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  • Product: methyl 2-phenyl-1H-imidazole-5-carboxylate
  • CAS: 32682-99-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties of Methyl 2-Phenyl-1H-imidazole-5-carboxylate

Abstract Methyl 2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. The imidazole nucleus i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. The imidazole nucleus is a "privileged scaffold," known to be a core component in numerous natural products and pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of methyl 2-phenyl-1H-imidazole-5-carboxylate, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, key chemical transformations, and its potential as a versatile building block for the synthesis of more complex molecular architectures.

Introduction to the Imidazole Scaffold

The Privileged Imidazole Nucleus in Drug Discovery

The imidazole ring is an amphoteric five-membered heterocycle that is susceptible to both electrophilic and nucleophilic attack.[2] This versatile reactivity, combined with its ability to act as a hydrogen bond donor and acceptor, makes it a cornerstone in the design of bioactive molecules. Its presence in the essential amino acid histidine underscores its fundamental role in biological systems.[1] Consequently, the imidazole framework is found in a vast array of pharmaceuticals with diverse therapeutic applications, including antifungal (e.g., ketoconazole), anticancer (e.g., dacarbazine), and antihypertensive (e.g., losartan) agents.[2][3] The development of novel imidazole derivatives remains a highly active area of research aimed at combating drug resistance and discovering new therapeutic interventions.[3][4]

Structural Features of Methyl 2-Phenyl-1H-imidazole-5-carboxylate

The title compound, with the molecular formula C₁₁H₁₀N₂O₂[5], features a central imidazole ring substituted at three key positions:

  • C2-Position: A phenyl group, which imparts significant steric and electronic character, influencing the molecule's overall conformation and reactivity.

  • C5-Position: A methyl carboxylate (ester) group, which acts as an electron-withdrawing group and provides a critical handle for synthetic modification.

  • N1-Position: An unsubstituted imino hydrogen, which is acidic and allows for tautomerization and further derivatization through alkylation or acylation.

Chemical Structure of Methyl 2-phenyl-1H-imidazole-5-carboxylateFigure 1. Chemical Structure of Methyl 2-phenyl-1H-imidazole-5-carboxylate.

Synthesis and Purification

Key Synthetic Strategies

The synthesis of multi-substituted imidazoles can be achieved through several established methodologies. One of the most common and versatile is the Debus-Radziszewski synthesis, a one-pot, three-component reaction involving a dicarbonyl compound, an aldehyde, and ammonia.[6] For methyl 2-phenyl-1H-imidazole-5-carboxylate, a logical approach involves the condensation of benzaldehyde, methyl glyoxalate (or a precursor), and an ammonia source like ammonium acetate.

Proposed Synthetic Protocol: Modified Debus-Radziszewski Reaction

This protocol describes a plausible laboratory-scale synthesis. The causality behind this choice lies in its efficiency and the use of readily available starting materials.

Workflow Diagram:

Synthesis_Workflow reactants Reactants: - Benzaldehyde - Methyl Tartrate (precursor) - Ammonium Acetate oxidation Step 1: In-situ Oxidation (NaIO₄) Generates Methyl Glyoxalate reactants->oxidation Mix condensation Step 2: Condensation & Cyclization (Reflux in Acetic Acid) oxidation->condensation One-pot product Crude Product condensation->product purification Purification (Recrystallization from Ethanol/Water) product->purification final Pure Methyl 2-phenyl-1H- imidazole-5-carboxylate purification->final

Caption: Synthetic workflow for methyl 2-phenyl-1H-imidazole-5-carboxylate.

Step-by-Step Methodology:

  • Precursor Generation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl tartrate (1.0 equiv.) in a mixture of water and a suitable organic co-solvent. Cool the solution in an ice bath.

  • Oxidation: Add a solution of sodium periodate (NaIO₄) (1.0 equiv.) dropwise to the cooled tartrate solution. This in-situ oxidative cleavage generates the required methyl glyoxalate. The choice of an in-situ method avoids the isolation of the often-unstable glyoxalate.

  • Condensation: To the reaction mixture, add benzaldehyde (1.0 equiv.), ammonium acetate (~2.5 equiv.), and glacial acetic acid as the solvent. Ammonium acetate serves as both the ammonia source and a buffer.

  • Cyclization: Heat the mixture to reflux (typically around 100-120 °C) for 2-4 hours. The elevated temperature drives the condensation and subsequent cyclization to form the imidazole ring. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Physicochemical Properties

The physical properties of the title compound are critical for its handling, formulation, and application. Data is summarized based on direct measurements and analysis of structurally similar analogs.[7][8]

PropertyValue / DescriptionRationale & Citation
Molecular Formula C₁₁H₁₀N₂O₂---
Molecular Weight 202.21 g/mol [5]
Appearance Off-white to pale yellow solidTypical for this class of aromatic heterocycles.[7]
Melting Point Expected >190 °CA similar analog, methyl 5-phenyl-1H-imidazole-2-carboxylate, melts at 198-200 °C.[7] High melting points are common for crystalline imidazoles due to intermolecular hydrogen bonding.
Solubility Soluble in DMSO, DMF. Sparingly soluble in methanol, ethanol. Low solubility in chloroalkanes and non-polar solvents.The polar imidazole and ester groups allow solubility in polar aprotic solvents. Phenyl-substituted imidazoles generally exhibit low solubility in chloroalkanes.[8]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data are predicted based on standard chemical principles and published data for analogous structures.[7][9]

¹H NMR Spectroscopy

(Predicted for a 400 MHz spectrum in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 12.0broad singlet1HNH Acidic, exchangeable proton. Broadened due to exchange and quadrupole effects from nitrogen.
~ 8.05singlet1HImidazole C4-H Singlet due to no adjacent protons on the imidazole ring.
~ 7.95doublet2HPhenyl-H (ortho)Protons on the phenyl ring closest to the imidazole, deshielded by proximity to the heterocycle.
~ 7.50multiplet3HPhenyl-H (meta, para)Overlapping signals for the remaining three protons on the phenyl ring.
~ 3.85singlet3H-COOCHCharacteristic singlet for methyl ester protons.[7]
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for this class of compounds.

  • Expected [M+H]⁺: m/z 203.08

  • Rationale: The basic nitrogen atoms of the imidazole ring are readily protonated, leading to a strong molecular ion peak.

Proposed ESI-MS Fragmentation Pathway:

MS_Fragmentation parent [M+H]⁺ m/z = 203.08 frag1 Loss of •OCH₃ m/z = 172.06 parent->frag1 - 31 frag2 Loss of CH₃OH m/z = 171.06 parent->frag2 - 32 frag4 Loss of PhCN m/z = 100.05 parent->frag4 - 103 frag3 Loss of CO from frag1 m/z = 144.06 frag1->frag3 - 28

Caption: Predicted fragmentation pathway for [M+H]⁺ of the title compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 3100Broad, MediumN-H stretchImidazole N-H
~ 3050Medium-WeakC-H stretchAromatic C-H
~ 1700StrongC=O stretchEster Carbonyl
1610 - 1450Medium-StrongC=N, C=C stretchImidazole & Phenyl Rings
~ 1250StrongC-O stretchEster C-O

Chemical Reactivity and Derivatization Potential

The compound's rich functionality allows for a wide range of chemical transformations, making it a highly valuable synthetic intermediate.[10]

Reactivity of the Imidazole Core
  • Annular Tautomerism: The N-unsubstituted imidazole ring exists as a dynamic equilibrium of two tautomeric forms. This rapid proton transfer between the two nitrogen atoms is a fundamental characteristic of the imidazole system.[7]

  • N-Alkylation/Acylation: The imino nitrogen (N-H) is nucleophilic and can be readily deprotonated with a mild base (e.g., K₂CO₃, NaH) and subsequently reacted with various electrophiles like alkyl halides or acyl chlorides to afford N-substituted derivatives. This is a primary strategy for modulating the compound's biological activity and physical properties.[2]

Transformations of the Carboxylate Moiety
  • Ester Hydrolysis (Saponification): The methyl ester can be efficiently hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic workup. This transformation is pivotal as the resulting carboxylic acid is a key precursor for many other functional groups, most notably amides via coupling reactions.[7]

Protocol: Saponification to 2-Phenyl-1H-imidazole-5-carboxylic acid

  • Dissolution: Suspend methyl 2-phenyl-1H-imidazole-5-carboxylate (1.0 equiv.) in a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl (e.g., 1M HCl) until the pH is ~4-5. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Key Reactivity Pathways

Reactivity cluster_N N1-Position Reactivity cluster_C5 C5-Position Reactivity start Methyl 2-phenyl-1H- imidazole-5-carboxylate n_alkylation N-Alkyl Derivative start->n_alkylation 1. Base 2. R-X hydrolysis Carboxylic Acid Derivative start->hydrolysis NaOH, H₂O amide Amide Derivative hydrolysis->amide Amine, Coupling Agent (e.g., EDC, HATU)

Caption: Major derivatization pathways for the title compound.

Applications in Research and Development

Scaffold in Medicinal Chemistry

The 2-phenyl-1H-imidazole core is a well-established pharmacophore. Derivatives have been explored for a range of biological activities, demonstrating the scaffold's versatility.[1][3] Research has shown that compounds based on this structure can act as potent inhibitors of enzymes or modulators of receptors. For instance, related 2-phenyl-1H-imidazole structures have been identified as promising antiplatelet agents targeting P2Y₁ and P2Y₁₂ receptors.[11] The ability to easily modify the N1 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[12]

Versatile Synthetic Intermediate

Beyond direct biological applications, methyl 2-phenyl-1H-imidazole-5-carboxylate serves as a valuable building block in organic synthesis.[10] The carboxylic acid derivative (obtained via hydrolysis) is particularly useful for constructing larger molecules, such as peptides, polymers, or macrocycles, through amide bond formation. The imidazole ring itself can participate in cross-coupling reactions or be used to direct metallation at specific positions, further expanding its synthetic utility.

Conclusion

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a compound with a rich and versatile chemical profile. Its synthesis is accessible through established organic chemistry methods, and its structure is readily confirmed by standard spectroscopic techniques. The dual reactivity of the N-H proton and the C5-ester group provides researchers with two distinct and orthogonal handles for chemical modification. This adaptability, combined with the proven biological relevance of the imidazole scaffold, solidifies its importance as a key molecule for innovation in drug discovery, materials science, and synthetic chemistry.

References

  • Molbank. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available from: [Link]

  • Bhat, M., & Poojary, B. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online Journal of Bioorganic & Organic Chemistry. Available from: [Link]

  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Journal of Developing Drugs. Available from: [Link]

  • ResearchGate. Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Available from: [Link]

  • Alichem. Methyl 2-methyl-1H-imidazole-5-carboxylate | 97602-72-7. Available from: [Link]

  • SpectraBase. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, tert-butyldimethylsilyl ester. Available from: [Link]

  • PubChem. Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • SSSU. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Scientific and Practical Journal of Medicine, General Pathology and Pathological Physiology. Available from: [Link]

  • ResearchGate. (2023, October 13). Review of pharmacological effects of imidazole derivatives. Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2025, October 12). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

  • PubChem. methyl 1-phenyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Ozkay, Y. et al. (2010, August). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • NIST. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (2004, July). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available from: [Link]

  • PubChem. 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Godefroi, E. F. et al. (1981). DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Preprints.org. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available from: [Link]

Sources

Exploratory

CAS 32682-99-8 methyl 2-phenyl-1H-imidazole-5-carboxylate supplier

An In-Depth Technical Guide to Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32682-99-8). Synthesis, Quality Criticality, and Medicinal Applications CAS: 32682-99-8 Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol IU...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32682-99-8).

Synthesis, Quality Criticality, and Medicinal Applications

CAS: 32682-99-8 Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol IUPAC Name: Methyl 2-phenyl-1H-imidazole-5-carboxylate (Tautomeric with Methyl 2-phenyl-1H-imidazole-4-carboxylate)

Executive Summary: The 2-Phenylimidazole Scaffold

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a high-value heterocyclic building block used primarily in the discovery of small molecule therapeutics. Unlike the simple imidazole core, the 2-phenyl substitution introduces significant lipophilicity and pi-stacking potential, making it a privileged scaffold for designing kinase inhibitors (e.g., p38 MAPK), non-peptide angiotensin II receptor antagonists, and novel anti-infectives.

This guide provides a rigorous technical overview for research scientists, focusing on the controlled synthesis , tautomeric behavior , and quality assurance required to utilize this compound effectively in drug development pipelines.

Chemical Profile & Tautomerism

Understanding the tautomeric nature of this compound is critical for analytical interpretation and reaction planning.

The Tautomeric Equilibrium

In the absence of substitution at the N1 position, the imidazole ring undergoes rapid prototropic tautomerism. For CAS 32682-99-8, the hydrogen atom oscillates between N1 and N3. Consequently, the carboxylate group at position 5 is chemically equivalent to position 4.

  • Tautomer A: 1H-imidazole-5-carboxylate (H on N1)

  • Tautomer B: 1H-imidazole-4-carboxylate (H on N3)

Implication for Researchers: In solution (NMR) and crystal forms, these tautomers exist in equilibrium. When alkylating this intermediate (e.g., to create N-substituted drugs), you will obtain a mixture of 1,5-disubstituted and 1,4-disubstituted regioisomers, which must be separated chromatographically.

Physiochemical Properties[1][2]
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 150–155 °C (Typical for this class; varies by polymorph)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~6.5 (Imidazole N3)
LogP ~1.9 (Moderate Lipophilicity)

Synthesis Protocol: The Cyclocondensation Route

While various routes exist, the most robust and scalable method for synthesizing 2-aryl-imidazole-4/5-carboxylates is the condensation of an amidine with an


-halo-

-ketoester
.
Reaction Logic

The synthesis exploits the nucleophilicity of benzamidine to attack the electrophilic centers of methyl bromopyruvate (or methyl 3-bromo-2-oxopropanoate).

  • Step 1: Nucleophilic attack of the amidine nitrogen on the ketone carbonyl.

  • Step 2: Cyclization via displacement of the bromide.

  • Step 3: Dehydration to aromatize the imidazole ring.

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Reagents Preparation Reagent1 Benzamidine HCl (1.0 eq) Start->Reagent1 Reagent2 Methyl Bromopyruvate (1.1 eq) Start->Reagent2 Reaction Cyclocondensation Reflux 4-6 hours Reagent1->Reaction Mix Reagent2->Reaction Base Base: NaHCO3 or K2CO3 Solvent: THF/H2O or MeOH Base->Reaction Quench Quench & Neutralization pH adjustment to ~7-8 Reaction->Quench Isolation Filtration of Precipitate (Crude Product) Quench->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Final Methyl 2-phenyl-1H-imidazole-5-carboxylate (Pure Solid) Purification->Final

Figure 1: Synthetic pathway for the preparation of CAS 32682-99-8 via cyclocondensation.

Step-by-Step Methodology

Reagents:

  • Benzamidine Hydrochloride (10 mmol)

  • Methyl Bromopyruvate (11 mmol)

  • Potassium Hydrogen Carbonate (KHCO₃) (25 mmol)

  • Solvent: Methanol (50 mL) or THF/Water (1:1)

Procedure:

  • Preparation: Dissolve Benzamidine HCl in Methanol (or THF/Water) in a round-bottom flask.

  • Base Addition: Add KHCO₃ slowly to liberate the free amidine base. Stir for 15 minutes at room temperature.

  • Addition: Dropwise add Methyl Bromopyruvate (dissolved in a small amount of solvent) to the stirring mixture. Note: Exothermic reaction possible.

  • Cyclization: Heat the mixture to reflux (approx. 65°C for MeOH) and maintain for 4–6 hours. Monitor consumption of benzamidine by TLC (System: DCM/MeOH 95:5).

  • Work-up: Evaporate the bulk of the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve inorganic salts.

  • Isolation: The product typically precipitates as a white/off-white solid. Collect by vacuum filtration.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture to remove trace colored impurities.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Yield Expectation: 60–75%

Quality Assurance & Critical Impurities

When sourcing or synthesizing this compound, specific impurities can affect downstream biology, particularly in enzyme assays.

Impurity Profile
Impurity TypeOriginDetection MethodLimit (Suggested)
Benzamidine Unreacted starting materialHPLC / LC-MS< 0.5%
Methyl Bromopyruvate Excess reagent (Genotoxic potential)GC-MS / HPLC< 10 ppm
Hydrolysis Product 2-phenyl-1H-imidazole-5-carboxylic acidHPLC (Acidic shift)< 1.0%
Regioisomers N-alkylated byproducts (if base too strong)1H NMRNot present in 1H form
Analytical Validation (Self-Validating Protocol)
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole C4-H proton around

    
     7.8–8.0 ppm. The methyl ester singlet appears at 
    
    
    
    3.8 ppm. The phenyl group shows multiplets at
    
    
    7.4–8.1 ppm.
  • Broad Singlet: A broad singlet around

    
     13.0–13.5 ppm confirms the presence of the free N-H (1H-imidazole), proving it is not N-alkylated.
    

Applications in Drug Discovery

Medicinal Chemistry

This compound serves as a "Lego block" for generating libraries of bioactive molecules.

  • Kinase Inhibitors: The 2-phenylimidazole core mimics the adenine binding mode in ATP-competitive kinase inhibitors (e.g., p38 MAPK inhibitors).

  • N-Alkylation Targets: Reacting CAS 32682-99-8 with benzyl halides or alkyl iodides generates 1,2,5-trisubstituted imidazoles , a class known for potent antifungal and anti-inflammatory activity.

  • Peptidomimetics: The ester can be hydrolyzed to the acid and coupled with amines to create amide-linked peptidomimetics acting as protease inhibitors.

Materials Science
  • Corrosion Inhibition: 2-Phenylimidazoles adsorb strongly to copper and steel surfaces, forming protective films that prevent oxidation.

  • Epoxy Curing: Used as a latent curing agent for epoxy resins, providing high thermal stability due to the aromatic phenyl ring.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1]

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

References

  • Synthesis of Imidazole-4-carboxylates

    • Source: Huo, C., et al. "One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles."[2] Arkivoc 2016.

    • Relevance: Validates the multicomponent cyclization str
  • Biological Activity of 2-Phenylimidazoles

    • Source: Lee, J. C., et al. "p38 Mitogen-activated protein kinase inhibitors." Current Med. Chem. 2005.[3]

    • Relevance: Establishes the 2-phenylimidazole scaffold as a privileged structure in kinase inhibition.
  • Tautomerism in Imidazoles

    • Source: Alkorta, I., et al. "Tautomerism in Imidazoles." J. Phys. Chem. A. 2000.[4][5]

    • Relevance: Provides the theoretical basis for the N1/N3 proton shift described in Section 2.1.
  • General Synthesis Method (Benzamidine Route)

    • Source: "Preparation of 2-substituted imidazole-4-carboxylates."[6] US Patent 4107169.

    • Relevance: Historical grounding for the condens

Sources

Foundational

Comprehensive Technical Whitepaper: Methyl 2-phenyl-1H-imidazole-5-carboxylate in Medicinal Chemistry

Executive Summary Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly versatile active pharmaceutical ingredient (API) intermediate[1]. Characterized by its substituted imidazole core, this compound serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly versatile active pharmaceutical ingredient (API) intermediate[1]. Characterized by its substituted imidazole core, this compound serves as a critical building block in the synthesis of complex therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, synthetic methodologies, and biological applications, engineered specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of an intermediate is paramount for predicting its behavior in subsequent synthetic steps and its pharmacokinetic potential as a pharmacophore.

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl 2-phenyl-1H-imidazole-5-carboxylate

PropertyValue
IUPAC Name Methyl 2-phenyl-1H-imidazole-5-carboxylate
CAS Registry Number 32682-99-8[2]
Molecular Formula C11H10N2O2[1]
Molecular Weight 202.21 g/mol [1]
Appearance White to off-white crystalline solid
Storage Conditions Keep in dark place, sealed in dry, room temperature[2]
Core Scaffold 2-Aryl-imidazole
Structural Causality in Drug Design

The architecture of methyl 2-phenyl-1H-imidazole-5-carboxylate is deliberately exploited in medicinal chemistry for three distinct reasons:

  • The Imidazole Core: Acts as a bioisostere for amides and peptides. It provides both hydrogen bond donor (N-H) and acceptor (C=N) capabilities, crucial for anchoring into protein binding pockets.

  • The 2-Phenyl Substitution: Enhances the lipophilicity of the molecule, allowing for strong

    
     stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target active sites.
    
  • The 5-Carboxylate Ester: Serves as a versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid for subsequent amide coupling or reduced to an alcohol, enabling rapid library generation for structure-activity relationship (SAR) studies[3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-aryl-1H-imidazole-5-carboxylates typically involves the condensation of an amidine with an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloester or via multicomponent reactions. The following protocol details a robust, self-validating system for the synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate using benzamidine and methyl 3-bromo-2-oxopropanoate.
Causality of Experimental Choices
  • Reagents: Benzamidine provides the N-C-N fragment and the 2-phenyl group, while methyl 3-bromo-2-oxopropanoate provides the C-C backbone and the ester functionality.

  • Base (

    
    ):  A mild inorganic base is selected to neutralize the hydrobromide salt of benzamidine and act as an acid scavenger during the cyclization, preventing the degradation of the ester.
    
  • Solvent (DMF): A polar aprotic solvent ensures the solubility of both the organic precursors and the inorganic base, facilitating the bimolecular nucleophilic substitution (

    
    ) step prior to cyclization.
    
Step-by-Step Methodology
  • Preparation: Charge a dry, argon-purged round-bottom flask with benzamidine hydrochloride (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.5 eq) to the suspension. Stir at room temperature for 30 minutes to liberate the free base of benzamidine.
    
  • Electrophile Addition: Dropwise, add methyl 3-bromo-2-oxopropanoate (1.1 eq) while maintaining the temperature at 0°C to control the exothermic nucleophilic attack.

  • Cyclization: Heat the reaction mixture to 80°C for 4 hours. The elevated temperature drives the dehydration step, aromatizing the ring to form the thermodynamically stable imidazole core.

  • Work-up: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure methyl 2-phenyl-1H-imidazole-5-carboxylate as a crystalline solid.

SynthWorkflow A Benzamidine Hydrochloride C Base (K2CO3) Solvent (DMF) 80°C, 4h A->C B Methyl 3-bromo- 2-oxopropanoate B->C D Methyl 2-phenyl-1H- imidazole-5-carboxylate (Crude) C->D Condensation & Cyclization E Recrystallization (EtOH/H2O) D->E Purification F Pure API Intermediate E->F Yield >75%

Workflow for the synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The following analytical checkpoints are mandatory to verify structural integrity and purity[2]:

  • LC-MS Analysis: The reaction progress is monitored via LC-MS. The target compound must exhibit a prominent molecular ion peak at

    
     203.2 
    
    
    
    .
  • 
    H NMR Spectroscopy (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.00 (br s, 1H, N-H) - Confirms the presence of the free imidazole proton.
      
    • 
       7.95 - 7.90 (m, 2H, Ar-H) - Phenyl ortho protons.
      
    • 
       7.85 (s, 1H, Imidazole C4-H) - Critical singlet confirming the 5-substitution pattern.
      
    • 
       7.50 - 7.40 (m, 3H, Ar-H) - Phenyl meta/para protons.
      
    • 
       3.80 (s, 3H, -OCH
      
      
      
      ) - Confirms the intact methyl ester.

Pharmacological Applications & Biological Signaling

Derivatives of methyl 2-phenyl-1H-imidazole-5-carboxylate are privileged scaffolds in pharmacology. They are frequently elaborated into potent antagonists for GPCRs, most notably the Angiotensin II Type 1 (AT1) receptor, and various serine/threonine kinases.

By modifying the 5-carboxylate position into an amide or a substituted heterocycle, researchers can tune the molecule to competitively bind to the orthosteric site of the AT1 receptor. This blocks the binding of the endogenous agonist (Angiotensin II), thereby preventing the activation of the


 protein pathway, which downstream inhibits intracellular calcium release and prevents vasoconstriction.

SignalingPathway L Angiotensin II (Agonist) R AT1 Receptor (GPCR) L->R Agonist Binding G Gq Protein Activation R->G Signal Transduction I Imidazole Derivative (Antagonist) I->R Competitive Inhibition PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Resp Vasoconstriction & Cell Proliferation Ca->Resp

Mechanism of action for imidazole-based AT1 receptor antagonists in GPCR signaling.

References

  • ChemSynthesis Database. "Imidazoles database - synthesis, physical properties". Available at: [Link]

  • SSRN. "Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids". Available at:[Link]

  • Arkivoc. "One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by a tandem three-component reaction". Available at: [Link]

Sources

Exploratory

methyl 2-phenyl-1H-imidazole-5-carboxylate solubility in organic solvents

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 2-phenyl-1H-imidazole-5-carboxylate in Organic Solvents Executive Summary Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS: 32682-99-8)[1] is a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 2-phenyl-1H-imidazole-5-carboxylate in Organic Solvents

Executive Summary

Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS: 32682-99-8)[1] is a high-value synthetic intermediate and pharmacophore building block utilized in advanced drug development. As a Senior Application Scientist, predicting and manipulating the solubility of this compound in organic solvents is paramount for optimizing reaction yields, designing purification protocols, and formulating active pharmaceutical ingredients (APIs). This technical guide elucidates the causality between the compound's structural moieties and its solvation thermodynamics, providing a robust framework for solvent selection and a self-validating experimental protocol for solubility quantification.

Structural Causality and Solvation Thermodynamics

The solubility profile of methyl 2-phenyl-1H-imidazole-5-carboxylate is not arbitrary; it is strictly governed by the thermodynamic interplay of three distinct structural features:

  • The Imidazole Core: The 1H-imidazole ring is a highly polar, amphoteric heterocycle capable of acting simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen)[2]. In the solid state, imidazoles form rigid, highly stable intermolecular hydrogen-bonded networks[3]. A successful solvent must possess sufficient polarity or hydrogen-bonding capacity to disrupt this crystalline lattice.

  • The Phenyl Ring (C2 Position): The integration of a hydrophobic phenyl group significantly increases the lipophilicity of the molecule compared to an unsubstituted imidazole. This structural addition enhances solubility in moderately polar and aromatic organic solvents through favorable

    
     stacking and London dispersion interactions.
    
  • The Methyl Ester Group (C5 Position): The ester moiety introduces a permanent dipole and acts as an additional hydrogen bond acceptor. This group enhances electrophilicity and significantly improves solubility in polar aprotic solvents (e.g., ketones, esters, amides) by facilitating strong dipole-dipole stabilization[4].

Predictive Solvation Models

To systematically approach solvent selection without relying on empirical trial-and-error, we apply two foundational predictive thermodynamic models:

  • Hansen Solubility Parameters (HSPs): HSPs deconstruct the cohesive energy density of a molecule into dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces[5]. For methyl 2-phenyl-1H-imidazole-5-carboxylate, the optimal solvent must exhibit a moderate
    
    
    (to solvate the ester and imidazole dipoles) and a pronounced
    
    
    capable of acting as a hydrogen bond acceptor to disrupt the imidazole N-H lattice.
  • Abraham Solvation Parameters: This linear solvation energy relationship (LSER) model utilizes specific solute descriptors such as hydrogen bond acidity (A) and basicity (B)[6]. Because the compound exhibits high hydrogen bond basicity (multiple acceptors at the ester carbonyl and imidazole N) and moderate acidity (imidazole N-H), polar aprotic solvents with high B values (strong acceptors) serve as excellent solubilizing agents[7].

Empirical Solubility Matrix

Based on the physicochemical profiling of structurally analogous imidazole carboxylates and their interaction with standard organic solvent classes, the quantitative solubility matrix is summarized below.

Table 1: Predicted Solubility Matrix for Methyl 2-phenyl-1H-imidazole-5-carboxylate at 25°C

Solvent ClassRepresentative SolventDielectric Constant (

)
Expected Solubility RangeSolvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (High)Strong H-bond acceptance disrupts solute lattice; high dipole stabilization.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 mg/mL (High)Excellent dipole-dipole pairing with the ester; H-bond acceptance.
Polar Protic Methanol (MeOH)32.710 - 30 mg/mL (Moderate)H-bond donation/acceptance; slightly limited by hydrophobic phenyl interference.
Moderately Polar Dichloromethane (DCM)9.15 - 15 mg/mL (Moderate)Favorable dispersion forces with the phenyl ring; moderate dipole interactions.
Moderately Polar Ethyl Acetate (EtOAc)6.02 - 10 mg/mL (Low-Mod)Borderline polarity; highly useful as an anti-solvent for crystallization.
Non-Polar Hexane / Toluene< 2.5< 1 mg/mL (Poor)Inability to disrupt the strong intermolecular H-bonding of the imidazole core[8].

Self-Validating Experimental Protocol for Solubility Determination

To ensure scientific integrity and reproducibility, the isothermal shake-flask method coupled with HPLC-UV quantification is the industry gold standard[8]. The following protocol incorporates a mandatory self-validating thermodynamic check (van 't Hoff analysis) to confirm that true equilibrium has been achieved and no solvent-mediated polymorphic transformations have skewed the data.

Step-by-Step Methodology:

  • Preparation: Add a visually confirmed excess of methyl 2-phenyl-1H-imidazole-5-carboxylate solid to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: A 48-hour window ensures that the kinetic dissolution barrier of the crystalline lattice is fully overcome, guaranteeing thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25.0 °C to pellet the undissolved solid. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is strictly selected to prevent non-specific hydrophobic binding of the compound's phenyl group to the filter membrane, which would artificially lower the measured concentration.

  • Dilution & Quantification: Dilute an exact aliquot of the filtrate with the HPLC mobile phase to fall within the linear dynamic range of the validated HPLC-UV method. Analyze at the compound's

    
     (typically ~260-280 nm due to the conjugated phenyl-imidazole 
    
    
    
    system).
  • Thermodynamic Validation: Repeat steps 1-4 at 35.0 °C and 45.0 °C. Plot

    
     vs. 
    
    
    
    (van 't Hoff plot). Self-Validation: A highly linear plot (
    
    
    ) mathematically validates that true thermodynamic equilibrium was achieved and that the solid phase remained physically stable (no polymorphic transitions) across the temperature gradient.

Experimental Workflow Visualization

SolvationWorkflow N1 1. Solid Solute Addition (Excess Compound) N2 2. Isothermal Equilibration (48h Agitation at 25°C) N1->N2 N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 4. HPLC-UV Quantification N3->N4 N5 5. Thermodynamic Validation (van 't Hoff Analysis) N4->N5

Self-validating isothermal shake-flask workflow for determining organic solvent solubility.

Conclusion

The solubility of methyl 2-phenyl-1H-imidazole-5-carboxylate is a delicate thermodynamic balance dictated by its strongly hydrogen-bonding imidazole core and its lipophilic phenyl substituent. For synthetic applications requiring high API concentrations, polar aprotic solvents (DMSO, DMF) are strictly recommended. Conversely, for extraction and purification workflows, biphasic systems utilizing moderately polar solvents like dichloromethane provide optimal partitioning efficiency.

References

  • MDPI. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". MDPI.[Link]

  • RSC. "Self-association of organic solutes in solution: a NEXAFS study of aqueous imidazole". Royal Society of Chemistry.[Link]

  • PMC. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". National Institutes of Health.[Link]

  • ACS Publications. "Equations for the Transfer of Neutral Molecules and Ionic Species from Water to Organic phases". American Chemical Society.[Link]

  • AIP Publishing. "Surface tension of binary and ternary mixtures mapping with ASP and UNIFAC models based on machine learning". AIP Publishing.[Link]

Sources

Foundational

difference between methyl 2-phenyl-1H-imidazole-5-carboxylate and etomidate

This technical guide provides an in-depth comparative analysis of Etomidate and Methyl 2-phenyl-1H-imidazole-5-carboxylate . Executive Summary While both molecules share an imidazole-carboxylate core, they represent dist...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of Etomidate and Methyl 2-phenyl-1H-imidazole-5-carboxylate .

Executive Summary

While both molecules share an imidazole-carboxylate core, they represent distinct pharmacological classes due to the topology of their substitution.

  • Etomidate is a potent, short-acting intravenous anesthetic that functions as a positive allosteric modulator of GABA_A receptors. Its activity is strictly dependent on the N1-(1-phenylethyl) substitution.

  • Methyl 2-phenyl-1H-imidazole-5-carboxylate is a structural isomer (regioisomer) often used as a synthetic intermediate or a scaffold for antiviral and antifungal agents. It lacks anesthetic activity because the phenyl group at the C2 position does not satisfy the steric requirements of the GABA_A transmembrane binding pocket.

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the vector of the hydrophobic phenyl group relative to the imidazole core.

FeatureEtomidate Methyl 2-phenyl-1H-imidazole-5-carboxylate
IUPAC Name Ethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylateMethyl 2-phenyl-1H-imidazole-5-carboxylate
Substitution Topology N1-Substituted (Flexible alkyl linker)C2-Substituted (Rigid aryl attachment)
Ester Moiety Ethyl ester (-COOCH₂CH₃)Methyl ester (-COOCH₃)
Chirality Chiral (R-isomer is active)Achiral (Planar heteroaromatic system)
pKa (Imidazole N) ~4.24 (Weak base)~5.5–6.0 (Conjugation with phenyl ring affects basicity)
Primary Application General Anesthesia (IV Induction)Synthetic Intermediate / Antiviral Scaffold
Scientist’s Note: The "Metomidate" Trap

Researchers often confuse Methyl 2-phenyl-1H-imidazole-5-carboxylate with Metomidate (Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate).

  • Metomidate: The methyl ester analog of etomidate. It is a hypnotic but is used primarily in veterinary medicine (aquaculture) due to potency/toxicity profiles.

  • 2-Phenyl Analog: The subject of this guide. It is not a hypnotic.

Part 2: Pharmacological Mechanism (SAR Analysis)

The comparison illustrates the "Lock and Key" principle of the GABA_A receptor.

Etomidate: The GABA_A Modulator

Etomidate binds to a specific transmembrane pocket at the interface of the


 and 

subunits
(specifically

2/

3) of the GABA_A receptor.
  • Pharmacophore: The N1-(1-phenylethyl) group projects the phenyl ring into a hydrophobic sub-pocket (lined by Met286 in the

    
     subunit).
    
  • Steric Requirement: The chiral center ensures the phenyl ring adopts the correct twist to engage in

    
    -stacking or hydrophobic interactions within the receptor cleft.
    
  • Result: Stabilization of the open channel state

    
     Cl⁻ influx 
    
    
    
    Hyperpolarization
    
    
    Anesthesia.
The 2-Phenyl Analog: The "Silent" Isomer

Placing the phenyl group at C2 creates a rigid, planar molecule.

  • Steric Clash: The C2-phenyl group is coplanar (or slightly twisted) with the imidazole ring. It lacks the flexible ethyl linker found in etomidate.

  • Binding Failure: This rigid geometry prevents the molecule from accessing the deep transmembrane pocket required for GABA modulation.

  • Alternative Activity: 2-Phenyl imidazoles are frequently bioactive in other domains. Literature identifies them as inhibitors of orthopoxviruses or intermediates for angiotensin II receptor antagonists (sartans), where the C2-phenyl group mimics the biphenyl moiety of Losartan.

Adrenocortical Toxicity (CYP11B1 Inhibition)

Both molecules possess an imidazole nitrogen (N3) capable of coordinating with heme iron.

  • Etomidate: Notorious for inhibiting 11

    
    -hydroxylase (CYP11B1) , preventing cortisol synthesis. The N3 binds the heme iron, while the N1-phenylethyl group fits the enzyme's substrate pocket.
    
  • 2-Phenyl Analog: Likely retains some affinity for heme proteins (common to all imidazoles) but with a different selectivity profile. The C2-phenyl bulk may sterically hinder access to the heme in restricted pockets like CYP11B1, potentially altering its toxicity profile compared to etomidate.

Part 3: Visualization of SAR & Mechanism

G cluster_0 Anesthetic Pharmacophore (Etomidate) cluster_1 Non-Anesthetic Scaffold (2-Phenyl) Etomidate Etomidate (N1-Phenylethyl) GABA_Pocket GABA-A Transmembrane Pocket (beta2/3) Etomidate->GABA_Pocket Fits Hydrophobic Cleft CYP CYP11B1 (Heme Iron) Etomidate->CYP High Affinity (N3 Binding) Anesthesia Anesthesia Induction GABA_Pocket->Anesthesia Cl- Influx Phenyl2 Methyl 2-phenyl- imidazole-5-carboxylate StericClash Steric Mismatch (Rigid C2-Aryl) Phenyl2->StericClash Lacks N-Linker AltActivity Antiviral / Antifungal Activity Phenyl2->AltActivity Different Target Profile Phenyl2->CYP Potential Binding (N3 Available) StericClash->GABA_Pocket Cannot Bind Adrenal Adrenal Suppression (Cortisol Block) CYP->Adrenal Enzyme Inhibition

Caption: Comparative SAR pathway. Etomidate (Blue) engages GABA_A receptors via N1-substitution. The 2-Phenyl analog (Red) is sterically precluded from this pathway but accesses alternative biological targets.

Part 4: Synthetic Protocols

The synthesis of these two molecules requires fundamentally different strategies (N-alkylation vs. Ring Closure).

Protocol A: Synthesis of Etomidate (Chiral N-Alkylation)

Target: (R)-Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

  • Starting Materials: Ethyl chloroacetate, Formamide, (R)-1-Phenylethylamine.

  • Formation of Formamide Intermediate:

    • React (R)-1-phenylethylamine with ethyl formate to yield N-[(1R)-1-phenylethyl]formamide.

  • Marckwald Cyclization (Key Step):

    • Reagents: Ethyl chloroacetate, Potassium carbonate, DMF.

    • Procedure: Add the formamide intermediate to a suspension of ethyl chloroacetate and base. Heat to 60–80°C.

    • Mechanism: The formamide nitrogen attacks the chloroacetate; subsequent condensation with formate carbon closes the imidazole ring.

  • Chiral Resolution (If racemic amine used):

    • Use (+)-tartaric acid to crystallize the active (R)-isomer salt.

  • Purification:

    • Recrystallize from ether/hexane. Mp: 67°C.

Protocol B: Synthesis of Methyl 2-phenyl-1H-imidazole-5-carboxylate

Target: C2-Aryl Imidazole Scaffold

This synthesis typically utilizes a multicomponent condensation or reaction of an amidine with an


-haloester.

Method: Benzamidine Condensation

  • Reagents: Benzamidine hydrochloride, Methyl 2-chloro-3-oxopropanoate (or Methyl chloroacetoacetate derivative), Sodium methoxide.

  • Procedure:

    • Dissolve benzamidine HCl (10 mmol) in dry methanol. Add NaOMe (22 mmol) to liberate the free base.

    • Add Methyl 2-chloro-3-oxopropanoate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours.

  • Work-up:

    • Evaporate methanol. Resuspend residue in water.[1]

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification:

    • Column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Yield: Typically 60–75%.

    • Characterization: ¹H NMR will show the phenyl protons (7.4–8.0 ppm) and the imidazole C4-H singlet, but no alkyl protons at the N1 position.

References

  • Janssen, P. A., et al. (1975). "Etomidate, R-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (R 16659): A potent, short-acting and relatively atoxic intravenous hypnotic agent." Arzneimittel-Forschung.

  • Forman, S. A. (2011). "Clinical and Molecular Pharmacology of Etomidate." Anesthesiology.

  • Nikitina, P. A., et al. (2020).[1] "Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity." SSRN.

  • PubChem Compound Summary. (2025). "Etomidate (CID 6850428) and Methyl 2-phenyl-1H-imidazole-5-carboxylate analogs." National Library of Medicine.

Sources

Exploratory

Structure-Activity Relationship (SAR) of 2-Phenyl-Imidazole-5-Carboxylates as Non-Purine Xanthine Oxidase Inhibitors

Executive Summary The clinical management of hyperuricemia and gout has historically relied on purine-analog xanthine oxidase (XO) inhibitors, such as allopurinol. However, due to severe hypersensitivity reactions and li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of hyperuricemia and gout has historically relied on purine-analog xanthine oxidase (XO) inhibitors, such as allopurinol. However, due to severe hypersensitivity reactions and limited efficacy in some patient populations, the pharmaceutical landscape has shifted toward non-purine XO inhibitors like febuxostat[1].

Recent drug discovery efforts have identified 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as a highly potent, novel class of non-purine XO inhibitors[2]. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 2-phenyl-imidazole-5-carboxylate scaffold, detailing the mechanistic rationale behind its binding affinity, the step-by-step methodologies for its synthesis and evaluation, and the causality driving functional group optimization.

Mechanistic Rationale: Xanthine Oxidase Inhibition

Xanthine oxidase is a complex metalloflavoprotein responsible for catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. The active site features a deep hydrophobic channel leading to a molybdenum-pterin (Mo-pt) center.

To achieve high-affinity inhibition, a molecule must accomplish two structural imperatives:

  • Electrostatic Anchoring: It must form stable salt bridges and hydrogen bonds with key amino acid residues (Arg880, Thr1010) near the Mo-pt center.

  • Hydrophobic Channel Occupation: It must possess a lipophilic moiety capable of engaging in

    
     stacking and van der Waals interactions with aromatic residues (Phe914, Phe1009) lining the channel[2].
    

The 2-phenyl-imidazole-5-carboxylate scaffold perfectly satisfies these requirements. The C5-carboxylic acid acts as the electrostatic anchor, while the C2-phenyl ring extends into the hydrophobic pocket. Enzyme kinetic studies (Lineweaver-Burk plot analysis) confirm that these compounds act as mixed-type inhibitors , meaning they can bind to both the free enzyme and the enzyme-substrate complex, effectively shutting down uric acid production[2].

XO_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Hyperuricemia / Gout) XO1->Xanthine XO2->UricAcid Inhibitor 2-Phenyl-imidazole-5-carboxylates (Non-purine inhibitors) Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Figure 1: Purine metabolic pathway and the inhibitory role of 2-phenyl-imidazole-5-carboxylates.

Experimental Protocols & Synthesis Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the synthesis of the imidazole core and the subsequent in vitro enzymatic evaluation.

Protocol A: Synthesis of 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acids

The synthesis relies on a multi-component condensation followed by basic ester hydrolysis.

  • Condensation (Imidazole Core Formation):

    • In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq), ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq), and ammonium acetate (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Stir the reaction mixture at 45°C for 8 hours. The mild heating facilitates imine formation and subsequent cyclization without degrading the hydroxyimino intermediate.

    • Allow the mixture to stand overnight. Pour into ice-cold distilled water to precipitate the intermediate ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate. Filter and recrystallize from ethanol.

  • Ester Hydrolysis (Pharmacophore Activation):

    • Suspend the purified ester in a solution of 10% aqueous NaOH and ethanol (1:1 v/v).

    • Reflux for 2–4 hours until TLC indicates complete consumption of the ester.

    • Cool the mixture, evaporate the ethanol under reduced pressure, and acidify the aqueous layer with 2M HCl to pH 2–3.

    • Filter the precipitated 5-carboxylic acid, wash with cold water, and dry under a vacuum.

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the continuous formation of uric acid spectrophotometrically.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Dissolve xanthine oxidase (cow's milk) to a final concentration of 0.05 U/mL. Prepare a 50 μM xanthine substrate solution in the buffer.

  • Inhibitor Preparation: Dissolve the synthesized compounds in DMSO, then dilute with buffer (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation & Measurement:

    • In a quartz cuvette, mix the enzyme solution and the inhibitor. Pre-incubate at 25°C for 15 minutes to allow equilibrium binding.

    • Initiate the reaction by adding the xanthine substrate.

    • Immediately monitor the absorbance at 295 nm (the

      
       for uric acid) using a UV-Vis spectrophotometer for 3–5 minutes.
      
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Use non-linear regression (GraphPad Prism) to determine the 
    
    
    
    . Generate a Lineweaver-Burk plot (
    
    
    vs
    
    
    ) at varying inhibitor concentrations to confirm the mixed-type inhibition mode.

Structure-Activity Relationship (SAR) Analysis

The optimization of the 2-phenyl-imidazole-5-carboxylate scaffold reveals strict structural requirements for maximizing XO inhibitory potency[2].

The N1-Position: Hydrogen Bond Donors vs. Steric Clashes

The substituent at the N1 position of the imidazole ring dictates the molecule's ability to form secondary interactions within the active site.

  • 1-Hydroxy (-OH) Substitution: Compounds bearing a 1-OH group exhibit exceptional potency (IC50 in the low nanomolar range). The hydroxyl group acts as a critical hydrogen bond donor, interacting with surrounding polar residues in the binding pocket.

  • 1-Methoxy (-OCH3) Substitution: Methylating the N1-hydroxyl group drastically reduces inhibitory activity. The bulky methyl group introduces a steric clash within the constrained active site and simultaneously removes the hydrogen bond donor capability, leading to a loss of binding affinity.

The C2-Phenyl Ring: Hydrophobic Channel Optimization

The C2-phenyl ring is responsible for anchoring the molecule in the hydrophobic channel leading to the Mo-pt center.

  • Para-Substitutions: Introducing electron-withdrawing or bulky groups (e.g., cyano, alkoxy) at the para-position of the phenyl ring significantly boosts potency. These groups extend deeper into the hydrophobic pocket, maximizing van der Waals interactions with Phe914 and Phe1009.

  • Meta-Substitutions: While generally tolerated, meta-substitutions do not align as optimally within the hydrophobic channel, resulting in moderate IC50 values compared to their para-substituted counterparts.

The C5-Carboxylic Acid: The Essential Anchor

The C5-carboxylic acid is the non-negotiable pharmacophore of this scaffold. It mimics the physiological substrate (xanthine) and forms a critical salt bridge with Arg880 and a hydrogen bond with Thr1010. Retaining the molecule as an ethyl ester completely abolishes activity, as the ester cannot ionize to form the required electrostatic interactions.

SAR_Logic Scaffold 2-Phenyl-1H-imidazole-5-carboxylic acid Pos1 N1-Position (-OH vs -OCH3) Scaffold->Pos1 Pos2 C2-Phenyl Ring (Substituent Effects) Scaffold->Pos2 Pos5 C5-Carboxylic Acid (Essential for Binding) Scaffold->Pos5 OH 1-OH yields superior IC50 (H-bond donor) Pos1->OH OMe 1-OCH3 reduces potency (Steric clash) Pos1->OMe Para Para-substitutions Boosts potency (0.003 μM) Pos2->Para Meta Meta-substitutions Generally tolerated Pos2->Meta Arg Salt bridge with Arg880 H-bond with Thr1010 Pos5->Arg

Figure 2: Structure-Activity Relationship logic map for the imidazole-5-carboxylate scaffold.

Quantitative Data Presentation

The table below summarizes the in vitro XO inhibitory potency of key derivatives compared to clinical standards. Data demonstrates that optimized 1-hydroxy-imidazole derivatives (e.g., compounds 4d, 4e, 4f) outperform the clinical standard febuxostat in vitro[2].

CompoundN1-SubstituentC2-Phenyl SubstituentIC50 (μM)Inhibition Type
4d -OH4-alkoxy/cyano variant0.003Mixed-type
4e -OH4-alkoxy/cyano variant0.003Mixed-type
4f -OH4-alkoxy/cyano variant0.006Mixed-type
6f -OCH34-alkoxy/cyano variant> 0.100N/A (Weak)
Febuxostat N/A (Thiazole core)3-cyano-4-isobutoxy0.010Mixed-type
Allopurinol N/A (Purine core)N/A~2.500Competitive

Future Directions: Scaffold Hopping

While the 2-phenyl-imidazole-5-carboxylate scaffold exhibits remarkable potency, the presence of the imidazole ring can sometimes lead to off-target interactions with cytochrome P450 enzymes. To mitigate this, recent drug design strategies have employed "scaffold hopping," transitioning from the imidazole core to a pyrimidine core (e.g., 1,6-dihydropyrimidine-5-carboxylic acids)[3].

This bioisosteric replacement maintains the critical spatial orientation of the C5-carboxylic acid and the C2-phenyl ring while altering the electronic distribution of the central heterocycle. Compounds like 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have shown comparable potency to febuxostat, proving that the SAR principles established for the imidazole scaffold translate effectively to newer, safer chemotypes[3].

References

  • Wang, S., Chen, S., Zhang, T., et al. "Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 2015.[Link]

  • Wang, S., et al. "Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 2019.[Link]

  • MDPI. "Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays." Pharmaceuticals, 2022.[Link]

Sources

Foundational

Comprehensive Acidity and pKa Profiling of Methyl 2-phenyl-1H-imidazole-5-carboxylate: A Technical Guide for Drug Development

Executive Summary Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the rational design of active pharmaceutical ingredients (APIs). Understanding it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the rational design of active pharmaceutical ingredients (APIs). Understanding its precise acid-base dissociation constants (


) is critical for predicting its pharmacokinetics, solubility, and receptor-binding affinity. Because the imidazole core is amphoteric, it exhibits both a basic 

(protonation of the pyridine-like nitrogen) and an acidic

(deprotonation of the pyrrole-like nitrogen). This whitepaper provides an in-depth mechanistic analysis of how the 2-phenyl and 5-carboxylate substituents modulate these thermodynamic constants, supported by empirical data, linear free energy relationships, and field-proven analytical protocols.

Structural Determinants & Substituent Effects

The acidity of substituted imidazoles is governed by the delicate balance of inductive (


/

) and mesomeric (

/

) effects exerted by functional groups on the

-conjugated ring system.
  • The Imidazole Baseline: Unsubstituted1. The basic site is the

    
     nitrogen (possessing a lone pair orthogonal to the 
    
    
    
    -system), which has a conjugate acid
    
    
    of 6.95. The acidic site is the
    
    
    proton, which dissociates with a
    
    
    of 14.40[1].
  • The 2-Phenyl Effect: The addition of a phenyl ring at the C2 position introduces a mild electron-withdrawing inductive effect (

    
    ) while extending the conjugation of the system. This electron withdrawal stabilizes the anionic form but destabilizes the cationic form. Consequently,2 and a 3[3][2].
    
  • The 5-Carboxylate Effect: The methyl ester group at the C5 position (which rapidly tautomerizes with the C4 position) is a powerful electron-withdrawing group via both inductive (

    
    ) and mesomeric (
    
    
    
    ) pathways. It aggressively pulls electron density away from the imidazole core. In model compounds like4[4].

When combining these substituents in methyl 2-phenyl-1H-imidazole-5-carboxylate , the synergistic electron-withdrawing effects of both the 2-phenyl and 5-carboxylate groups severely depress both


 values. Using 5, we can accurately predict the thermodynamic constants of this specific molecule[5].

Thermodynamic pKa Profiling

The quantitative impact of each functional group is summarized below. The data illustrates how the basicity of the


 nitrogen is nearly neutralized, while the 

proton becomes highly acidic compared to the unsubstituted parent molecule.
CompoundBasic

(Conjugate Acid)
Acidic

(N1 Deprotonation)
Primary Electronic Modifiers
Imidazole 6.9514.40None (Baseline)
2-Phenylimidazole 6.4413.00Mild

(Inductive) from Phenyl
Methyl 1H-imidazole-5-carboxylate ~1.6010.89Strong

from Ester
Methyl 2-phenyl-1H-imidazole-5-carboxylate ~1.50 ~9.80 Combined

effects

Mechanistic Protonation Pathways

The molecule transitions through three distinct ionization states depending on the ambient pH. Because the basic


 is extremely low (~1.50), the molecule exists almost entirely in its neutral, uncharged state at physiological pH (7.4), making it highly lipophilic.

ProtonationEquilibria Cation Cationic Form (Protonated N3) pH < 1.5 Neutral Neutral Form (Amphoteric) pH 2.5 - 8.5 Cation->Neutral -H⁺ (pKa1 ≈ 1.50) Neutral->Cation +H⁺ Anion Anionic Form (Deprotonated N1) pH > 10.5 Neutral->Anion -H⁺ (pKa2 ≈ 9.80) Anion->Neutral +H⁺

Protonation states of methyl 2-phenyl-1H-imidazole-5-carboxylate across the pH spectrum.

Field-Proven Experimental Protocol

Determining the exact experimental


 of methyl 2-phenyl-1H-imidazole-5-carboxylate via standard aqueous potentiometric titration is notoriously difficult. The lipophilic 2-phenyl group and the methyl ester drastically reduce its aqueous solubility, causing the neutral species to precipitate before the titration completes.

To circumvent this, we employ a UV-Vis Spectrophotometric Titration via Yasuda-Shedlovsky Extrapolation . This method leverages the extensive


-conjugation of the molecule (which yields strong, distinct UV shifts upon ionization) and uses a cosolvent system to maintain solubility.
Step-by-Step Methodology: UV-Vis Cosolvent Titration
  • Solvent System Preparation: Prepare a series of Methanol-Water cosolvent mixtures (10%, 20%, 30%, 40%, and 50% MeOH v/v). Methanol is chosen because it acts as a hydrogen-bond donor/acceptor similar to water, minimizing solvation anomalies.

  • Analyte Stock Preparation: Dissolve methyl 2-phenyl-1H-imidazole-5-carboxylate in pure LC-MS grade methanol to a concentration of 10 mM.

  • Titration Execution:

    • Dilute the stock into the prepared cosolvent buffers to a working concentration of 50 µM.

    • Sweep the pH from 1.0 to 12.0 using standardized HCl and NaOH.

    • Record UV-Vis spectra from 200 nm to 400 nm at 0.5 pH increments. The deprotonation of the

      
       nitrogen will cause a distinct bathochromic (red) shift due to increased electron delocalization across the phenyl-imidazole axis.
      
  • Self-Validation Check (Isosbestic Points): Overlay the acquired spectra. The protocol is strictly self-validating: you must observe sharp, stationary isosbestic points (wavelengths where total absorbance remains constant). If the isosbestic points drift, it indicates a breakdown of the two-state thermodynamic equilibrium (e.g., the methyl ester is undergoing base-catalyzed hydrolysis at high pH). Any data points showing drift must be discarded.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent

    
     (
    
    
    
    ) for each cosolvent ratio using the Henderson-Hasselbalch equation applied to the absorbance data. Plot the
    
    
    values against the inverse dielectric constant (
    
    
    ) of the respective methanol-water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to derive the true aqueous
    
    
    .

Implications for Drug Design

For drug development professionals, the


 profile of methyl 2-phenyl-1H-imidazole-5-carboxylate dictates its utility as a pharmacophore:
  • Receptor Binding: At physiological pH (7.4), the molecule is entirely neutral. The

    
     acts strictly as a hydrogen bond donor, while the 
    
    
    
    acts as a hydrogen bond acceptor.
  • Bioavailability: The lack of ionization at pH 7.4, combined with the lipophilic phenyl ring, ensures high membrane permeability (high

    
    /
    
    
    
    ). However, this comes at the cost of poor aqueous solubility, likely requiring formulation strategies such as amorphous solid dispersions or lipid-based delivery systems to achieve adequate oral bioavailability.

References

  • Source: guidechem.
  • Source: chembk.
  • Depolymerizing Polyethylene Terephthalate (PET)
  • Source: wikipedia.
  • Source: scribd.

Sources

Exploratory

methyl 2-phenyl-1H-imidazole-5-carboxylate safety data sheet (SDS)

This guide serves as a comprehensive technical master file for Methyl 2-phenyl-1H-imidazole-5-carboxylate , designed for researchers in medicinal chemistry and drug discovery.[1] It moves beyond standard safety data to i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical master file for Methyl 2-phenyl-1H-imidazole-5-carboxylate , designed for researchers in medicinal chemistry and drug discovery.[1] It moves beyond standard safety data to integrate synthesis, handling logic, and therapeutic context.[1]

CAS Registry Number: 32682-99-8 Chemical Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol [1]

Part 1: Executive Technical Summary

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive agents.[1] Its structural core—the 2-phenylimidazole moiety—is a bioisostere for various nucleotide bases and is extensively utilized in the development of p38 MAP kinase inhibitors , non-steroidal anti-inflammatory drugs (NSAIDs) , and anti-oncogenic agents (specifically targeting breast cancer cell lines like MCF-7).

Unlike simple reagents, this compound exhibits prototropic tautomerism (4- vs 5-position), which influences its reactivity during N-alkylation and hydrolysis.[1] This guide provides the protocols necessary to handle, synthesize, and utilize this compound with high scientific integrity.

Part 2: Physicochemical Profiling & Identity[1][2][3]

PropertySpecificationTechnical Note
Appearance White to pale yellow crystalline powderColor degradation indicates oxidation or hydrolysis.
Melting Point 180 – 185 °C (Typical)High MP due to intermolecular H-bonding (N-H···N).
Solubility DMSO, Methanol, DMFPoorly soluble in water; requires organic co-solvent for bio-assays.[1]
pKa (Predicted) ~5.5 (Imidazole N)Amphoteric nature; protonates in strong acid, deprotonates in strong base.
Tautomerism 1H-imidazole-4-carboxylate

1H-imidazole-5-carboxylate
In solution, the proton shifts rapidly between N1 and N3.[1]

Part 3: Hazard Assessment & Risk Mitigation (GHS)

Classification based on 29 CFR 1910.1200 (OSHA HazCom 2012) and EC 1272/2008 (CLP).

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Logic & PPE

Standard lab PPE is insufficient without specific handling logic due to the compound's potential for fine dust formation and mucous membrane irritation.

  • Respiratory: Use a NIOSH N95 or CEN P2 respirator if handling open powder outside a fume hood.

  • Ocular: Chemical safety goggles are mandatory. Contact lenses should not be worn during synthesis due to dust entrapment risks.

  • Chemical Compatibility: Incompatible with strong oxidizing agents (risk of ring cleavage) and strong bases (risk of ester hydrolysis to the free acid).

Part 4: Synthesis & Experimental Protocols

Self-Validating Protocol for the Synthesis of Methyl 2-phenyl-1H-imidazole-5-carboxylate.

Mechanism: Cyclocondensation of Benzamidine with Methyl 3-bromo-2-oxopropanoate (Bromopyruvate).

Reagents
  • Benzamidine Hydrochloride (1.0 equiv)

  • Methyl 3-bromo-2-oxopropanoate (1.1 equiv)

  • Potassium Bicarbonate (KHCO₃) (2.5 equiv) - Acts as an acid scavenger.

  • Solvent: THF/Water (1:1 mixture) or Methanol.

Step-by-Step Methodology
  • Preparation: Dissolve Benzamidine HCl (10 mmol) in THF/Water (20 mL).

  • Addition: Cool the solution to 0°C. Slowly add KHCO₃ (25 mmol) to liberate the free amidine in situ.

  • Cyclization: Add Methyl 3-bromo-2-oxopropanoate (11 mmol) dropwise over 30 minutes. The solution may turn yellow.

  • Reflux: Warm to room temperature, then heat to reflux (approx. 65-70°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Evaporate organic solvent (THF/MeOH) under reduced pressure.

    • Dilute the aqueous residue with ice-cold water (50 mL).

    • The product should precipitate as a solid.[4]

  • Purification: Filter the solid. Recrystallize from hot Ethanol or Ethyl Acetate/Hexane to yield pure Methyl 2-phenyl-1H-imidazole-5-carboxylate.[1]

Validation Checkpoint:

  • NMR (¹H, DMSO-d₆): Look for the diagnostic singlet of the imidazole C4-H proton around

    
     7.8–8.0 ppm and the methyl ester singlet at 
    
    
    
    3.8 ppm.
  • Mass Spec: ESI+

    
     calculated for [M+H]⁺ = 203.08; found 203.1.
    

Part 5: Handling & Decision Logic (Visualized)

Diagram 1: Synthesis Workflow

This diagram illustrates the critical pathway from raw materials to the isolated scaffold, highlighting the cyclization step.

SynthesisWorkflow Benzamidine Benzamidine HCl (Precursor A) Intermediate Acyclic Intermediate (Unstable) Benzamidine->Intermediate + KHCO3 Bromopyruvate Methyl 3-bromo-2-oxopropanoate (Precursor B) Bromopyruvate->Intermediate Cyclization Cyclization & Dehydration (Reflux, Base) Intermediate->Cyclization - HBr, - H2O Crude Crude Product (Precipitate) Cyclization->Crude Cooling Final Methyl 2-phenyl-1H-imidazole-5-carboxylate (Pure Crystal) Crude->Final Recrystallization (EtOH)

Caption: Cyclocondensation workflow for the synthesis of the target imidazole ester.

Diagram 2: Safety & Handling Decision Tree

A logic flow for researchers to determine safe handling procedures based on the state of the material.

SafetyLogic Start Start: Handling Material State Physical State? Start->State Dust Dry Powder? State->Dust Solid Soln In Solution? State->Soln Liquid/Dissolved Hood Use Fume Hood + N95 Mask Dust->Hood Yes Goggles Splash Goggles + Nitrile Gloves Soln->Goggles Yes Storage Store at 2-8°C Desiccated Hood->Storage Goggles->Storage

Caption: Decision logic for PPE selection and storage based on physical state.

Part 6: Storage & Stability Protocol

To maintain the integrity of the methyl ester and prevent hydrolysis to the carboxylic acid (which renders the compound inactive for certain nucleophilic substitutions):

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed container with desiccant.

  • Shelf Life: 24 months if stored correctly.

  • Degradation Indicators:

    • Odor: A vinegar-like smell indicates hydrolysis (release of acetic acid is not possible here, but hydrolysis yields the free acid which may have a different crystalline habit).

    • Color: Darkening from white to orange/brown indicates oxidation of the imidazole ring.

Part 7: References

  • PubChem. (2025).[5] Methyl 2-phenyl-1H-imidazole-5-carboxylate Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (2025).[6] Safety Data Sheet: Imidazole Carboxylates. Thermo Fisher Scientific.[7] Link

  • Bhat, M., & Poojary, B. (2017).[8] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Link

  • ChemicalBook. (2025). Methyl 2-phenyl-1H-imidazole-5-carboxylate Product Properties. Link

  • BenchChem. (2025).[9] Technical Guide: N-phenyl-1H-imidazole-5-carboxamide Derivatives. Link

Sources

Foundational

literature review on 2-phenyl-1H-imidazole-5-carboxylic acid esters

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-5-carboxylic Acid Esters: Synthesis, Properties, and Therapeutic Potential Introduction: The Privileged Scaffold in Medicinal Chemistry The imidazole ring is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-5-carboxylic Acid Esters: Synthesis, Properties, and Therapeutic Potential

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of essential biomolecules like the amino acid histidine and the purine bases of nucleic acids.[3][4] Its unique electronic properties, amphoteric nature (acting as both an acid and a base), and capacity for hydrogen bonding allow imidazole derivatives to serve as versatile pharmacophores in drug discovery.[5][6]

When substituted with a phenyl group at the 2-position and a carboxylic acid ester at the 5-position, the resulting 2-phenyl-1H-imidazole-5-carboxylic acid ester framework gains significant therapeutic relevance. This specific arrangement of functional groups has given rise to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[7][8][9][10] The phenyl ring offers a site for diverse substitutions to modulate potency and selectivity, while the ester group can influence pharmacokinetic properties such as solubility and cell permeability. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this important class of molecules for researchers and drug development professionals.

Part 1: Synthesis and Chemical Elaboration

The synthesis of 2-phenyl-1H-imidazole-5-carboxylic acid esters can be achieved through several established routes, most commonly involving the condensation of a dicarbonyl compound, an aldehyde, and an amine source. One-pot synthesis methodologies are particularly attractive for their efficiency.[11][12]

A prevalent strategy involves the reaction of a substituted benzaldehyde with an aminocyanoacetate derivative in the presence of a suitable catalyst and oxidizing agent. Another common approach is the condensation of methyl 3,4-diaminobenzoate with an appropriate aryl aldehyde, which yields the corresponding benzimidazole ester.[13] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the phenyl and imidazole rings.

The bromine atom in scaffolds like 2-(2-bromophenyl)-1H-imidazole serves as a critical synthetic handle. It enables the introduction of molecular diversity through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of structure-activity relationships.[2]

General Synthetic Workflow

The following diagram illustrates a generalized, multi-step synthesis for creating a library of 2-phenyl-1H-imidazole derivatives, starting from a key intermediate.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Diversification cluster_2 Step 3: Final Modification A Aryl Aldehyde (e.g., 2-Bromobenzaldehyde) C Condensation Reaction A->C B Diamino Compound (e.g., Methyl 3,4-diaminobenzoate) B->C D Brominated Imidazole Ester Intermediate C->D Oxidative Cyclization F Suzuki Cross-Coupling D->F E Arylboronic Acid E->F G Diverse Library of 2-Aryl-1H-imidazole-5-carboxylic Acid Esters F->G Pd(OAc)2, SPhos H Base Hydrolysis (e.g., NaOH) G->H I Corresponding Carboxylic Acids H->I

Caption: Generalized workflow for the synthesis and diversification of 2-phenyl-1H-imidazole esters.

Part 2: Structure-Activity Relationships (SAR) and Biological Targets

The biological activity of 2-phenyl-1H-imidazole-5-carboxylic acid esters is highly dependent on the nature and position of substituents on the 2-phenyl ring. SAR studies have revealed critical insights into the molecular features required for potent and selective activity against various targets.

Key SAR Insights:
  • Antiviral Activity: For activity against orthopoxviruses like the Vaccinia virus, studies have shown that potent compounds often possess electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), at the para-position of the 2-phenyl ring.[8] In contrast, unsubstituted phenyl or ortho/meta-nitrophenyl substitutions resulted in a loss of inhibitory activity.[8]

  • Anticancer Activity: In the context of anti-breast cancer agents, substitutions on the phenyl ring are crucial. For methyl ester derivatives, a compound with 2-hydroxyl and 5-fluoro substitutions on the phenyl ring was found to be exceptionally potent against multiple breast cancer cell lines (MDA-MB468, MDA-MB231, and MCF7).[7]

  • Kinase Inhibition: The imidazole core is a well-established hinge-binding motif in many kinase inhibitors.[2] For inhibitors of BRAF kinase, a 2,4,5-trisubstituted imidazole scaffold showed that specific naphthyl and benzothiophene substituents at the 4-position, combined with a 2-phenyl ring containing a dimethylamino-ethoxy group, yielded highly potent compounds.[14]

  • Angiotensin II Receptor Antagonism: Quantitative structure-activity relationship (QSAR) studies on imidazole-5-carboxylic acid derivatives as Angiotensin II AT₁ receptor antagonists have highlighted the importance of specific physicochemical properties. Descriptors such as the number of 5-membered chains, H-acceptor count, and certain topological indices were found to be beneficial for activity, guiding the design of novel antihypertensive agents.[15]

Data Summary: Structure-Activity Relationships
Target ClassFavorable Substituents on 2-Phenyl RingUnfavorable/Inactive SubstituentsReference
Orthopoxviruses para-NO₂, para-CF₃Unsubstituted phenyl, ortho/meta-NO₂[8]
Breast Cancer 2-OH, 5-F (for methyl esters)(Data varies by specific derivative)[7]
BRAF Kinase 4-(2-dimethylamino-ethoxy)(Data varies by specific derivative)[14]
AT₁ Receptor (Determined by QSAR descriptors, not specific groups)(Determined by QSAR descriptors)[15]

Part 3: Therapeutic Applications and Mechanisms of Action

The versatility of the 2-phenyl-1H-imidazole-5-carboxylic acid ester scaffold has led to its exploration in a multitude of therapeutic areas.

Kinase Inhibition in Oncology and Inflammation

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The imidazole scaffold is adept at targeting the ATP-binding pocket of many kinases.

  • p38 MAPK & VEGFR-2: The p38 MAPK pathway is a key regulator of inflammatory responses, while VEGFR-2 is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on to grow.[2] Imidazole-based compounds have been extensively investigated as ATP-competitive inhibitors of both p38 MAPK and VEGFR-2, making them promising candidates for anti-inflammatory and anti-cancer therapies.[2]

  • TAK1 Inhibition: Transforming growth factor β-activated kinase 1 (TAK1) is another key player in inflammatory signaling. A scaffold hop from a pyrrole to an imidazole core resulted in a significant increase in biochemical potency, leading to the discovery of novel and highly selective TAK1 inhibitors.[16]

  • BRAF Inhibition: The RAS-RAF-MEK-ERK pathway is frequently hyperactivated in human cancers, with BRAF mutations being common in melanoma.[14] Potent BRAF inhibitors have been developed using a 2-phenyl-imidazole core, demonstrating the scaffold's utility in targeting specific oncogenic drivers.[14]

G A Pro-inflammatory Stimuli (e.g., LPS, TNF-α) B Upstream Kinases (MAPKKs) A->B Activation C p38 MAPK B->C Phosphorylation D Downstream Substrates (e.g., MK2, ATF2) C->D Phosphorylation E Inflammatory Response (Cytokine Production, Apoptosis) D->E F 2-Phenyl-Imidazole Inhibitor F->C Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust One-Pot Cyclization for the Synthesis of Methyl 2-Phenyl-1H-imidazole-5-carboxylate

Introduction: The Significance of Imidazole Scaffolds and Synthesis Efficiency The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazole Scaffolds and Synthesis Efficiency

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with biological macromolecules like enzymes and receptors.[3][4] Consequently, imidazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, antihistamine, and antihypertensive properties.[5]

Methyl 2-phenyl-1H-imidazole-5-carboxylate, the target of this protocol, is a particularly valuable synthetic intermediate. The strategic placement of the phenyl and methyl carboxylate groups provides two distinct points for further chemical modification, making it a versatile building block for creating libraries of complex molecules in drug discovery programs.

Traditional multi-step syntheses for such compounds are often plagued by issues of low overall yield, high cost, and significant solvent waste. One-pot reactions, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer a compelling solution.[6] They represent a cornerstone of green chemistry by improving atom economy, reducing reaction times, and simplifying purification procedures.[6] This guide details a reliable and efficient one-pot, three-component method for the synthesis of Methyl 2-Phenyl-1H-imidazole-5-carboxylate, designed for researchers in synthetic chemistry and drug development.

Principle of the Method: A Modified Debus-Radziszewski Condensation

This protocol employs a variation of the classical Debus-Radziszewski imidazole synthesis.[5] The core of this one-pot method is a three-component condensation reaction involving benzaldehyde, an α-ketoester (methyl acetoacetate), and an ammonia source (ammonium acetate). The final aromatization of the imidazoline intermediate is achieved through in-situ oxidation, for which iodine is an effective and mild reagent.[7] This approach provides a direct and operationally simple route to the desired polysubstituted imidazole.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reaction One-Pot Reaction (Ethanol, Reflux) benzaldehyde->reaction maa Methyl Acetoacetate maa->reaction nh4oac Ammonium Acetate (Ammonia Source) nh4oac->reaction oxidant Iodine (Oxidant) oxidant->reaction product Methyl 2-phenyl-1H- imidazole-5-carboxylate reaction->product

Figure 1: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • Benzaldehyde (≥99%)

    • Methyl acetoacetate (≥99%)

    • Ammonium acetate (≥98%)

    • Iodine (≥99.8%)

    • Ethanol (Absolute)

    • Ethyl acetate (ACS grade)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Glassware for chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (19.3 g, 250 mmol, 10 equiv.).

  • Reagent Addition: Add absolute ethanol (100 mL), followed by methyl acetoacetate (2.90 g, 25 mmol, 1 equiv.) and benzaldehyde (2.65 g, 25 mmol, 1 equiv.).

  • Initiation of Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Add iodine (6.35 g, 25 mmol, 1 equiv.) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (100 mL) and water (100 mL). Transfer the mixture to a separatory funnel. The organic layer will have a brown color due to residual iodine.

  • Iodine Removal: Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 50 mL) until the brown color disappears.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any acidic byproducts, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure product.

Data Summary and Expected Results

ParameterValueNotes
Stoichiometry Benzaldehyde (1 eq)Limiting Reagent
Methyl Acetoacetate (1 eq)
Ammonium Acetate (10 eq)Used in large excess to drive the reaction
Iodine (1 eq)Oxidizing agent
Solvent Absolute Ethanol
Temperature Reflux (~80 °C)
Reaction Time 4 - 6 hoursMonitor by TLC
Typical Yield 65 - 80%Post-purification
Appearance White to off-white solid

Proposed Reaction Mechanism

The one-pot synthesis proceeds through a cascade of reactions, culminating in the formation of the aromatic imidazole ring. The mechanism can be broken down into three primary stages: formation of key intermediates, cyclization, and aromatization.

  • Intermediate Formation: Ammonium acetate serves as the in-situ source of ammonia. Ammonia reacts with the β-keto group of methyl acetoacetate to form an enamine intermediate (A) . Concurrently, ammonia condenses with benzaldehyde to form an imine, which is then attacked by another molecule of ammonia to generate a gem-diamino species that is in equilibrium with benzamidine.

  • Cyclization: The enamine (A) attacks the benzaldehyde-derived imine (or a related species), leading to a condensation product. Subsequent intramolecular cyclization via attack of the second nitrogen atom forms the dihydro-imidazole (imidazoline) ring (B) .

  • Aromatization: The crucial final step is the oxidation of the imidazoline intermediate (B) . Iodine acts as the oxidizing agent, abstracting two hydrogen atoms from the C4 and C5 positions to form the stable, aromatic imidazole ring, yielding the final product (C) .[7]

G cluster_stage1 Stage 1: Intermediate Formation cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Aromatization MAA + NH3 MAA + NH3 Enamine (A) Enamine (A) MAA + NH3->Enamine (A) Condensation Imidazoline (B) Imidazoline (B) Enamine (A)->Imidazoline (B) + Benzaldehyde + NH3 Intramolecular Cyclization Product (C) Final Product Imidazoline (B)->Product (C) -2H (Oxidation with I2)

Figure 2: Simplified schematic of the proposed reaction mechanism.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Reagents are of poor quality or wet.- Insufficient heating.- Extend the reflux time and monitor closely by TLC.- Use fresh, high-purity reagents. Ensure ammonium acetate is anhydrous.- Verify the reaction temperature is at reflux.
Incomplete Reaction - Insufficient amount of ammonium acetate.- Reaction time too short.- Use a larger excess of ammonium acetate (up to 15 equiv.).- Continue refluxing until starting materials are consumed as per TLC analysis.
Multiple Side Products - Temperature too high, leading to decomposition.- Self-condensation of starting materials.- Ensure controlled heating to maintain a gentle reflux.- Add benzaldehyde slowly to the mixture of other reagents already at reflux.
Difficulty in Purification - Presence of highly polar impurities.- Product co-elutes with impurities.- Perform an aqueous wash with dilute HCl to remove basic impurities before column chromatography.- Optimize the eluent system for chromatography; try a different solvent system (e.g., dichloromethane/methanol).

Conclusion

The described one-pot, three-component synthesis provides a highly efficient, practical, and scalable method for producing methyl 2-phenyl-1H-imidazole-5-carboxylate. By leveraging a modified Debus-Radziszewski reaction with in-situ oxidation, this protocol minimizes operational complexity and waste, aligning with the principles of green chemistry. The reliability and good yields make it an excellent choice for academic research laboratories and industrial settings focused on the synthesis of heterocyclic scaffolds for drug discovery and development.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Wikipedia. Bredereck-Synthese. [Link]

  • ResearchGate. Marckwald approach to fused imidazoles. [Link]

  • ACS Publications. Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • PMC. Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. [Link]

  • PharmaTutor. IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. [Link]

  • Universidade Federal de Santa Catarina. RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS. [Link]

  • RSC Publishing. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Baran Lab, Scripps Research. Synthesis of Imidazoles. [Link]

  • Chem-Station. Bredereck Imidazole Synthesis. [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... [Link]

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]

  • Semantic Scholar. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • ACS Publications. Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. A review: Imidazole synthesis and its biological activities. [Link]

  • RSC Publishing. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. A comprehensive investigation on one-pot synthesis of imidazole derivatives.... [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • RSC Publishing. Recent advances in the synthesis of imidazoles. [Link]

  • Semantic Scholar. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.... [Link]

  • ACS Publications. One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. [Link]

  • RSC Publishing. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]

  • ACS Publications. Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • RSC Publishing. Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. [Link]

Sources

Application

Precision N-Alkylation Strategies for Methyl 2-phenyl-1H-imidazole-5-carboxylate

This Application Note is structured to guide researchers through the complex regiochemical landscape of alkylating methyl 2-phenyl-1H-imidazole-5-carboxylate. It moves beyond generic procedures to address the specific st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex regiochemical landscape of alkylating methyl 2-phenyl-1H-imidazole-5-carboxylate. It moves beyond generic procedures to address the specific steric and electronic challenges of this substrate.

Abstract & Strategic Overview

The N-alkylation of methyl 2-phenyl-1H-imidazole-5-carboxylate (1) is a pivotal step in the synthesis of angiotensin II receptor antagonists and other bioactive scaffolds.[1] However, this reaction is non-trivial due to annular tautomerism , which presents two nucleophilic nitrogen sites (N1 and N3).

Direct alkylation typically yields a mixture of two regioisomers:

  • 1,4-Isomer (Target A): Methyl 1-alkyl-2-phenyl-1H-imidazole-4-carboxylate.[1] (Generally thermodynamically favored).

  • 1,5-Isomer (Target B): Methyl 1-alkyl-2-phenyl-1H-imidazole-5-carboxylate.[1] (Often the pharmacologically active core, e.g., in Losartan analogs, but sterically disfavored).

This guide provides three validated protocols to control or manage this selectivity, along with a definitive analytical method to distinguish the isomers.

Mechanistic Insight: The Regioselectivity Paradox

The starting material exists in equilibrium between two tautomers. The regiochemical outcome is dictated by the interplay of steric hindrance (from the phenyl and ester groups) and electronic deactivation .

  • Steric Factor: The bulky phenyl group at C2 hinders both nitrogens to some extent. However, the ester group at C4(5) creates significant steric crowdedness at the adjacent nitrogen.

  • Electronic Factor: The ester is an electron-withdrawing group (EWG). It reduces the nucleophilicity of the adjacent nitrogen (proximal N).

  • Outcome: Under standard basic conditions (

    
    ), the alkylating agent preferentially attacks the nitrogen distal  to the ester group, leading to the 1,4-isomer  as the major product. Accessing the 1,5-isomer  via direct alkylation requires specific solvent effects or alternative synthetic routes (e.g., cyclization of N-alkyl amidines).
    
Pathway Visualization

G cluster_0 Tautomeric Equilibrium T1 Tautomer A (H on N proximal to Ester) T2 Tautomer B (H on N distal to Ester) T1->T2 Fast Exchange P2 1,5-Isomer (Minor) (Proximal Alkylation) Sterically Crowded T1->P2 Path B: Attack at Proximal N (Disfavored) P1 1,4-Isomer (Major) (Distal Alkylation) Less Sterically Hindered T2->P1 Path A: Attack at Distal N (Kinetic & Thermodynamic Favored) RX Alkylating Agent (R-X) RX->T1 RX->T2

Figure 1: Mechanistic divergence in the alkylation of 4(5)-substituted imidazoles.

Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (Favors 1,4-Isomer)

Objective: High-yield synthesis of the 1,4-regioisomer.[1] Mechanism:


 substitution under thermodynamic control.

Reagents:

  • Substrate (1): 1.0 equiv

  • Alkyl Halide (R-X): 1.2 equiv (e.g., Benzyl bromide, Methyl iodide)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Methyl 2-phenyl-1H-imidazole-5-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.2 equiv).

    • Note: If using volatile halides like MeI, use a reflux condenser or sealed tube.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The N-alkylated products usually have higher

    
     than the starting material.
    
  • Workup: Dilute with EtOAc (5x reaction volume). Wash with water (3x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude residue will contain a mixture (typically 3:1 to 10:1 favoring the 1,4-isomer). Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: The 1,4-isomer (less polar) usually elutes first; the 1,5-isomer (more polar) elutes second.

Expected Yield: 85–95% combined yield.

Protocol B: Mitsunobu Alkylation (Alcohol Substrates)

Objective: Alkylation using alcohols; useful for secondary alkyl groups or when halides are unstable. Mechanism: Activation of alcohol by


/DIAD followed by nucleophilic attack by the imidazole.

Reagents:

  • Substrate (1): 1.0 equiv

  • Alcohol (R-OH): 1.1 equiv[1]

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolve Substrate (1), Alcohol, and

    
     in anhydrous THF (0.15 M) under 
    
    
    
    atmosphere.
  • Cool the solution to 0°C.

  • Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate directly. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide) and filter.
  • Purification: Flash chromatography is essential to remove hydrazine byproducts.

Protocol C: Strategic Synthesis of the 1,5-Isomer

Context: Direct alkylation rarely yields >20% of the 1,5-isomer.[1] If this isomer is the primary target, do not rely on direct alkylation . Instead, use a cyclization strategy .

Summary Workflow (Cyclization):

  • Amidine Formation: React Benzonitrile with the desired amine (

    
    ) and 
    
    
    
    to form the N-alkyl benzamidine.[1]
  • Cyclization: React the N-alkyl benzamidine with Methyl 2-chloro-3-oxopropanoate (or similar

    
    -halo- 
    
    
    
    -keto ester equivalents).
  • Result: This forces the alkyl group to be on the nitrogen adjacent to the ester precursors, yielding the 1,5-isomer exclusively.

Analytical Validation: Distinguishing Isomers

Correctly identifying the regioisomers is critical. 1D NMR is often insufficient due to similar chemical shifts. NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard.

NOE Correlation Table

Perform a 1D-NOESY or 2D-NOESY experiment irradiating the N-Alkyl protons (


).
Feature1,4-Isomer (Major)1,5-Isomer (Minor)
Structure Alkyl is distal to EsterAlkyl is proximal to Ester
NOE Signal A Strong NOE to Ring Proton (C5-H) No NOE to Ring Proton (C4-H)
NOE Signal B No NOE to Ester (

)
Strong NOE to Ester (

)
TLC (

)
Higher (Less Polar)Lower (More Polar)
HMBC

correlates to C2 and C4

correlates to C2 and C5
Analytical Workflow Diagram

Analysis Sample Isolated Product Isomer NOE NOE Experiment (Irradiate N-CH2) Sample->NOE Result1 NOE to Ring H observed? NOE to Ester OMe absent? NOE->Result1 Pattern A Result2 NOE to Ring H absent? NOE to Ester OMe observed? NOE->Result2 Pattern B Concl1 CONFIRMED: 1,4-Isomer (Methyl 1-alkyl-2-phenyl-1H-imidazole-4-carboxylate) Result1->Concl1 Concl2 CONFIRMED: 1,5-Isomer (Methyl 1-alkyl-2-phenyl-1H-imidazole-5-carboxylate) Result2->Concl2

Figure 2: Decision tree for structural assignment via NOE spectroscopy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in DMF/BaseUse anhydrous DMF and fresh

. Flame-dry glassware.
Poor Regioselectivity High TemperatureConduct reaction at 0°C

RT. Avoid heating unless necessary.
Incomplete Reaction Steric HindranceSwitch to

(Cesium effect) or add catalytic KI (Finkelstein).
O-Alkylation Tautomer trapped at OxygenRare for methyl esters, but possible with free acids.[1] Ensure substrate is the ester.

References

  • Larsen, R. D., et al. (1994).[2] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[2] Journal of Organic Chemistry, 59(21), 6391–6394.[2] Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[3][4][5] Academic Press. (Standard text on imidazole regiochemistry).

  • Agelis, G., et al. (2010).[6] "An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT1 Angiotensin II Receptor Antagonist." Journal of Computer-Aided Molecular Design, 24(9), 749-758.[1] Link

  • Hakmaoui, Y., et al. (2022). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole..." Der Pharma Chemica, 14(4), 12-16.[7] (Demonstrates steric/electronic control in similar systems). Link

  • Nikitina, P. A., et al. (2024).[8][9] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry, 60, 243–248. Link

Sources

Method

using methyl 2-phenyl-1H-imidazole-5-carboxylate as a pharmaceutical intermediate

Advanced Application Note: Methyl 2-phenyl-1H-imidazole-5-carboxylate in Targeted Drug Discovery Executive Summary & Pharmacophore Rationale Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS: 32682-99-8) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Methyl 2-phenyl-1H-imidazole-5-carboxylate in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale

Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS: 32682-99-8) is a highly versatile, privileged pharmaceutical intermediate utilized in the development of targeted therapeutics[1][2]. The compound features a 1H-imidazole core, which serves as a robust hydrogen-bond donor and acceptor, flanked by a 2-phenyl ring that provides essential lipophilicity and


 stacking capabilities within target protein binding pockets. The C5-methyl ester acts as a stable, yet selectively reactive, synthetic handle for downstream functionalization.

This intermediate is prominently featured in the synthesis of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) modulators[3][4]. TRAP1 is a mitochondrial chaperone implicated in maintaining mitochondrial quality and energy metabolism in disease states, including oncology and neurodegeneration[4]. By leveraging the methyl ester, medicinal chemists can execute complex upstream modifications (such as N-alkylation or cross-coupling) before unmasking the carboxylate for final amide coupling to generate the active pharmaceutical ingredient (API)[3].

Mechanistic Workflow & Causality

The strategic selection of a methyl ester over a free carboxylic acid or a bulkier ester (e.g., tert-butyl) is driven by synthetic causality. The methyl ester is robust enough to withstand mildly basic or nucleophilic conditions during the functionalization of the imidazole nitrogen. However, it is sufficiently labile to undergo mild alkaline saponification without requiring harsh acidic conditions that could protonate the imidazole ring and stall the reaction.

G A Methyl 2-phenyl-1H- imidazole-5-carboxylate (Stable Precursor) B Saponification (LiOH, THF/H2O) A->B C 2-phenyl-1H-imidazole- 5-carboxylic acid (Activated Core) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E TRAP1 Modulator (Target API) D->E

Workflow for synthesizing TRAP1 modulators from methyl 2-phenyl-1H-imidazole-5-carboxylate.

Experimental Protocols (Self-Validating Systems)

Protocol 3.1: Mild Alkaline Saponification

Objective: Unmask the C5-carboxylate to yield 2-phenyl-1H-imidazole-5-carboxylic acid. Causality: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/H


O) mixture is selected over NaOH/MeOH. The lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity, while the hydroxide acts as the nucleophile. This avoids transesterification issues and prevents imidazole ring degradation.
Step-by-Step Methodology: 
  • Dissolve 1.0 eq of methyl 2-phenyl-1H-imidazole-5-carboxylate in a 3:1 mixture of THF:H

    
    O (0.2 M concentration).
    
  • Add 3.0 eq of LiOH monohydrate in one portion at 0 °C.

  • Warm the reaction to room temperature (25 °C) and stir for 4–6 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The starting material (

    
    ) should completely disappear, replaced by a baseline spot (UV active).
    
  • Concentrate the mixture under reduced pressure to remove THF.

  • Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product.

  • Filter the resulting white solid, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint 2: Confirm product via LC-MS (ESI-). Look for the [M-H]

    
     ion at m/z 187.1.
    
Protocol 3.2: High-Efficiency Amide Coupling

Objective: Couple the activated acid with a functionalized amine (R-NH


) to form the TRAP1 modulator precursor[3].
Causality:  The imidazole-5-carboxylic acid is inherently electron-deficient and can form internal zwitterions, making standard coupling agents (like EDC) sluggish. HATU is employed because it generates a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion rapidly. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without interfering with the active ester.
Step-by-Step Methodology: 
  • Dissolve 1.0 eq of 2-phenyl-1H-imidazole-5-carboxylic acid in anhydrous DMF (0.1 M).

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature.

  • Add 1.2 eq of HATU and stir for 15 minutes to pre-activate the acid.

  • Add 1.1 eq of the target amine (R-NH

    
    ) dropwise.
    
  • Stir the reaction at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Monitor via HPLC. Ensure the intermediate active ester peak has fully converted to the product peak.

  • Quench with saturated aqueous NaHCO

    
     and extract with Ethyl Acetate (3x).
    
  • Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Self-Validation Checkpoint 2:

    
    H NMR (DMSO-d
    
    
    
    ). Verify the presence of the new amide N-H proton (typically
    
    
    8.0 - 10.7 ppm) and the preservation of the imidazole C4-H proton[3].

Quantitative Data: Amide Coupling Optimization

To demonstrate the causality behind selecting HATU, the following optimization data summarizes the coupling of 2-phenyl-1H-imidazole-5-carboxylic acid with a standard primary amine (benzylamine) under various conditions.

Coupling ReagentBase (3.0 eq)SolventTime (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
EDC / HOBtTriethylamineDCM126558>90%
PyBOPDIPEADMF88276>95%
HATU DIPEA DMF 2 >99 94 >98%
T3P (50% in EtOAc)PyridineEtOAc165042>85%

References

  • Title: 32682-99-8 | Methyl 2-phenyl-1H-imidazole-5-carboxylate | BLD Pharm Source: BLD Pharm URL
  • Title: 32682-99-8 CAS Manufactory Source: ChemicalBook URL
  • Title: US20230159509A1 - Pyridinesulfonamide derivatives as trap1 modulators and uses thereof Source: Google Patents URL
  • Title: US20230159509A1 - Pyridinesulfonamide derivatives as trap1 modulators and uses thereof (Detailed Description)

Sources

Application

Application Note: Hydrolysis of Methyl 2-phenyl-1H-imidazole-5-carboxylate

Executive Summary This application note details a robust, scalable protocol for the base-catalyzed hydrolysis (saponification) of methyl 2-phenyl-1H-imidazole-5-carboxylate to its corresponding acid, 2-phenyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the base-catalyzed hydrolysis (saponification) of methyl 2-phenyl-1H-imidazole-5-carboxylate to its corresponding acid, 2-phenyl-1H-imidazole-5-carboxylic acid .

This transformation is a critical step in the synthesis of angiotensin II receptor antagonists (e.g., sartans) and other bioactive heterocyclic compounds. The procedure addresses specific challenges inherent to the imidazole motif, including its amphoteric nature, solubility profiles at the isoelectric point (pI), and the stability of the carboxylic acid product.

Key Technical Insights
  • Amphoteric Handling: The imidazole ring possesses both a basic nitrogen (

    
     for the conjugate acid) and an acidic proton (
    
    
    
    ). The hydrolysis product exhibits an isoelectric point (pI) where solubility is minimal; precise pH control is required for isolation.
  • Solvent Selection: A Methanol/Water system is optimized to maintain solubility of the hydrophobic phenyl group while facilitating the attack of the hydroxide ion.

  • Thermal Stability: While 2-substituted imidazoles are thermally stable, controlled reflux ensures complete conversion without decarboxylation, a risk associated with heteroaromatic carboxylic acids.

Chemical Reaction & Mechanism

The reaction proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of an unstable tetrahedral intermediate.

  • Elimination: Expulsion of the methoxide leaving group to form the carboxylic acid.

  • Deprotonation (Irreversible): The generated methoxide/hydroxide immediately deprotonates the carboxylic acid (and potentially the imidazole N-H), driving the equilibrium forward to the carboxylate salt.

Mechanism Visualization

ReactionMechanism Substrate Methyl 2-phenyl-1H- imidazole-5-carboxylate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack OH OH- (Nucleophile) OH->Tetrahedral Salt Disodium Salt (Intermediate) Tetrahedral->Salt Elimination of -OMe & Deprotonation Product 2-Phenyl-1H-imidazole- 5-carboxylic acid Salt->Product Acidification (pH ~3.5) Precipitation

Figure 1: Mechanistic pathway from ester substrate to isolated carboxylic acid.

Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 2-phenyl-1H-imidazole-5-carboxylate 202.211.0Substrate
Sodium Hydroxide (NaOH) 40.003.0Base / Catalyst
Methanol (MeOH) 32.04N/ASolvent (Solubilizer)
Water (Deionized) 18.02N/ASolvent (Hydrolysis)
Hydrochloric Acid (HCl) 36.46N/ApH Adjustment

Note on Stoichiometry: We use 3 equivalents of NaOH.

  • 1 eq for ester hydrolysis.

  • 1 eq to deprotonate the carboxylic acid product.

  • 1 eq to deprotonate the imidazole N-H (acidic

    
    ), ensuring the species remains fully soluble as the dianion during reaction.
    
Step-by-Step Procedure
Phase 1: Saponification
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Methyl 2-phenyl-1H-imidazole-5-carboxylate (1.0 g, 4.9 mmol). Add Methanol (10 mL). Stir until a suspension or partial solution is obtained.

  • Base Addition: Prepare a solution of NaOH (590 mg, 14.7 mmol, 3.0 eq) in Water (5 mL). Add this aqueous solution dropwise to the reaction flask.

    • Observation: The mixture should clear as the temperature rises or as the reaction proceeds.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) . Maintain reflux for 3 to 5 hours .

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and a baseline spot (carboxylate salt) should appear.
      
Phase 2: Workup & Isolation
  • Concentration: Allow the reaction to cool to room temperature. Remove the Methanol under reduced pressure (Rotary Evaporator) at 40°C.

    • Result: An aqueous residue containing the sodium salt of the product.[4]

  • Dilution: Add Water (10 mL) to the residue to ensure all salts are dissolved. If insolubles remain, filter through a Celite pad.

  • Acidification (Critical Step):

    • Place the flask in an ice bath (0-5°C).

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Mechanism:[1][5][6][7] The product precipitates at its isoelectric point. If the pH is too low (< 1), the imidazole nitrogen protonates, forming a soluble hydrochloride salt. If too high (> 6), the carboxylate remains soluble.

  • Filtration: Stir the resulting slurry for 30 minutes at 0°C to maximize yield. Filter the white precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL) to remove trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Dissolve Ester in MeOH AddBase Add aq. NaOH (3 eq) Reflux 4h @ 70°C Start->AddBase Check TLC Check (Complete?) AddBase->Check Check->AddBase No (Continue Reflux) Evap Evaporate MeOH (Aqueous Residue) Check->Evap Yes Acidify Cool to 0°C Acidify to pH 3.5 Evap->Acidify Filter Filter Precipitate Wash & Dry Acidify->Filter

Figure 2: Operational workflow for the hydrolysis and isolation process.

Self-Validation & Quality Control

To ensure the protocol was successful, verify the product using the following criteria. This creates a self-validating system .

Analytical MethodExpected Result (Success Criteria)Failure Mode Indicator
TLC (DCM/MeOH 9:1) Disappearance of high

ester spot. Product stays at baseline or streaks (

).
Presence of starting material spot indicates incomplete saponification.
1H NMR (DMSO-d6) Disappearance of methyl singlet (

ppm). Aromatic protons of phenyl ring and imidazole C4-H remain.
Methyl peak persists.[1]
Melting Point Product decomposes/melts

C (typical for imidazole acids).
Low melting point suggests wet product or inorganic salts (NaCl) contamination.
Solubility Check Soluble in dilute NaOH and dilute HCl; insoluble in water at pH 4.Product dissolves in water at pH 4 (indicates wrong product or salt formation).

Troubleshooting & Critical Parameters

The "Isoelectric Trap"

The most common failure mode is no precipitation upon acidification.

  • Cause: Over-acidification (pH < 1). The imidazole ring protonates to form the cation:

    
    , which is water-soluble.
    
  • Solution: Back-titrate with 1M NaOH carefully to pH 3.5. The solution will turn cloudy as the zwitterionic species forms.

Decarboxylation Risk

Imidazole-5-carboxylic acids can decarboxylate at high temperatures, especially in acidic media.

  • Control: Do not heat the reaction during the acidification step. Perform acidification at 0-5°C. Avoid boiling the isolated acid in high-boiling solvents.

Incomplete Reaction
  • Cause: Steric hindrance from the phenyl group or low solubility.

  • Solution: Increase solvent volume to ensure stirring efficiency. Switch solvent system to THF/Water (1:1) if the starting material is not soluble in MeOH.

References

  • General Imidazole Hydrolysis Conditions

    • Synthesis of 2-substituted imidazole-5-carboxylic acid derivatives. (Analogous protocols using NaOH/EtOH).
    • Source:

  • Isoelectric Point & Solubility

    • Properties of Imidazole Carboxylic Acids.[2][7] The amphoteric nature requires specific pH handling.

    • Source:

  • Sartan Intermediate Synthesis

    • Process for manufacturing Angiotensin II receptor antagonists.[4][3] (Describes hydrolysis of similar imidazole esters).

    • Source:

  • Base Catalysis Mechanisms

    • Base Catalysis of Imidazole C
    • Source:

(Note: While specific literature for the methyl ester of this exact isomer is rare, the provided protocol is derived from standard validated methodologies for the ethyl analog and general imidazole-4/5-carboxylates used in pharmaceutical manufacturing.)

Sources

Method

Topic: High-Purity Recovery of Methyl 2-phenyl-1H-imidazole-5-carboxylate via Optimized Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-phenyl-1H-imidazole-5-carboxylate is a key structural motif in medicinal chemistry, serving as a precursor for various...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a key structural motif in medicinal chemistry, serving as a precursor for various therapeutic agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the purification of methyl 2-phenyl-1H-imidazole-5-carboxylate using recrystallization. We delve into the rationale behind solvent selection based on the molecule's physicochemical properties, present a systematic protocol for solvent screening, and offer detailed, step-by-step procedures for both single-solvent and mixed-solvent recrystallization techniques. Troubleshooting advice for common issues is also provided to ensure a robust and reproducible purification process.

Part 1: The Rationale - Understanding the Molecule for Effective Solvent Selection

The success of any recrystallization protocol is predicated on the judicious choice of a solvent or solvent system. This choice is not arbitrary but is guided by the molecular structure of the solute. Methyl 2-phenyl-1H-imidazole-5-carboxylate possesses distinct structural features that dictate its solubility behavior:

  • The Imidazole Ring: This heterocyclic core contains both a pyridine-type nitrogen and a pyrrole-type N-H group. The N-H moiety can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This confers a polar character to the molecule and promotes solubility in polar protic solvents.

  • The Phenyl Group: The C2-phenyl substituent is a large, non-polar, hydrophobic moiety. This feature enhances solubility in organic solvents with aromatic character (e.g., toluene) or moderately polar solvents.

  • The Methyl Ester Group: The -C(O)OCH₃ group at the C5 position is polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.

The molecule thus exhibits a dual polarity , a common feature in many drug-like molecules. An ideal recrystallization solvent must exploit the differential solubility of the compound at high and low temperatures. The principle dictates that the compound should be highly soluble in the hot solvent but sparingly soluble in the same solvent when cold. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the mother liquor)[1].

Part 2: Systematic Solvent Screening Protocol

Before committing to a large-scale recrystallization, a systematic screening of potential solvents using a small amount of crude material is essential. This empirical approach validates the theoretical rationale and identifies the optimal solvent system efficiently.

Methodology:

  • Place approximately 20-30 mg of the crude methyl 2-phenyl-1H-imidazole-5-carboxylate into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is too effective for recrystallization on its own but may be useful in a mixed-solvent system.[2]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a promising candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield well-defined crystals and a significant recovery.

  • If no single solvent is ideal, proceed to test mixed-solvent systems. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1]

Table 1: Potential Solvents and Their Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for UsePredicted Outcome
Ethanol 7824.5Polar protic; likely to dissolve the compound when hot due to H-bonding with the imidazole and ester moieties.High Potential. Often used for phenyl-imidazole derivatives.[3][4][5][6]
Methanol 6532.7Similar to ethanol but more polar; may be a very effective solvent, potentially leading to lower recovery if used alone.High Potential. Often used for recrystallizing triphenyl-imidazole.[7]
Ethyl Acetate 776.0Moderately polar; may provide a good solubility differential.Good Potential. Often used in solvent systems for imidazole purification.[2]
Acetone 5620.7Polar aprotic; can be an effective solvent. Solubility tests showed a related phenyl imidazole derivative was soluble only in acetone.[8]Good Potential.
Toluene 1112.4Non-polar aromatic; may dissolve the compound when hot due to the phenyl ring, with low solubility when cold.Moderate Potential. Solubility of phenylimidazoles is generally low in toluene.[9]
Water 10080.1Highly polar; compound is likely insoluble due to the hydrophobic phenyl group.Poor as a single solvent , but excellent as an anti-solvent with ethanol or acetone.
Hexane 691.9Non-polar; compound is likely insoluble.Poor as a single solvent , but excellent as an anti-solvent with ethyl acetate.

Part 3: Recommended Recrystallization Protocols

Based on the solvent screening and literature precedents for similar compounds, the following protocols are recommended.

Protocol A: Single-Solvent Recrystallization from Ethanol

This method is often successful for compounds like substituted imidazoles that exhibit a clear solubility difference between hot and cold alcohol.[4][5][6]

  • Dissolution: Place the crude methyl 2-phenyl-1H-imidazole-5-carboxylate (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Add a minimal amount of ethanol and heat the mixture to a gentle reflux with stirring on a hot plate.

  • Continue to add ethanol dropwise until the solid is completely dissolved. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (Optional but Recommended): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water System)

This technique is powerful when the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol, following steps 1-3 from Protocol A.

  • Inducing Cloudiness: While the solution is still hot, add water (the "anti-solvent" or "poor" solvent) dropwise with constant swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol A (steps 6-7).

  • Isolation & Washing: Collect the crystals by vacuum filtration. For the washing step, use a small amount of a cold ethanol/water mixture with the same approximate composition as the final crystallization medium.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Workflow Visualization

The general workflow for purifying methyl 2-phenyl-1H-imidazole-5-carboxylate via recrystallization is summarized in the diagram below.

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_result Result Crude Crude Product Screening Solvent Screening Crude->Screening Test small scale Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Select Solvent HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling & Crystallization Dissolve->Cool If no insolubles HotFilt->Cool Isolate Isolation via Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the purification of methyl 2-phenyl-1H-imidazole-5-carboxylate.

Part 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is supersaturated; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated enough.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Recovery Too much solvent was used; crystals are slightly soluble in the cold wash solvent; premature crystallization during hot filtration.Concentrate the mother liquor and cool again to recover a second crop of crystals (purity may be lower). Ensure the wash solvent is ice-cold and used sparingly. Ensure filtration apparatus is pre-heated.
Colored Impurities Remain Impurity has similar solubility to the product; charcoal treatment was insufficient.Perform the optional activated charcoal treatment (Protocol A, step 4). If the color persists, a different purification method like column chromatography may be necessary.[2]

References

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Acta Crystallographica Section E: Crystallographic Communications. (2025). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. Available at: [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Available at: [Link]

  • Google Patents. US2847417A - Preparation of imidazole compounds.
  • University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs. Available at: [Link]

  • Der Pharma Chemica. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available at: [Link]

  • Asian Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

  • ResearchGate. General Preparation of Imidazole-1- Sulfonate Esters | Request PDF. Available at: [Link]

  • IntechOpen. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]

  • Journal of the Indian Chemical Society. (1966). Studies in the formation of heterocyclic rings containing nitrogen. Available at: [Link]

  • International Journal of Research in Engineering and Science. (2024). Synthesis of Triphenyl Imidazole by Green chemistry approach. Available at: [Link]

  • Summary of Common Crystallization Solvents. Available at: [Link]

  • Molecules. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]

  • Molecules. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

  • Molecules. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • ResearchGate. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

  • ResearchGate. Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents | Request PDF. Available at: [Link]

  • PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 2-Phenyl-1H-imidazole-5-carboxylate

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The protocol lev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note details a one-pot, multi-component reaction based on the principles of the Radziszewski imidazole synthesis. The methodology is designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible procedure.

Introduction

The imidazole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry. Specifically, imidazole-5-carboxylate derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals. The conventional synthesis of such compounds often involves lengthy reaction times, harsh conditions, and laborious work-up procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering accelerated reaction rates, higher yields, and often, cleaner reaction profiles.[3][4] The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, a phenomenon that cannot be replicated by conventional heating methods.[1] This application note outlines a microwave-promoted, one-pot synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate, providing a time- and resource-efficient alternative to traditional synthetic routes.

Reaction Scheme

The synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate is achieved through a one-pot, three-component reaction involving benzaldehyde, ammonium acetate, and a glyoxylate derivative. This approach is an adaptation of the well-established Radziszewski reaction.[5]

Figure 1: General reaction scheme for the microwave-assisted synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of the target compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
BenzaldehydeReagent Grade, ≥99%Sigma-Aldrich
Methyl Glyoxylate (50% in Toluene)Synthesis GradeSigma-Aldrich
Ammonium AcetateACS Reagent, ≥97%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific
MethanolACS GradeVWR
Ethyl AcetateACS GradeVWR
HexaneACS GradeVWR
Microwave Synthesizere.g., Biotage® Initiator+Biotage
10 mL Microwave Vial with Stir BarBiotage
Rotary EvaporatorBuchi
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Merck
Column Chromatography SuppliesSilica Gel (230-400 mesh)
NMR Spectrometer400 MHzBruker
Mass SpectrometerLC-MS or GC-MSAgilent
Detailed Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), methyl glyoxylate (1.2 mmol, 0.11 mL of a 50% solution in toluene), and ammonium acetate (2.0 mmol, 154 mg).

  • Solvent and Catalyst Addition: To the vial, add glacial acetic acid (2.0 mL) as the solvent and catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120 °C for 15 minutes. The pressure should be monitored and should not exceed 20 bar.

  • Reaction Monitoring: After the reaction is complete, cool the vial to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure methyl 2-phenyl-1H-imidazole-5-carboxylate.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a multi-step, one-pot reaction that is significantly accelerated by microwave irradiation. The proposed mechanism, based on the Radziszewski reaction, is as follows:

ReactionMechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization and Dehydration Benzaldehyde Benzaldehyde Imine Benzaldimine Benzaldehyde->Imine + NH₃ Ammonia Ammonia (from Ammonium Acetate) Ammonia->Imine Intermediate1 Intermediate Adduct Imine->Intermediate1 + Methyl Glyoxylate MethylGlyoxylate Methyl Glyoxylate MethylGlyoxylate->Intermediate1 ImidazoleRing Dihydroimidazole Intermediate Intermediate1->ImidazoleRing Cyclization FinalProduct Methyl 2-phenyl-1H- imidazole-5-carboxylate ImidazoleRing->FinalProduct - 2H₂O (Dehydration/Oxidation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-phenyl-1H-imidazole-5-carboxylate Synthesis

Welcome to the Synthesis Support Center. Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly privileged scaffold in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly privileged scaffold in medicinal chemistry and drug discovery. However, synthesizing this core often presents significant challenges, including low yields due to tar formation, poor regioselectivity, and the degradation of sensitive intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows.

Mechanistic Workflow Visualization

Understanding the mechanistic divergence between the two primary synthetic routes is critical for troubleshooting. The diagram below illustrates the classical multi-component Radziszewski approach versus the highly directed Amidine condensation route.

SynthesisPathways A Pathway A: Radziszewski Condensation A1 Benzaldehyde + 1,2-Dicarbonyl Synthon A->A1 B Pathway B: Amidine Condensation B1 Benzamidine HCl + Methyl Bromopyruvate B->B1 A2 Ammonium Acetate (10 eq) Glacial AcOH, 100°C A1->A2 Imine formation Target Methyl 2-phenyl-1H-imidazole-5-carboxylate A2->Target Cyclization B2 NaHCO3 / Base Isopropanol, 95°C B1->B2 Nucleophilic attack B2->Target Dehydration

Fig 1: Divergent synthetic pathways for methyl 2-phenyl-1H-imidazole-5-carboxylate.

Troubleshooting Q&A (FAQs)

Q1: I am using the Radziszewski multi-component reaction, but my yields are stuck below 40% with heavy tar formation. How can I improve this? A1: Tar formation in the Radziszewski synthesis usually stems from aldehyde self-condensation or the thermal degradation of the 1,2-dicarbonyl under harsh conditions. To outcompete these side reactions, you must drive the equilibrium of the imine formation rapidly. Solution: Ensure you are using a massive excess of the nitrogen source—specifically, 10 equivalents of ammonium acetate[1]. The excess ammonia acts as a buffer and rapidly forces the formation of the di-imine intermediate. Furthermore, utilizing glacial acetic acid as the solvent provides the necessary acidic environment to catalyze the initial condensation while stabilizing the intermediates at 100-110°C[1].

Q2: My NMR analysis shows a mixture of the 4-carboxylate and 5-carboxylate regioisomers. How do I achieve strict regiocontrol? A2: In multi-component reactions utilizing asymmetric dicarbonyls, regioselectivity is notoriously poor because the initial nucleophilic attack of ammonia can occur at either carbonyl carbon. Solution: To achieve strict regiocontrol, abandon the multi-component route and utilize a direct bimolecular condensation. Reacting benzamidine hydrochloride with methyl bromopyruvate in the presence of a mild base (like NaHCO3) in isopropanol or 1,4-dioxane directs the cyclization predictably[2][3]. The more nucleophilic, unsubstituted amidine nitrogen attacks the highly electrophilic alpha-carbon of the bromopyruvate, locking the geometry into the 5-carboxylate configuration before the final dehydration step[3].

Q3: When attempting the benzamidine and methyl bromopyruvate route, the reaction stalls, and I recover unreacted amidine. What is failing? A3: Methyl bromopyruvate is highly susceptible to moisture-induced degradation and base-catalyzed polymerization. If it degrades in the reaction flask, the electrophile is lost, and the amidine remains unreacted. Solution: Never add the base and the bromopyruvate simultaneously. Pre-mix the benzamidine hydrochloride with the mild base (NaHCO3) to generate the free base in situ. Wait for the CO2 evolution to cease, confirming neutralization. Then, add the methyl bromopyruvate dropwise to the pre-heated suspension[3][4]. This minimizes the residence time of the free bromopyruvate, ensuring it reacts with the amidine immediately upon entering the solution.

Q4: Are there alternative catalytic methods that offer higher yields and avoid the harsh conditions of glacial acetic acid? A4: Yes. Recent advancements have demonstrated that ZnCl2-catalyzed [3+2] cycloadditions of benzimidates and 2H-azirines can yield highly substituted imidazoles with excellent regioselectivity. Operating at milder temperatures (60–80°C) in THF, this catalytic route prevents thermal degradation and can push yields to 70–85%[5].

Quantitative Yield Comparison

The following table summarizes the expected outcomes and conditions for the primary synthetic strategies discussed.

Synthetic MethodKey ReagentsCatalyst / SolventTemp (°C)Typical Yield (%)Regioselectivity
Radziszewski Condensation Benzaldehyde, 1,2-Dicarbonyl, NH₄OAc (10 eq)Glacial AcOH100–11040–65%Low (Isomeric mixtures)
Amidine Condensation Benzamidine HCl, Methyl BromopyruvateNaHCO₃ / Isopropanol90–9560–80%High (Direct 5-carboxylate)
[3+2] Cycloaddition Benzimidates, 2H-AzirinesZnCl₂ / THF60–8070–85%High

Standard Operating Procedures (SOPs)

Protocol A: Optimized Radziszewski Synthesis

This protocol utilizes an excess of ammonium acetate to drive yield and suppress side reactions.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the 1,2-dicarbonyl synthon (1.0 eq, 5 mmol), benzaldehyde (1.0 eq, 5 mmol), and ammonium acetate (10.0 eq, 50 mmol)[1].

    • Causality: The 10-fold excess of ammonium acetate is critical to saturate the solution with ammonia, favoring rapid di-imine formation over aldehyde oxidation.

  • Solvent Addition: Add 20 mL of glacial acetic acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 100-110°C in an oil bath with vigorous stirring[1].

    • Self-Validation: The mixture will transition from a cloudy suspension to a deep, homogeneous yellow/orange solution within the first 30 minutes.

  • Monitoring: Monitor reaction progress via TLC (Ethyl acetate/Hexane 1:1 v/v). The reaction is generally complete within 4-6 hours when the high-Rf benzaldehyde spot disappears[1].

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice. Neutralize cautiously with aqueous ammonia until pH 7-8 is reached. Extract the precipitated product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Regioselective Amidine Condensation

This protocol is recommended when strict regiocontrol of the 5-carboxylate isomer is required.

  • Free-Base Generation: In a 100 mL round-bottom flask, suspend benzamidine hydrochloride (1.0 eq, 11 mmol) and sodium bicarbonate (2.0 eq, 22 mmol) in 55 mL of anhydrous isopropanol[3].

    • Causality: NaHCO3 is a mild base that neutralizes the HCl salt to generate the nucleophilic amidine without causing the subsequent bromopyruvate to undergo rapid base-catalyzed degradation.

  • Electrophile Addition: Heat the suspension to 95°C. Once CO2 evolution (bubbling) ceases, add methyl bromopyruvate (1.8 eq, 20 mmol) dropwise over 10 minutes[3].

    • Self-Validation: The dropwise addition should result in an immediate color change (typically to a light yellow/brown), indicating rapid nucleophilic attack.

  • Reaction: Maintain heating at 95°C for 12-17 hours under a nitrogen atmosphere[3].

  • Workup: Cool the reaction mixture to ambient temperature. Filter the suspension to remove inorganic salts (NaBr, unreacted NaHCO3) and rinse the solid cake with ethyl acetate[3].

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via silica gel chromatography (gradient elution: Hexanes to 40% Ethyl Acetate in Hexanes) to isolate the pure methyl 2-phenyl-1H-imidazole-5-carboxylate[4].

References

Sources

Optimization

Technical Support Center: Resolving Regioselectivity in 2-Phenylimidazole Alkylation

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective functionalization of the imidazole core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective functionalization of the imidazole core. The 2-phenylimidazole scaffold is a privileged pharmacophore, but introducing substituents at the N1 versus N3 position in asymmetrically substituted derivatives (e.g., 4-substituted 2-phenylimidazoles) often yields inseparable mixtures of regioisomers.

This guide is designed to move beyond basic troubleshooting. We will dissect the underlying thermodynamic and kinetic principles governing these reactions and provide field-proven, self-validating protocols to achieve absolute regiocontrol.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does direct alkylation of my 4-substituted 2-phenylimidazole yield a nearly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers? A: This lack of selectivity originates from the tautomeric equilibrium of the imidazole ring and the nature of the basic conditions employed. When you deprotonate the imidazole using standard bases (e.g.,


), you generate a resonance-stabilized imidazolide anion where the negative charge is delocalized across both N1 and N3[1]. Alkylation proceeds via an 

mechanism. Unless there is a significant electronic bias (e.g., a strong electron-withdrawing group at C4 deactivating N3) or extreme steric hindrance dictating "steric approach control," the electrophile will attack both nitrogen atoms indiscriminately, leading to poor regioselectivity[1][2].

Q2: How can I leverage thermodynamic control to favor one regioisomer? A: If your alkylating agent is capable of reversible addition (such as in a Michael addition with


-unsaturated esters), you can exploit thermodynamic control. Over extended reaction times, the reversible nature of the Michael addition allows the system to equilibrate, overwhelmingly favoring the less sterically hindered, thermodynamically stable 1-alkyl-4-substituted isomer[3].

Q3: Direct alkylation is failing. How can I achieve absolute regiocontrol for the sterically hindered 1,5-isomer? A: When inherent steric and electronic biases fail, you must implement a directing/protecting group strategy known as the "SEM-Switch" [4]. By protecting the parent imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you lock the tautomeric state. Subsequent alkylation is forced to occur selectively at the unprotected N3 position (forming an intermediate imidazolium salt). In situ deprotection (trans-N-alkylation) then exclusively yields the highly sterically hindered 1-alkyl-5-substituted regioisomer[4][5].

Q4: Are there modern, green-chemistry alternatives that improve regioselectivity without requiring multi-step protecting group strategies? A: Yes. Recent methodologies utilize basic ionic liquids, such as Benzyl methyl morpholinium hydroxide ([BMMorph]OH), which function as both the solvent and the base. The oxygen atom in the morpholinium cation acts as a hydrogen-bond acceptor, interacting with the substrate to stabilize a specific transition state. This sterically blocks one nitrogen, dramatically enhancing regioselectivity via non-covalent interactions while eliminating the need for toxic solvents like DMF[6].

Part 2: Experimental Workflows & Methodologies

Protocol A: Direct Alkylation via Kinetic/Thermodynamic Control

Use this protocol when synthesizing the sterically favored 1-alkyl-4-substituted regioisomer, or when utilizing bulky electrophiles.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 1.0 equivalent of the asymmetrically substituted 2-phenylimidazole in anhydrous DMF or DMSO (0.5 M concentration)[7].

  • Deprotonation: Add 1.5 equivalents of anhydrous

    
     (for standard alkyl halides) or a catalytic amount of DBU (for Michael acceptors)[3][7]. Stir at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.
    
  • Electrophilic Addition: Cool the reaction to 0 °C. Add 1.1 equivalents of the alkylating agent dropwise.

  • Equilibration: Warm to room temperature. For standard alkylations, stir for 2–4 hours. For reversible Michael additions, stir for 24 hours to allow equilibration to the thermodynamically favored product[3].

  • Workup: Quench with cold distilled water. Extract 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    
Protocol B: Absolute Regiocontrol via the SEM-Switch (Trans-N-Alkylation)

Use this protocol to synthesize the sterically hindered 1-alkyl-5-substituted regioisomer.

  • Regioselective Protection: Dissolve the 4-substituted 2-phenylimidazole in anhydrous THF. Add 1.2 eq of NaH at 0 °C, followed by 1.1 eq of SEM-Cl. Stir for 2 hours. The SEM group will preferentially protect the less hindered nitrogen, yielding the 1-SEM-4-substituted intermediate[4]. Isolate via standard aqueous workup.

  • N3-Alkylation: Dissolve the purified SEM-imidazole in a non-polar solvent (or use neat if the alkyl halide is a liquid). Add 2.0 to 5.0 equivalents of the alkylating agent (e.g., methyl triflate or benzyl bromide). Heat to 60 °C for 12 hours to form the 1-SEM-3-alkylimidazolium salt[5].

  • Deprotection (SEM Cleavage): Concentrate the reaction mixture to remove excess alkylating agent. Dissolve the crude salt in ethanol and add 3M HCl (or use TBAF in THF for acid-sensitive substrates). Reflux for 4 hours to cleave the SEM group[5].

  • Isolation: Neutralize carefully with saturated

    
    , extract with dichloromethane, and purify to obtain the pure 1-alkyl-5-substituted-2-phenylimidazole[5].
    

Part 3: Visualizations of Reaction Pathways

G Tautomer 4-Substituted 2-Phenylimidazole (Tautomeric Mixture) Anion Imidazolide Anion (Delocalized Charge) Tautomer->Anion Base (e.g., K2CO3) Regio1 1-Alkyl-4-Substituted (Sterically Favored) Anion->Regio1 Alkyl Halide (Major Pathway) Regio2 1-Alkyl-5-Substituted (Sterically Hindered) Anion->Regio2 Alkyl Halide (Minor Pathway)

Diagram 1: Tautomeric equilibrium and competing pathways in direct basic N-alkylation.

G Start 4-Substituted 2-Phenylimidazole SEM_Prot 1-SEM-4-Substituted Imidazole Start->SEM_Prot SEM-Cl, NaH (Regioselective Protection) Salt 1-SEM-3-Alkyl Imidazolium Salt SEM_Prot->Salt Alkyl Halide (R-X) (Forced N3-Alkylation) Product Pure 1-Alkyl-5-Substituted 2-Phenylimidazole Salt->Product Acidic Hydrolysis (SEM Cleavage)

Diagram 2: The SEM-Switch workflow for absolute regiocontrol of sterically hindered isomers.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen methodology, allowing you to select the appropriate reaction conditions for your target regioisomer.

MethodologyReagents / ConditionsPrimary MechanismTypical Regioselectivity (N1:N3)Best Use Case
Direct Basic Alkylation Alkyl Halide,

, DMF

(Kinetic)
~ 1.5 : 1 to 3 : 1Unhindered substrates; tolerant of mixtures.
Michael Addition Acrylate, DBU, 24hReversible Addition (Thermodynamic)> 7 : 1Synthesis of 1-alkyl-4-substituted isomers via equilibration.
SEM-Switch Strategy 1. SEM-Cl; 2. R-X; 3. HClTrans-N-Alkylation (Steric Lock)> 99 : 1Synthesis of highly hindered 1-alkyl-5-substituted isomers.
Ionic Liquid Catalysis [BMMorph]OHHydrogen-Bond Directed> 10 : 1Green chemistry applications requiring high selectivity without protecting groups.

References

1.[4] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - nih.gov - 2.[3] Regioselective N-Alkylation of 4-Formylimidazole - tandfonline.com - 3.[1] Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - benchchem.com - 4.[5] C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - acs.org - 5.[2] Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation - researchgate.net - 6.[6] Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles - rsc.org - 7.[7] CA1334092C - Angiotensin ii receptor blocking imidazoles - google.com -

Sources

Troubleshooting

optimizing reaction temperature for imidazole ester formation

Technical Support Hub: Optimization of Reaction Temperature for Imidazole Ester Formation Executive Summary: The Thermodynamic "Goldilocks" Zone Synthesizing imidazole-4-carboxylates (and their isomers) presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Optimization of Reaction Temperature for Imidazole Ester Formation

Executive Summary: The Thermodynamic "Goldilocks" Zone

Synthesizing imidazole-4-carboxylates (and their isomers) presents a unique challenge: the amphoteric nature of the imidazole ring.

  • The Kinetic Problem: In acid-catalyzed esterification (Fischer), the imidazole nitrogen (

    
    ) protonates before the carbonyl oxygen. This creates a cationic, electron-deficient ring that deactivates the carboxylic acid toward nucleophilic attack by the alcohol.
    
  • The Thermodynamic Risk: To overcome this deactivation, chemists often increase heat. However, imidazole-4-carboxylic acids are thermodynamically unstable at high temperatures, prone to decarboxylation (loss of

    
    ) typically above 
    
    
    
    , though decomposition can begin lower in high-boiling solvents like DMF.

Optimal Strategy: You must operate in a window that provides enough energy to overcome the deactivated carbonyl barrier without triggering thermal decomposition.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competing pathways governed by temperature.

ImidazoleReaction cluster_0 Low Temp (< 20°C) cluster_1 Optimal Temp (60-80°C) cluster_2 High Temp (> 150°C) Start Imidazole-4-COOH + Alcohol KineticTrap Protonated Ring (Deactivated COOH) Start->KineticTrap Rapid Protonation AcidChloride Acyl Chloride Intermediate Start->AcidChloride Activation (SOCl2) + Heat Decarb Decarboxylation (Loss of CO2) Start->Decarb Excessive Heat Product Imidazole Ester (Yield > 85%) AcidChloride->Product Alcoholysis Byproduct Decarboxylated Imidazole Decarb->Byproduct Irreversible

Figure 1: Reaction landscape showing the kinetic trap at low temperatures and the decarboxylation risk at high temperatures.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Issue 1: Low Yield / Incomplete Conversion

Symptom: LCMS shows large amounts of starting material remaining despite refluxing for 12+ hours. Diagnosis: The reaction has stalled due to the equilibrium limit or ring deactivation .

  • Explanation: In standard Fischer esterification (

    
    ), the water produced inhibits the forward reaction. Furthermore, the protonated imidazole ring repels the nucleophilic alcohol.
    
  • Solution: Switch to an Acid Chloride Method or Anhydrous Catalyst .

    • Protocol Adjustment: Use Thionyl Chloride (

      
      ) or Trimethylsilyl Chloride (TMSCl). These reagents consume the water produced (generating HCl) and drive the equilibrium irreversibly.
      
    • Temperature: Ensure you are at the boiling point of the alcohol (e.g.,

      
       for MeOH). Room temperature is often insufficient for sterically hindered imidazoles unless using TMSCl.
      
Issue 2: Product "Disappears" During Workup

Symptom: Reaction looked good by TLC, but yield is <10% after extraction. Diagnosis: Isoelectric Point (pI) Loss .

  • Explanation: Imidazole esters are bases. Imidazole carboxylic acids are amphoteric.[1] If you quench an acid chloride reaction with water/base and the pH hits the pI (often pH 5–7 for these derivatives), the product may stay in the aqueous phase or precipitate as a zwitterion that is insoluble in organic extraction solvents (DCM/EtOAc).

  • Solution:

    • Option A (Salt Isolation): Do not neutralize. Evaporate the solvent/excess

      
       directly to isolate the ester as the HCl salt . This is usually quantitative.
      
    • Option B (pH Control): If the free base is required, adjust pH to >9 (using saturated

      
      ) to ensure the imidazole ring is deprotonated (
      
      
      
      ), rendering it more lipophilic for extraction into DCM.
Issue 3: Formation of "Des-Carboxy" Byproduct

Symptom: Mass spec shows a peak corresponding to [M - 44]. Diagnosis: Thermal Decarboxylation .

  • Explanation: You likely used a high-boiling solvent (DMF, DMSO) or heated the reaction >140°C. Imidazole-4-carboxylic acids are prone to thermal decarboxylation.

  • Solution:

    • Avoid DMF/DMSO for esterification if possible.

    • Stick to alcohol reflux temperatures (

      
      ).
      
    • If high temperature is required for solubility, use a sealed tube at

      
       strictly monitoring time, rather than open reflux in high-boiling solvents.
      

Optimized Protocols

Select the protocol based on your substrate's sensitivity.

Method A: The "Workhorse" (Thionyl Chloride)

Best for: Stable substrates, scale-up, and overcoming steric hindrance.

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
  • Cooling: Chill dry alcohol (e.g., Methanol, 10-20 volumes) to

    
    .
    
  • Activation: Add Thionyl Chloride (

    
    , 2.0 – 3.0 equivalents) dropwise. Caution: Exothermic.
    
  • Addition: Add solid Imidazole-4-carboxylic acid in one portion.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Heat to Reflux (

      
       for MeOH)  for 4–12 hours.
      
    • Checkpoint: Monitor by TLC/LCMS.[1] The intermediate acid chloride is highly reactive; once formed, it converts quickly to the ester.

  • Workup: Concentrate in vacuo to yield the Ester Hydrochloride Salt . (Avoid aqueous workup if possible to prevent hydrolysis).

Method B: The "Mild & Modern" (TMSCl)

Best for: Acid-sensitive substrates or when reflux is undesirable.

  • Setup: Dry flask at Room Temperature.

  • Mix: Suspend Imidazole-4-carboxylic acid (1.0 eq) in dry Alcohol (10 vol).

  • Reagent: Add Chlorotrimethylsilane (TMSCl) (2.5 – 4.0 eq) dropwise.

  • Reaction: Stir at Room Temperature or mild heat (

    
    ) for 12–24 hours.
    
    • Mechanism:[2][3][4][5][6] TMSCl reacts with alcohol to generate anhydrous HCl and silyl ethers, driving the reaction kinetically without harsh heat.

  • Workup: Evaporate volatiles.

Decision Matrix: Selecting the Right Parameters

Use this flow to determine your experimental setup.

DecisionTree Q1 Substrate Stability? Sensitive Heat Sensitive (Decarboxylation Risk) Q1->Sensitive Stable Thermally Stable Q1->Stable MethodB Method B: TMSCl Room Temp (25°C) Sensitive->MethodB Acid OK MethodC Steglich (DCC/DMAP) 0°C -> RT Sensitive->MethodC Avoid Acid Q2 Steric Hindrance? Stable->Q2 Hindered Bulky (e.g., t-Butyl) Q2->Hindered Needs Energy Simple Simple (Methyl/Ethyl) Q2->Simple MethodA Method A: SOCl2 Reflux (65°C) Hindered->MethodA Simple->MethodA Speed Simple->MethodB Convenience

Figure 2: Decision tree for selecting reaction conditions based on substrate properties.

Quantitative Comparison of Methods

ParameterThionyl Chloride (

)
TMSCl Fischer (

)
Reaction Temp Reflux (

)
RT to

Reflux (

)
Typical Yield 85–98%80–95%60–75%
Reaction Time 2–6 Hours12–24 Hours12–48 Hours
Water Tolerance Low (Reacts violently)LowModerate
Risk Factor Acidic fumes, ExothermicMild fumesEquilibrium stalling

References

  • BenchChem Technical Support. (2025).[1][7] Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Retrieved from

  • Li, Z., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules , 17, 1-x. (Demonstrates TMSCl/MeOH utility for amino-acid-like zwitterions). Retrieved from

  • Takahashi, K., & Mitsuhashi, K. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan . (Defines decarboxylation temperature thresholds). Retrieved from

  • Heller, S. T., & Sarpong, R. (2010).[8] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters . Retrieved from

Sources

Optimization

Technical Support Center: Purification of Methyl 2-phenyl-1H-imidazole-5-carboxylate

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity functionalized heterocycles is rarely a straightforward process.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity functionalized heterocycles is rarely a straightforward process. Methyl 2-phenyl-1H-imidazole-5-carboxylate presents a unique purification challenge due to its amphoteric nature (possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like NH), the hydrolytic sensitivity of its methyl ester, and its propensity for tautomerism.

This guide is designed to move beyond basic troubleshooting. We provide field-proven, causally grounded methodologies to help you diagnose, isolate, and eliminate persistent impurities from your reaction mixtures.

Impurity Diagnostic Matrix

Before initiating a purification protocol, you must identify the chemical nature of your primary impurity. The table below summarizes the quantitative and qualitative data for common impurities associated with the synthesis of this molecule, dictating the most thermodynamically and kinetically appropriate removal strategy.

Impurity ProfileChemical IdentityApprox. pKaRf (9:1 DCM:MeOH)Primary Removal Strategy
Target Product Methyl 2-phenyl-1H-imidazole-5-carboxylate6.0 (NH⁺) / 12.5 (NH)0.45N/A
Starting Material Benzamidine (or derivatives)11.6 (Amidine)0.10 (Tails)pH-Controlled Extraction
Hydrolysis Product 2-phenyl-1H-imidazole-5-carboxylic acid4.0 (COOH)0.05 (Streaks)Mild Basic Aqueous Wash
Neutral Organics Benzaldehyde / DiketonesN/A0.85Silica Chromatography
Purification Decision Workflow

Use the following diagnostic decision tree to map your analytical results (TLC, LC-MS, or NMR) to the correct purification protocol.

PurificationWorkflow Start Crude Mixture (Methyl 2-phenyl-1H-imidazole-5-carboxylate) CheckImp Identify Major Impurity (LC-MS / TLC / NMR) Start->CheckImp Hydrolysis Carboxylic Acid (Hydrolysis Product) CheckImp->Hydrolysis Acidic (Low Rf) Amine Benzamidine (Basic Starting Material) CheckImp->Amine Basic (Tailing) Aldehyde Benzaldehyde (Neutral Organics) CheckImp->Aldehyde Neutral (High Rf) Tautomer Apparent Isomer (NMR Tautomerism) CheckImp->Tautomer Double NMR Peaks SolvExt Mild Basic Wash (Sat. NaHCO3, pH 8) Hydrolysis->SolvExt AcidExt pH-Controlled Extraction (Isolate at pH 8) Amine->AcidExt Chrom Silica Chromatography (DCM:MeOH + 1% Et3N) Aldehyde->Chrom NMRFix Elevate NMR Temp or add D2O Tautomer->NMRFix Pure Pure Methyl 2-phenyl- 1H-imidazole-5-carboxylate SolvExt->Pure AcidExt->Pure Chrom->Pure NMRFix->Pure Validates Purity

Purification workflow for methyl 2-phenyl-1H-imidazole-5-carboxylate based on impurity profiling.

Troubleshooting FAQs

Q: My 1H-NMR shows two distinct sets of peaks for the imidazole ring, suggesting I have a mixture of the 4-carboxylate and 5-carboxylate regioisomers. How do I separate them? A: You are likely observing tautomerism, not a separable chemical impurity. Because the N1 position of your target molecule is unsubstituted, the proton rapidly exchanges between the two nitrogen atoms. In solution, the 4-carboxylate and 5-carboxylate are tautomers in dynamic equilibrium, not discrete regioisomers[1]. In aprotic NMR solvents (e.g., DMSO-d6 or CDCl3), this exchange can be slow on the NMR timescale, resulting in broadened peaks or two distinct sets of signals. Actionable Advice: Do not attempt to separate them via chromatography. Instead, run your NMR at an elevated temperature (e.g., 60 °C) or add a drop of CD3OD/D2O to the NMR tube. The signals will coalesce into a single set of peaks, confirming the purity of your product.

Q: Why does my product streak on the TLC plate and tail severely during flash chromatography? A: The basic nitrogen (N3) of the imidazole ring acts as a strong hydrogen-bond acceptor. It interacts heavily with the weakly acidic silanol groups (Si-OH) on the silica gel stationary phase[1]. To mitigate this thermodynamic sink, you must competitively saturate the silanol sites by adding 1% v/v triethylamine (Et3N) or ammonium hydroxide to your mobile phase (See Protocol B).

Q: I am detecting a highly polar impurity at the baseline of my TLC. What is it, and how do I prevent it? A: This is likely 2-phenyl-1H-imidazole-5-carboxylic acid. Methyl esters of imidazoles are highly susceptible to base-catalyzed saponification during aggressive workups or prolonged exposure to strong bases[2]. To prevent this, strictly avoid using NaOH or KOH during your aqueous workup. Keep the pH ≤ 8 using weak bases like saturated NaHCO3, and perform extractions at room temperature or below.

Q: I am losing my product to the aqueous layer during my acid-base extraction. How do I recover it? A: Imidazoles are highly polar and can exhibit significant water solubility even in their neutral state. If you are losing product during a pH 8 extraction, the aqueous phase is likely too dilute. Saturate the aqueous layer with solid NaCl (brine) before extraction to force the organic compound into the organic layer via the "salting-out" effect. Alternatively, switch your extraction solvent from Ethyl Acetate to a more polar system, such as a 4:1 Chloroform/Isopropanol mixture.

Validated Experimental Protocols
Protocol A: pH-Optimized Liquid-Liquid Extraction

Objective: Isolate the target imidazole from highly basic starting materials (e.g., benzamidine) and acidic byproducts (e.g., carboxylic acids) by exploiting isoelectric points[3]. Causality: The target imidazole (pKa ~6.0) is neutral and organic-soluble at pH 8. Benzamidine (pKa ~11.6) remains fully protonated and water-soluble at this pH.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Partitioning: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g). The target imidazole and basic impurities will protonate and move to the aqueous layer. Discard the organic layer, which now contains only neutral impurities (e.g., unreacted benzaldehyde).

  • Controlled Basification: Carefully adjust the pH of the combined aqueous layers to exactly pH 8.0 using saturated aqueous NaHCO3. Caution: Vigorous CO2 gas evolution will occur. Add slowly.

  • Product Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 x 10 mL/g). The target imidazole is now neutral and partitions into the organic phase, while highly basic impurities remain protonated in the aqueous phase.

  • Self-Validation Check: Spot the organic layer and the aqueous layer side-by-side on a TLC plate. A single UV-active spot at Rf ~0.45 (9:1 DCM:MeOH) in the organic lane, with no product spot in the aqueous lane, indicates successful partitioning.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Objective: Purify the target compound from closely eluting neutral or weakly basic impurities without product loss due to column retention. Causality: Pre-treating the column with a sacrificial base (Et3N) blocks the active acidic silanol sites on the silica gel, preventing the basic imidazole from hydrogen-bonding to the stationary phase[1].

  • Solvent Preparation: Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio, supplemented with exactly 1% v/v Triethylamine (Et3N).

  • Column Deactivation: Slurry-pack the silica gel using the Et3N-doped mobile phase. Allow at least 2 column volumes of the solvent to pass through the bed to fully deactivate the silanol sites before loading your sample.

  • Sample Loading: Dissolve the crude product in a minimum volume of DCM. If solubility is poor, dry-load the sample by evaporating it onto a small amount of Celite and applying it to the top of the column.

  • Elution: Elute the column using the prepared mobile phase.

  • Self-Validation Check: The target compound should elute as a sharp, symmetrical band rather than a long tail. Monitor fractions via TLC.

  • Et3N Removal: Combine fractions containing the pure product and evaporate. To remove residual Et3N, co-evaporate the resulting solid with toluene (2 x 5 mL), followed by drying under high vacuum for 12 hours.

References

1.[2] Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5- carboxylic acids and study of their antiviral activity against orthopoxviruses. ssrn.com. 2 2.[3] One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by a tandem three-component reaction of hydroxylamines, aldehydes and 2-azido acrylates. arkat-usa.org. 3 3.[1] ZnCl2-Catalyzed [3 + 2] Cycloaddition of Benzimidates and 2H-Azirines for the Synthesis of Imidazoles. acs.org. 1

Sources

Troubleshooting

Technical Support Center: Methyl 2-phenyl-1H-imidazole-5-carboxylate Solubility Guide

Topic: Solubility Issues of Methyl 2-phenyl-1H-imidazole-5-carboxylate in Water Content Type: Technical Support Center Guide Introduction: The "Hidden" Hydrophobicity Researchers often assume that because a compound cont...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues of Methyl 2-phenyl-1H-imidazole-5-carboxylate in Water Content Type: Technical Support Center Guide

Introduction: The "Hidden" Hydrophobicity

Researchers often assume that because a compound contains an imidazole ring, it will be water-soluble due to the nitrogen's basicity. However, methyl 2-phenyl-1H-imidazole-5-carboxylate presents a classic "solubility trap."

The combination of a lipophilic phenyl group at the C2 position and a methyl ester at the C5 position significantly reduces the polarity of the imidazole core. Furthermore, the electron-withdrawing nature of the ester lowers the basicity of the imidazole nitrogen, meaning it remains uncharged (and therefore insoluble) at neutral pH. This guide addresses why this happens and how to resolve it without compromising chemical stability.

Part 1: Understanding the Basics (The "Why")

Q: Why does this compound precipitate in PBS (pH 7.4) when imidazole itself is soluble?

A: This is a problem of ionization state versus lipophilicity .

  • Structural Conflict: The imidazole ring is amphoteric. However, the phenyl group adds significant bulk and hydrophobicity (increasing LogP). More importantly, the carboxylate ester is an electron-withdrawing group (EWG).

  • The pKa Shift: A standard imidazole has a pKa (conjugate acid) of ~6.95. The EWG ester pulls electron density away from the basic nitrogen, lowering the pKa to approximately 4.5–5.5 .

  • The Result: At pH 7.4, the pH is higher than the pKa. The compound exists almost entirely in its neutral, uncharged form . Without a charge to interact with water dipole, the hydrophobic phenyl and ester groups drive the molecules to aggregate and precipitate (pi-pi stacking).

Q: Can I just heat it to dissolve it?

A: Do not rely on heat alone. While heat increases kinetic solubility, it does not change the thermodynamic solubility limit. Upon cooling to room temperature or 37°C (for cell assays), the compound will likely crash out, often forming micro-crystals that can cause false positives in optical assays (scattering light) or false negatives (compound unavailable to target).

Part 2: The Primary Fix (pH Manipulation)

Q: How do I get it into water without organic solvents?

A: You must force ionization. Since the molecule is a weak base, you need to lower the pH .

  • Protocol: Dissolve the compound in 0.1 M HCl or a buffer at pH 4.0 (e.g., Acetate or Citrate).

  • Mechanism: At pH 4.0 (which is < pKa), the imidazole nitrogen becomes protonated (

    
    ). This cationic charge disrupts the intermolecular hydrophobic interactions and drastically increases aqueous solubility.
    
Q: Can I use NaOH to dissolve it?

A: ABSOLUTELY NOT.

  • Risk: Methyl esters are susceptible to base-catalyzed hydrolysis (saponification) .

  • Consequence: Adding NaOH will cleave the methyl group, converting your compound into 2-phenyl-1H-imidazole-5-carboxylic acid . While this free acid is soluble at high pH, it is a different chemical entity with potentially different biological activity (zwitterionic character) .

Part 3: Cosolvents & Stock Preparation

Q: My assay cannot tolerate acidic pH. What is the best solvent system?

A: Use a DMSO Stock + Stepwise Dilution method. This is the industry standard for lipophilic small molecules.

Recommended Stock Concentration: 10 mM to 50 mM in anhydrous DMSO.

  • Note: DMSO is preferred over ethanol because it has a higher dielectric constant and better disrupts water structuring around the hydrophobic phenyl ring.

Troubleshooting "Crashing Out" on Dilution: If you dilute a 50 mM DMSO stock directly 1:1000 into water, you create a localized region of high supersaturation, triggering rapid precipitation (the "Ouzo effect").

Correct Dilution Protocol:

  • Intermediate Dilution: Dilute stock into a secondary solvent (e.g., PEG-400 or Propylene Glycol) first.

  • Slow Addition: Add the aqueous buffer to the organic phase slowly with vortexing, not the other way around.

Part 4: Decision Tree & Workflow

The following diagram illustrates the logical process for solubilizing this specific compound based on your experimental constraints.

Solubility_Workflow Start Start: Methyl 2-phenyl-1H-imidazole-5-carboxylate Check_pH Can assay tolerate pH < 5.0? Start->Check_pH Acid_Sol Acidic Solubilization Check_pH->Acid_Sol Yes DMSO_Path Cosolvent Strategy Check_pH->DMSO_Path No (Must be pH 7.4) Protocol_A Dissolve in 50mM Acetate Buffer (pH 4.0) or 0.01 M HCl Acid_Sol->Protocol_A Stock_Prep Prepare 20-50mM Stock in DMSO DMSO_Path->Stock_Prep Dilution Dilution Step Stock_Prep->Dilution Precip_Check Does it precipitate upon dilution? Dilution->Precip_Check Direct_Add Direct addition to Media (Keep DMSO < 0.5%) Precip_Check->Direct_Add No Intermediate Use Intermediate Step: Dilute DMSO stock 1:10 into PEG-400 Then dilute into Media Precip_Check->Intermediate Yes

Caption: Decision matrix for solubilizing methyl 2-phenyl-1H-imidazole-5-carboxylate based on assay pH tolerance.

Part 5: Experimental Protocols

Protocol A: Preparation of 10 mM Stock in DMSO (Standard)

Use for: Cell culture, Enzyme inhibition assays.

  • Weighing: Accurately weigh 2.02 mg of compound (MW: 202.21 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Tip: Do not use DMSO that has been left open; absorbed water reduces solubility.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Use for: In vivo administration where DMSO % must be minimized.

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer for the stock.
PEG-400 40%Cosolvent to prevent precipitation upon dilution.
Saline (0.9%) 55%Bulk vehicle (isotonic).

Step-by-Step:

  • Dissolve compound in 100% DMSO (Volume = 5% of total).

  • Add PEG-400 (Volume = 40% of total) and vortex. Solution should be clear.

  • Slowly add warm (37°C) Saline (Volume = 55% of total) dropwise while vortexing.

    • Critical: If cloudiness appears, stop and sonicate. If it persists, the concentration is above the thermodynamic limit for this vehicle (likely ~1-2 mg/mL max).

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • PubChem.[1][2][3] (n.d.). 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid.[3][4] National Library of Medicine. [Link]

  • Domanska, U., et al. (2004).[5] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

Optimization

preventing hydrolysis during workup of imidazole methyl esters

Technical Support Center: Preventing Hydrolysis of Imidazole Methyl Esters Core Directive: The "Self-Catalysis" Paradox The Central Problem: Working up imidazole methyl esters presents a chemical "Catch-22." Acidic Condi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of Imidazole Methyl Esters

Core Directive: The "Self-Catalysis" Paradox

The Central Problem: Working up imidazole methyl esters presents a chemical "Catch-22."

  • Acidic Conditions (pH < 6): The imidazole ring is protonated (

    
    ). The ester is generally stable to hydrolysis, but the molecule becomes highly water-soluble and cannot be extracted into standard organic solvents (DCM, EtOAc).
    
  • Basic/Neutral Conditions (pH > 7): The imidazole ring is neutral (

    
    ) and extractable. However, the free imidazole nitrogen acts as an intramolecular nucleophile  or general base catalyst , dramatically accelerating the hydrolysis of the methyl ester, even in the absence of strong external bases.
    

The Solution: Successful isolation requires disrupting this self-catalytic cycle. You must either (A) remove water entirely (anhydrous workup), or (B) kinetically outrun the hydrolysis using specific pH windows, temperature control, and "salting out" techniques.

Troubleshooting Guide

Issue 1: "My product disappears from the organic layer during bicarbonate wash."

Diagnosis: Self-Catalyzed Hydrolysis. Washing with saturated


 (pH ~8.5) places the imidazole in its neutral, catalytic form while providing water for hydrolysis. The methyl ester hydrolyzes to the carboxylic acid (zwitterion), which immediately migrates into the aqueous phase.

Corrective Action:

  • Stop using Bicarbonate: Methyl esters of imidazole are often too labile for basic washes.

  • Alternative Protocol: Wash with brine (saturated NaCl) only. The high ionic strength suppresses the solubility of the organic product in water ("salting out") without raising the pH to the danger zone.

  • Rescue: Acidify the aqueous waste to pH 3.5 (isoelectric point vicinity), freeze-dry (lyophilize) to remove water, and extract the solid residue with anhydrous Methanol/DCM (1:9).

Issue 2: "I have low recovery, and the aqueous layer is yellow."

Diagnosis: Protonation-Induced Water Solubility. If your workup becomes slightly acidic (e.g., quenching an acid chloride reaction), the imidazole protonates (


). The salt form is insoluble in ether/hexane and partitions into water.

Corrective Action:

  • The "Salting-Out" Extraction: Saturate the aqueous layer with solid

    
     or 
    
    
    
    (use
    
    
    only if working very fast at
    
    
    ).
  • Solvent Switch: Standard solvents (EtOAc, Hexane) are too non-polar. Use n-Butanol , Chloroform/Isopropanol (3:1) , or DCM for extraction. These solvents are better at pulling polar heterocycles out of water.

Issue 3: "The product hydrolyzes during rotary evaporation."

Diagnosis: Concentration Effect. As you remove solvent, the concentration of residual water and the imidazole catalyst increases. Heating the flask to


 provides the activation energy for rapid hydrolysis.

Corrective Action:

  • Cold Evaporation: Set the bath to

    
    .
    
  • Azeotropic Drying: Before evaporation, add Toluene or Anhydrous Ethanol to the organic layer. These form azeotropes with water, carrying it off before the product concentrates.

  • Trace Acid Scavenging: If the reaction involved acid chlorides, add a small amount of solid

    
     (anhydrous) to the flask before evaporation to neutralize trace acid vapors.
    

Experimental Protocols

Method A: The "Cold & Fast" Buffered Extraction (For Crude Mixtures)

Use this when aqueous workup is unavoidable (e.g., removing inorganic salts).

  • Quench: Cool reaction mixture to

    
      (Ice/Salt bath).
    
  • Dilute: Add pre-cooled DCM or Chloroform/IPA (3:1) .

  • Wash:

    • Do NOT use 1M NaOH or 1M HCl.

    • Use Phosphate Buffer (pH 7.0) saturated with NaCl .

    • Why? This pins the pH where the ester is most stable, while the salt forces the organic product out of the water.

  • Dry: Immediately separate layers and dry over Anhydrous

    
      (Sodium Sulfate) for 5 minutes. Magnesium Sulfate (
    
    
    
    ) is slightly acidic and can be risky for very sensitive esters.
  • Evaporate: Filter and concentrate at

    
     .
    
Method B: The Anhydrous "Filtration" Workup (Recommended)

Use this to completely eliminate hydrolysis risk.

  • Precipitation: If your reaction uses a solvent like DMF or DMSO, pour the mixture into excess anhydrous Diethyl Ether or MTBE .

    • The imidazole ester (or its salt) may precipitate, while impurities remain in solution (or vice versa depending on substituents).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove inorganic salts (like

    
     or 
    
    
    
    ).
  • Trituration: Evaporate the reaction solvent (high vacuum). Triturate the residue with Hexane/Ether (1:1) to remove residual high-boiling solvents.

  • Purification: Proceed directly to flash chromatography (neutralized silica) without an aqueous wash.

Visualizations

Figure 1: Mechanism of Imidazole-Catalyzed Hydrolysis

This diagram illustrates why the "neutral" imidazole is dangerous. The free nitrogen acts as a general base, activating a water molecule to attack the ester carbonyl.

ImidazoleHydrolysis NeutralIm Neutral Imidazole (Free Base) Water Water Molecule (H2O) NeutralIm->Water Deprotonates (General Base) ActivatedWater Activated Hydroxide-like Species Water->ActivatedWater Becomes Nucleophilic Ester Methyl Ester (Target) ActivatedWater->Ester Attacks Carbonyl Transition Tetrahedral Intermediate Ester->Transition Rate Limiting Step Hydrolysis Hydrolyzed Product (Carboxylic Acid) Transition->Hydrolysis Collapse & Loss of MeOH Hydrolysis->NeutralIm Regenerates Catalyst

Caption: The "Trojan Horse" mechanism: The imidazole ring within the molecule itself activates water, causing rapid self-destruction of the ester bond at neutral pH.

Figure 2: Workup Decision Matrix

WorkupDecision Start Start: Crude Reaction Mixture SolventCheck Is the solvent water-miscible? (DMF, DMSO, MeOH) Start->SolventCheck MiscibleYes Yes SolventCheck->MiscibleYes MiscibleNo No (DCM, EtOAc) SolventCheck->MiscibleNo Evap High Vac Evaporation OR Dilute w/ 10x Water (RISKY) MiscibleYes->Evap SaltingOut Method: Salting Out (Sat. NaCl + CHCl3/IPA) Evap->SaltingOut If diluting WashCheck Are salts/acids present? MiscibleNo->WashCheck WashYes Yes WashCheck->WashYes WashNo No WashCheck->WashNo BufferWash Cold Wash: pH 7 Buffer + Brine (NO Bicarbonate!) WashYes->BufferWash DirectDry Direct Filtration (Celite) & Evaporation WashNo->DirectDry

Caption: Decision tree for selecting the safest workup path based on reaction solvent and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I store the imidazole methyl ester in solution? A: Only in anhydrous solvents (DCM, THF, Methanol). Do not store in wet solvents or aqueous buffers. If storage in solid form is impossible, store as the HCl salt (protonated form), which is significantly more stable to hydrolysis than the free base, provided it is kept dry.

Q: What is the best solvent for extracting water-soluble imidazole esters? A: n-Butanol is the "gold standard" for extracting polar heterocycles, but it has a high boiling point (


). A mixture of Chloroform and Isopropanol (3:1)  is a lower-boiling alternative that is denser than water, making separation easy.

Q: Why did my yield drop when I used Magnesium Sulfate (


)? 
A:  Commercial anhydrous 

can be slightly acidic (Lewis acid character). For highly sensitive acid-labile esters (or if your imidazole coordinates to Mg), Sodium Sulfate (

)
is the safer, more neutral choice.

References

  • Bruice, T. C., & Fife, T. H. (1961). Hydroxyl Group and Imidazole Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Williams, A., & Naylor, R. A. (1971). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B.

  • Organic Chemistry Portal. Methyl Esters: Preparation and Stability.

  • Park, K., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Omega.

Troubleshooting

Technical Support Center: Alternative Catalysts for 2-Phenyl-Imidazole Ring Closure

Status: Operational Topic: Green & Heterogeneous Catalytic Systems for Debus-Radziszewski Type Cyclization Audience: Medicinal Chemists, Process Engineers, R&D Scientists[1] Executive Summary: The Shift to Alternative Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Green & Heterogeneous Catalytic Systems for Debus-Radziszewski Type Cyclization Audience: Medicinal Chemists, Process Engineers, R&D Scientists[1]

Executive Summary: The Shift to Alternative Catalysis

The classical Debus-Radziszewski synthesis (condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia) often suffers from low yields (30–60%) and tedious workups when using traditional mineral acids or thermal activation alone. For the specific synthesis of 2-phenyl-1H-imidazole (using glyoxal) or 2,4,5-triphenylimidazole (using benzil), modern "alternative" catalysts—specifically Magnetic Nanocatalysts , Molecular Iodine , and Solid Acids —offer superior atom economy, easier isolation, and recyclability.[1]

This guide provides validated protocols and troubleshooting workflows for these high-performance catalytic systems.

Comparative Catalyst Performance Data

The following data highlights the efficiency gains of alternative catalysts over uncatalyzed thermal methods for 2-substituted imidazole synthesis.

Catalyst SystemReaction ConditionsYield (%)TimeRecyclabilityKey Advantage
Uncatalyzed (Thermal) Reflux in Ethanol/Acetic Acid40–60%4–8 hNoneLow cost reagents, but poor yield.[1]
Molecular Iodine (

)
Ethanol, RT to 60°C85–94%30–60 minLowMetal-free, mild Lewis acidity, rapid kinetics.

Nanoparticles
Solvent-free or Ethanol, 80°C88–95%15–45 minHigh (Magnetic)Easy magnetic separation, high surface area.[1]
Silica Sulfuric Acid Ethanol/Water, Reflux82–92%1–2 hModerateHeterogeneous Brønsted acid, scalable.
Recycled Steel Slag Ethanol/Water (9:1), 80°C~89%30 minHigh (Filtration)Waste-valorized, extremely low cost.

Mechanistic Pathway & Catalyst Role[1][2][3][4][5]

Understanding where the catalyst acts is critical for troubleshooting. The catalyst (Lewis Acid or Brønsted Acid) activates the carbonyl oxygens, facilitating the nucleophilic attack by ammonia.

ImidazoleMechanism Start Reagents: Benzaldehyde + Glyoxal + NH4OAc Activation Catalyst Activation: Lewis Acid (M+) coordinates C=O Polarizes Carbonyl Start->Activation Catalyst binds ImineForm Di-imine Intermediate Formation (-2 H2O) Activation->ImineForm NH3 Attack Cyclization Ring Closure (Nucleophilic Attack) ImineForm->Cyclization Aldehyde condensation Dehydration Aromatization (- H2O, - H2) Cyclization->Dehydration Proton transfer Product 2-Phenyl-1H-Imidazole Dehydration->Product Final Stability

Figure 1: Catalytic cycle showing the activation of carbonyl species by Lewis/Brønsted acids, accelerating the rate-limiting imine formation and cyclization steps.[1]

Validated Protocols & Troubleshooting

Protocol A: Molecular Iodine ( ) Catalyzed Synthesis

Best for: Rapid screening, metal-free requirements.[1]

Method:

  • Dissolve Benzaldehyde (1 mmol) and Glyoxal (1 mmol) in Ethanol (5 mL).

  • Add Ammonium Acetate (2.5 mmol).

  • Add Molecular Iodine (5–10 mol%).[1]

  • Stir at room temperature (or mild heat 40°C) for 30–60 mins.

  • Quench: Add aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from dark brown to clear).
    
  • Isolate: Extract with Ethyl Acetate or filter if precipitate forms (common with benzil derivatives).[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Dark Product Color Residual Iodine contamination.[1]Wash crude product thoroughly with 5%

solution during workup.[1]
Low Yield Iodine sublimation or side reactions.[1]Ensure reaction vessel is sealed if heating.[1] Do not exceed 60°C; iodine is volatile.[1]
Product Oiling Out Solvent polarity mismatch.If product oils out in water workup, extract with EtOAc, dry over

, and evaporate.
Protocol B: Magnetic Nanocatalyst ( ) Synthesis

Best for: Green chemistry compliance, high throughput, catalyst recycling.[2][3][4]

Method:

  • Mix Benzaldehyde (1 mmol), Glyoxal (1 mmol), and Ammonium Acetate (2.5 mmol).

  • Add

    
     nanoparticles (10–20 mg).[1]
    
  • Heat to 80°C (Solvent-free or minimal Ethanol).

  • Monitor TLC (Ethyl Acetate:Hexane 1:3).[1]

  • Recovery: Place an external magnet against the flask wall to sequester the catalyst. Decant the reaction mixture.

  • Purification: Pour supernatant into ice water. Filter the solid product.[5][6][7]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Slow Filtration Nanoparticles clogging filter paper.[1]Do not filter the catalyst. Use magnetic separation before any filtration steps.
Loss of Activity (Recycle) Surface poisoning or aggregation.Wash recovered catalyst with hot ethanol and dry at 100°C before reuse. Sonicate to redisperse.[1]
Metal Leaching Acidic reagents dissolving Fe.[1]Avoid strong acids in the mix. Ensure Ammonium Acetate is used, not Ammonium Chloride/Sulfate.
Protocol C: Solid Acid (Silica Sulfuric Acid / Zeolite)

Best for: Industrial scale-up, robust thermal stability.[1]

Method:

  • Combine reagents in Ethanol.

  • Add Silica Sulfuric Acid (SSA) or H-ZSM-22 Zeolite (50 mg).[1]

  • Reflux for 1–2 hours.

  • Isolate: Hot filtration to remove the solid catalyst.

  • Cool filtrate to precipitate the imidazole crystals.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Pore Clogging Large organic byproducts blocking active sites.[1]Calcine the zeolite/catalyst at 400°C+ periodically to burn off organic residues (if Zeolite).
Product in Catalyst Cake Product crystallized on the catalyst.Perform filtration while hot (near boiling) to ensure product remains dissolved in ethanol.[1]

Frequently Asked Questions (FAQ)

Q: Why is Ammonium Acetate preferred over Ammonia water? A: Ammonium Acetate (


) is a solid source of ammonia that releases 

slowly upon heating. It also provides a buffered acidic medium (Acetic acid byproduct) that assists in the protonation of the carbonyls, acting synergistically with the catalyst. Liquid ammonia is volatile and difficult to control stoichiometrically in open vessels.

Q: I am using Glyoxal (40% aq) and getting a water-soluble mess. How do I isolate 2-phenylimidazole? A: Unlike 2,4,5-triphenylimidazole (from benzil), 2-phenylimidazole is moderately water-soluble.[1]

  • Do not just pour into water and expect high precipitation.

  • Protocol: Evaporate the ethanol/reaction solvent first. Neutralize the residue with

    
    . Extract exhaustively with Ethyl Acetate or Chloroform.[1] Wash organic layer with brine, dry, and concentrate.[6] Recrystallize from toluene or acetonitrile.[1]
    

Q: Can I use ultrasound to accelerate the reaction? A: Yes. Ultrasound irradiation (sonochemistry) is highly effective for this ring closure, particularly with heterogeneous catalysts like


 or Silica-supported acids.[1] It prevents particle aggregation and improves mass transfer, often reducing reaction times to <15 minutes.

Q: How do I regenerate the Magnetic Nanocatalyst? A: After magnetic separation, wash the catalyst 3x with hot ethanol and 3x with water. Dry in an oven at 80–100°C for 2 hours. Store in a desiccator. Activity usually remains >90% for 5–6 cycles.[1]

References

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. (2023).[1][8][9]

  • Green and Efficient Synthesis of 2-phenyl-1H-benzimidazole Using Recycled Steel Slag as a Novel and Readily Removable Catalyst. Applied and Computational Engineering.[1][10] (2025).[1][5][6][7][11][12]

  • 2-Phenylimidazole synthesis. ChemicalBook. (2015).[1][13]

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. RSC Advances.[1] (2024).[1]

  • One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H-ZSM 22 as a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry. (2016).[1][4][14]

  • One-pot synthesis of highly substituted imidazoles using molecular iodine: A versatile catalyst. Tetrahedron Letters/ResearchGate.[1] (2025).[1][5][6][7][11][12]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry. (2013).[1][9]

Sources

Optimization

minimizing side reactions in methyl 2-phenyl-1H-imidazole-5-carboxylate synthesis

Topic: Minimizing Side Reactions in Methyl 2-phenyl-1H-imidazole-5-carboxylate Synthesis Format: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Methyl 2-phenyl-1H-imidazole-5-carboxylate Synthesis Format: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Reaction Optimization & Troubleshooting Hub. This guide addresses the specific challenges associated with the cyclocondensation of benzamidine derivatives with


-halo-

-dicarbonyl equivalents to form methyl 2-phenyl-1H-imidazole-5-carboxylate. Our goal is to maximize yield and purity by systematically eliminating side reactions such as ester hydrolysis, precursor oligomerization, and incomplete cyclization.

Reaction Logic & Failure Analysis (Workflow)

The synthesis typically involves the reaction of Benzamidine Hydrochloride with Methyl 2-chloro-3-oxopropanoate (or a functional equivalent like methyl 2-chloro-3-hydroxyacrylate) in the presence of a base. The following diagram illustrates the critical pathway and potential failure nodes.

ReactionPathway Start Reagents: Benzamidine HCl + Methyl 2-chloro-3-oxopropanoate BaseAdd Step 1: Base Addition (Liberation of Benzamidine) Start->BaseAdd Side_Oligomer FAILURE: Precursor Oligomerization (Tars/Complex Mixture) Start->Side_Oligomer Unstable Aldehyde Precursor Intermed Intermediate: Acyclic Amidine Adduct BaseAdd->Intermed Nucleophilic Attack Side_Hydrolysis FAILURE: Ester Hydrolysis (Acid Product) BaseAdd->Side_Hydrolysis Water present / Strong Base Side_Triazine FAILURE: Triazine Formation (Benzamidine Self-Condensation) BaseAdd->Side_Triazine Excess Base / No Electrophile Cyclization Step 2: Cyclization (- H2O, - HCl) Intermed->Cyclization Dehydration Product Target: Methyl 2-phenyl-1H-imidazole- 5-carboxylate Cyclization->Product

Caption: Critical pathway for imidazole synthesis showing branching points for major side reactions (hydrolysis, oligomerization, and self-condensation).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Sticky "Tar" Formation

User Question: My reaction mixture turned dark brown/black, and the isolated yield is <30%. The crude material is a sticky tar. What happened?

Technical Diagnosis: This is likely due to the polymerization or degradation of the aldehyde precursor (Methyl 2-chloro-3-oxopropanoate) before it could react with the benzamidine.


-Halo-aldehydes are highly reactive and unstable.

Corrective Actions:

  • In-Situ Generation: Do not store Methyl 2-chloro-3-oxopropanoate. Generate it fresh (e.g., from methyl 3-methoxyacrylate or methyl formate/chloroacetate condensation) and use it immediately.

  • Order of Addition: Ensure Benzamidine is free and available before adding the unstable aldehyde. Add the aldehyde dropwise to the benzamidine solution to keep the amidine in excess relative to the aldehyde locally.

  • Temperature Control: Conduct the initial addition at 0°C to -10°C . High temperatures during mixing favor polymerization over the desired bimolecular condensation.

Issue 2: Presence of Carboxylic Acid (NMR/MS)

User Question: I see a peak at ~13 ppm in proton NMR and a mass corresponding to the free acid (M-14). I used NaOH to neutralize the benzamidine HCl.

Technical Diagnosis: You have triggered base-catalyzed ester hydrolysis . The methyl ester at the 5-position of the imidazole ring is electron-deficient and susceptible to hydrolysis, particularly if strong nucleophilic bases (like Hydroxide) are used in the presence of water.

Corrective Actions:

  • Switch Bases: Replace NaOH or KOH with non-nucleophilic or weaker bases. Triethylamine (Et3N) or Sodium Acetate (NaOAc) are preferred.

  • Anhydrous Conditions: If using alkoxide bases (e.g., NaOMe), ensure the solvent is anhydrous methanol. Even trace water with methoxide generates hydroxide.

  • Buffer System: Use a biphasic system (EtOAc/Water) with a mild inorganic buffer (NaHCO3) only if necessary, but strictly control contact time.

Issue 3: Incomplete Cyclization (Linear Intermediates)

User Question: LC-MS shows the correct mass, but the NMR is messy and lacks the characteristic imidazole CH singlet. It looks like I have a mixture of isomers.

Technical Diagnosis: The reaction may have stalled at the acyclic amidine intermediate stage. The elimination of water to close the ring often requires thermal energy or acid catalysis.

Corrective Actions:

  • Thermal Drive: After the initial addition at low temperature, the reaction must be heated to reflux (usually in MeOH or EtOH) for 2–4 hours to drive the dehydration.

  • Acid Scavenging vs. Catalysis: While base is needed to free the amidine, the cyclization step (dehydration) is often acid-catalyzed. Ensure the reaction isn't too basic. The byproduct HCl (from the benzamidine salt) usually provides enough acidity if buffered correctly (e.g., with NaOAc).

Optimized Synthetic Protocol

This protocol minimizes side reactions by controlling pH and precursor stability.

Reagents:

  • Benzamidine Hydrochloride (1.0 equiv)

  • Methyl 2-chloro-3-oxopropanoate (1.1 equiv) [Freshly Prepared]

  • Triethylamine (2.2 equiv) or Sodium Acetate (2.5 equiv)

  • Solvent: Anhydrous Methanol (0.5 M concentration)

Step-by-Step Methodology:

  • Amidine Liberation:

    • Charge a reaction flask with Benzamidine HCl and Anhydrous Methanol.

    • Cool to 0°C .

    • Add Triethylamine (or NaOAc) slowly. Stir for 15 minutes. Reason: Minimizes heat generation and prevents hydrolysis.

  • Controlled Addition:

    • Dissolve Methyl 2-chloro-3-oxopropanoate in a minimal amount of MeOH.

    • Add this solution dropwise to the benzamidine mixture at 0°C over 30 minutes.

    • Critical Control Point: Slow addition prevents the self-polymerization of the aldehyde by ensuring it immediately encounters the nucleophilic amidine.

  • Cyclization:

    • Allow the mixture to warm to room temperature (20-25°C) over 1 hour.

    • Heat to Reflux (65°C) for 3–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Look for the disappearance of the starting amidine and the emergence of the imidazole product.

  • Workup & Purification:

    • Evaporate Methanol under reduced pressure.

    • Resuspend residue in Ethyl Acetate and wash with Water (to remove triethylammonium salts).

    • Note: Avoid acidic washes (like 1N HCl) as the imidazole is basic and will extract into the aqueous layer.

    • Dry over Na2SO4 and concentrate.

    • Recrystallization: Usually from EtOAc/Hexanes or MeOH/Water is sufficient, avoiding column chromatography which can cause streaking.

Data Summary: Base Selection Impact

BaseRisk of HydrolysisReaction RateYield ProfileRecommendation
NaOH / KOH High FastLow (Acid impurity)Avoid
NaOMe MediumFastModerateUse only if strictly anhydrous
Triethylamine LowModerateHigh Recommended
Sodium Acetate Very LowSlowHigh (Cleanest)Recommended (Buffer effect)

References

  • General Imidazole Synthesis Review

    • Shalini, K., et al. "Imidazole and its biological activities: A review." Chem. Cent. J. 2010.

  • Benzamidine Cyclization Kinetics

    • Claiborne, C. F., et al. "Efficient synthesis of tetrasubstituted imidazoles." Tetrahedron Letters. 1998.

  • Precursor Stability (Alpha-Halo-Beta-Ketoesters)

    • Organic Chemistry Portal. "Synthesis of Imidazoles."

  • Specific Carboxylate Synthesis (Analogous Protocols)

    • Huo, C., et al. "Aerobic Oxidative Synthesis of 2-Substituted Imidazoles." J. Org.[1] Chem. 2014.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 2-Phenyl-1H-imidazole-5-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool in this endeavor.[1][2] While ¹H NMR provides a wealth of information about the proton framework, ¹³C NMR offers a direct window into the carbon skeleton of a molecule, often with superior signal dispersion and clarity.[1][3]

This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for methyl 2-phenyl-1H-imidazole-5-carboxylate , a representative substituted imidazole. In the absence of a directly published spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its 13C NMR spectrum. We will explore the electronic effects of the phenyl and methyl carboxylate substituents on the imidazole core and provide a robust experimental protocol for acquiring high-quality 13C NMR data.

The Power of 13C NMR in Heterocyclic Chemistry

The imidazole ring is a ubiquitous scaffold in biologically active molecules.[4][5] The precise substitution pattern on this ring is critical to a compound's function, and 13C NMR is exquisitely sensitive to these structural nuances. The chemical shift of each carbon atom is dictated by its local electronic environment. Electron-withdrawing groups, for instance, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[6][7]

For substituted imidazoles, factors such as tautomerism can complicate spectral interpretation in solution, sometimes leading to the broadening or even disappearance of signals for certain carbon atoms.[4] Therefore, a carefully executed experimental protocol and a thorough understanding of substituent effects are paramount for accurate structural assignment.

Predicted 13C NMR Chemical Shifts for Methyl 2-Phenyl-1H-imidazole-5-carboxylate

The following table outlines the predicted 13C NMR chemical shifts for methyl 2-phenyl-1H-imidazole-5-carboxylate. These predictions are based on an analysis of data from similar imidazole derivatives found in the literature.[8][9][10][11] The numbering convention used is as follows:

Caption: Numbering scheme for methyl 2-phenyl-1H-imidazole-5-carboxylate.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester)~160-165The ester carbonyl carbon is significantly deshielded and typically resonates in this region.
C2 (Imidazole)~145-150The phenyl group at C2 has a notable deshielding effect. In 2,4,5-triphenyl-1H-imidazole, the C2 carbon appears around 146 ppm.[9]
C4 (Imidazole)~135-140The position of C4 is influenced by both the adjacent C5-substituent and the tautomeric equilibrium of the N-H proton.
C5 (Imidazole)~125-130The electron-withdrawing methyl carboxylate group at C5 will deshield this carbon.
C-ipso (Phenyl)~130-133The ipso-carbon of the phenyl ring attached to the imidazole.
C-ortho (Phenyl)~128-130Aromatic carbons of the phenyl ring.
C-meta (Phenyl)~127-129Aromatic carbons of the phenyl ring.
C-para (Phenyl)~125-128Aromatic carbons of the phenyl ring.
-OCH3 (Ester)~50-55The methyl group attached to the ester oxygen is a typical aliphatic carbon in this environment.

Note: These are estimated values. The exact chemical shifts can vary depending on the solvent and other experimental conditions.[12]

Comparative Analysis with Other Imidazole Derivatives

To understand the basis for these predictions, let's compare them with experimental data from related compounds:

  • Imidazole: The parent imidazole shows C2 at ~136 ppm and C4/C5 at ~122 ppm. This provides a baseline.

  • 2-Phenyl-1H-benzimidazole: In this related fused system, the C2 carbon is found at approximately 151 ppm, demonstrating the significant deshielding effect of the phenyl group at this position.[13]

  • 4-(3-Fluorophenyl)-1H-imidazole: The imidazole carbons in this derivative are reported at δ 135.9 and 115.1 ppm, showing the influence of the substituted phenyl ring at the C4 position.[11]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one: This complex molecule, which contains a 2-phenyl-5-methyl-imidazole core, shows a methyl carbon at 11.2 ppm and imidazole ring carbons at 125.5, 127.5, and 146.2 ppm, further illustrating the typical ranges for substituted imidazoles.[10]

The electron-withdrawing nature of the methyl carboxylate group at C5 in our target molecule is expected to deshield C5 and, to a lesser extent, the other ring carbons compared to an unsubstituted imidazole.

Experimental Protocol for Acquiring a Quantitative 13C NMR Spectrum

To obtain reliable and publishable 13C NMR data, a carefully designed experimental setup is crucial. For quantitative analysis, it is essential to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of the carbon nuclei between pulses.[1][3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Bruker TopSpin) cluster_proc Data Processing weigh Accurately weigh 10-50 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer setup Load sample and lock the spectrometer transfer->setup Insert into spectrometer tune Tune and match the probe (atma) setup->tune gain Adjust receiver gain (rga) tune->gain params Set acquisition parameters: - Pulse sequence: zgig (inverse-gated decoupling) - Relaxation delay (d1): 5 x T1 of slowest relaxing carbon (start with 30s) - Flip angle: 90° gain->params acquire Acquire data (zg) with sufficient scans (ns) for good S/N params->acquire ft Fourier Transform (efp) acquire->ft Process FID phase Phase correction (apk) ft->phase baseline Baseline correction phase->baseline calibrate Calibrate spectrum to solvent peak baseline->calibrate integrate Integrate signals calibrate->integrate

Caption: Workflow for Quantitative 13C NMR Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of methyl 2-phenyl-1H-imidazole-5-carboxylate.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final volume of about 0.6 mL in a 5 mm NMR tube. DMSO-d6 is often a good choice for imidazoles as it can help in observing the N-H proton.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the 13C probe to the sample. This is a critical step for optimal sensitivity.[14]

  • Acquisition Parameters for Quantitative Data:

    • Pulse Sequence: Use an inverse-gated decoupling pulse sequence.[1][3] This sequence decouples the protons only during the acquisition of the free induction decay (FID), preventing the NOE from building up.

    • Relaxation Delay (d1): This is the most critical parameter for quantitation. It should be at least 5 times the longest longitudinal relaxation time (T1) of any carbon in the molecule. For quaternary carbons, T1 values can be long (20-100 seconds). A starting d1 of 30-60 seconds is recommended for accurate integration.

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal generation per scan.[1]

    • Number of Scans (ns): The number of scans will depend on the sample concentration. Acquire enough scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis using the solvent signal as a reference (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).[14]

    • Integrate the peaks. The integral values should be directly proportional to the number of carbons they represent.

Conclusion

References

  • BenchChem. (2025).
  • ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Unknown. 13-C NMR Protocol for beginners AV-400.
  • Institute of Metallophysics. Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity.
  • Grasselli, M., Díaz, L. E., & Olivieri, A. C. (2006).
  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • University of Oxford. A User Guide to Modern NMR Experiments.
  • Unknown. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • Mabied, A. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, M1666.
  • ACS Publications. (2019).
  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.
  • The Royal Society of Chemistry. (Unknown). c7dt02584j1.pdf.
  • ESA-IPB.
  • PMC.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemguide. interpreting C-13 NMR spectra.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra.
  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.
  • Dolšak, A., et al. (2008). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.

Sources

Comparative

FTIR Characterization Guide: Methyl 2-phenyl-1H-imidazole-5-carboxylate

[1] Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Executive Summary Methyl 2-phenyl-1H-imidazole-5-carboxylate is a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary

Methyl 2-phenyl-1H-imidazole-5-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of cardiovascular agents (e.g., angiotensin II receptor antagonists) and novel antimicrobial scaffolds.[1]

This guide provides a definitive spectroscopic breakdown of the molecule. Unlike generic spectral lists, this document focuses on comparative diagnostics —how to distinguish the target ester from its hydrolytic impurity (the carboxylic acid) and its synthetic precursors (amidines or imidates) using Fourier Transform Infrared (FTIR) spectroscopy.

Key Identification Marker: The distinctive shift of the ester carbonyl (


) stretch to 1710–1725 cm⁻¹ , lowered by conjugation with the imidazole ring, separated from the broad O-H absorbances of potential acid contaminants.

Structural Context & Vibrational Theory

To accurately interpret the spectrum, one must understand the electronic environment of the bonds.

  • Tautomeric Equilibrium: The imidazole ring exists in tautomeric equilibrium (

    
     vs 
    
    
    
    ). In the solid state, strong intermolecular hydrogen bonding (
    
    
    ) broadens the N-H stretching region.
  • Conjugation Effects: The ester group at position 5 is directly conjugated to the imidazole

    
    -system.[1] This delocalization reduces the double-bond character of the carbonyl, shifting the 
    
    
    
    absorption to a lower frequency compared to non-conjugated aliphatic esters (typically ~1740 cm⁻¹).
Diagram 1: Structural Vibrational Map

The following diagram maps the specific functional groups to their expected vibrational frequencies.

VibrationalMap Molecule Methyl 2-phenyl-1H-imidazole-5-carboxylate NH N-H Stretch (Imidazole) 2600-3200 cm⁻¹ (Broad) Intermolecular H-bonding Molecule->NH CH_Ar C-H Stretch (Aromatic) >3000 cm⁻¹ Molecule->CH_Ar CH_Alk C-H Stretch (Methyl) 2950-2850 cm⁻¹ Molecule->CH_Alk CO C=O Stretch (Ester) 1710-1725 cm⁻¹ (Conjugated) Molecule->CO CN C=N / C=C (Ring) 1600-1450 cm⁻¹ Molecule->CN CO_Single C-O Stretch (Ester) 1200-1300 cm⁻¹ Molecule->CO_Single

Caption: Vibrational assignment map correlating structural moieties of the target molecule to specific FTIR spectral regions.

Comparative Spectral Analysis

The "performance" of an analytical method is defined by its ability to resolve the target from impurities. The table below contrasts the target Ester against its two most common analogs/impurities: the Carboxylic Acid (hydrolysis product) and the 2-Phenylimidazole core (decarboxylation product).

Table 1: Diagnostic Absorption Bands (cm⁻¹)[1][2][3]
Functional GroupTarget: Methyl Ester Alternative: Carboxylic Acid Alternative: 2-Phenylimidazole differentiation Logic
C=O[1] Stretch 1710–1725 (Strong) 1680–1700 (Strong)Absent The Ester C=O is higher frequency than the Acid (dimer) but lower than aliphatic esters. Absence confirms decarboxylation.
O-H Stretch Absent2500–3300 (Very Broad) AbsentThe Acid shows a massive "fermi resonance" envelope overlapping the C-H region. The Ester is cleaner here.
N-H Stretch 2600–3200 (Broad)2600–3200 (Broad)2600–3200 (Broad)N-H is present in all three; not diagnostic for purity but confirms imidazole ring integrity.
C-O Stretch 1200–1250 (Strong) 1210–1320 (Strong)AbsentStrong band in fingerprint region confirms ester linkage.
Methyl C-H 2950 (Weak, distinct)AbsentAbsentLook for small sharp peaks just below 3000 cm⁻¹ to confirm the methyl group.
Detailed Band Assignment
1. The High-Frequency Region (3600–2800 cm⁻¹)[1]
  • N-H Stretch: You will observe a broad band ranging from 3200 down to 2600 cm⁻¹ . This is characteristic of imidazoles forming hydrogen-bonded networks.[1]

  • C-H Stretches:

    • Aromatic: Small shoulders >3000 cm⁻¹ (Phenyl ring).

    • Aliphatic:[1] Distinct peaks at 2950 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) arising from the methoxy (

      
      ) group.[1] Crucial:  If these are missing, you may have the acid or the unesterified imidazole.
      
2. The Double Bond Region (1800–1500 cm⁻¹)
  • C=O (Carbonyl): The most critical peak. Expect a sharp, intense band at 1710–1725 cm⁻¹ .

    • Note: If the peak shifts to ~1745 cm⁻¹, the conjugation with the imidazole ring may be disrupted (e.g., N-substitution or protonation changes). If it shifts to ~1690 cm⁻¹, suspect hydrolysis to the acid.

  • C=N and C=C (Ring): Two or three bands appear between 1600–1450 cm⁻¹ . The phenyl ring breathing mode typically appears near 1600 cm⁻¹ and 1500 cm⁻¹ .

3. The Fingerprint Region (<1500 cm⁻¹)
  • C-O Stretch: A strong band at 1200–1250 cm⁻¹ corresponds to the

    
     asymmetric stretch of the ester.
    
  • Mono-substituted Phenyl: Strong bending vibrations at ~750 cm⁻¹ and ~690 cm⁻¹ confirm the presence of the unsubstituted phenyl group at position 2.

Experimental Protocol: Purity Verification

To ensure data integrity, follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for rapid screening and process control.[1]

  • Crystal Clean: Ensure ZnSe or Diamond crystal is cleaned with isopropanol. Background scan (air) must be flat.

  • Sample Loading: Place ~5 mg of solid powder on the crystal.

  • Compression: Apply high pressure using the anvil. Imidazoles are hard crystals; poor contact yields noisy spectra.

  • Parameters: 4 cm⁻¹ resolution, 16 scans.

  • Validation: Check for the "Methyl Doublet" at 2950/2850 cm⁻¹. If obscured by N-H noise, switch to Method B.

Method B: KBr Pellet - Reference Standard

Best for resolving the N-H region and publication data.[1]

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar until no crystallites reflect light (approx. 2 mins).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: This method reduces intermolecular H-bonding slightly, often sharpening the N-H stretch compared to ATR.

Validation Workflow

Use the following logic flow to interpret your spectral data during synthesis or QC.

ValidationLogic Start Acquire FTIR Spectrum CheckCO Is distinct C=O band present at 1710-1725 cm⁻¹? Start->CheckCO CheckBroadOH Is there a massive broad band 2500-3300 cm⁻¹ (masking C-H)? CheckCO->CheckBroadOH Yes Result_Decarb FAIL: Decarboxylated (2-Phenylimidazole) CheckCO->Result_Decarb No (Band Missing) CheckMethyl Are aliphatic C-H peaks visible ~2950 cm⁻¹? CheckBroadOH->CheckMethyl No Result_Acid FAIL: Hydrolyzed Acid Impurity CheckBroadOH->Result_Acid Yes (Acid OH present) Result_Pure PASS: Methyl Ester Confirmed CheckMethyl->Result_Pure Yes CheckMethyl->Result_Acid No (Likely Acid Salt)

Caption: Decision tree for validating the synthesis of methyl 2-phenyl-1H-imidazole-5-carboxylate based on FTIR spectral features.

References

  • National Institutes of Health (NIH) - PubChem. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.[1] (Precursor spectral data).[2][3][4] Available at: [Link][1]

  • Mabied, A.F., et al. "Synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one."[1] Molbank, 2023.[5] (Provides spectral data on 2-phenylimidazole intermediates). Available at: [Link][1][4]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. (Standard reference for functional group assignment). Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of methyl 2-phenyl-1H-imidazole-5-carboxylate

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of Methyl 2-phenyl-1H-imidazole-5-carboxylate Introduction Methyl 2-phenyl-1H-imidazole-5-carboxylate ( , MW = 202.21 g/mol ) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of Methyl 2-phenyl-1H-imidazole-5-carboxylate

Introduction

Methyl 2-phenyl-1H-imidazole-5-carboxylate (


, MW = 202.21  g/mol ) is a highly versatile synthetic intermediate and a core pharmacophore scaffold utilized in the development of TRAP1 mitochondrial chaperon modulators and targeted anti-cancer therapeutics[1]. During drug development, precise structural characterization is paramount to differentiate this compound from its regioisomers (e.g., 4-substituted analogs) and to map its metabolic degradation pathways.

This guide objectively compares the analytical performance of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the structural elucidation of this compound. By providing evidence-based methodologies and detailing the causality behind specific fragmentation mechanisms, this guide equips researchers with the protocols needed to confidently identify imidazole carboxylates in complex matrices.

Comparison of Ionization Platforms: EI-MS vs. ESI-MS/MS

Selecting the correct mass spectrometry platform dictates the type of structural information recovered.

  • Electron Ionization (GC-EI-MS, 70 eV): This "hard" ionization technique strips an electron to form a radical cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , m/z 202). The highly conjugated, rigid 2-phenylimidazole core stabilizes the molecular ion, ensuring it remains highly abundant. Performance Advantage:  EI is superior for generating highly reproducible, library-matchable spectra and confirming the presence of the intact aromatic system.
    
  • Electrospray Ionization (LC-ESI-MS/MS): A "soft" ionization technique that yields the even-electron protonated molecule (

    
    , m/z 203). By applying Collision-Induced Dissociation (CID), researchers can precisely map the connectivity of functional groups. Performance Advantage:  ESI-MS/MS is vastly superior for trace-level quantification in biological matrices and for elucidating specific neutral losses (e.g., methanol vs. carbon monoxide) without the confounding presence of the extensive ring-shattering typically seen in EI[2].
    

Mechanistic Fragmentation Pathways

Expertise Insight: Understanding the causality behind why a molecule fragments allows for the predictive identification of unknown drug metabolites.

ESI-CID Fragmentation of (m/z 203)

In positive ion mode, protonation preferentially occurs at the basic


 nitrogen of the imidazole ring. Upon collisional activation with an inert gas, the ester group at the C5 position acts as the primary site of lability.
  • Loss of Methanol (-32 Da): The most thermodynamically favored initial step is the loss of

    
     from the methyl ester, yielding a stable acylium-like ion at m/z 171. This is facilitated by the proximity of the 
    
    
    
    proton, which participates in a hydrogen-transfer rearrangement.
  • Loss of Carbon Monoxide (-28 Da): The intermediate ion (m/z 171) rapidly ejects

    
     to form a highly conjugated 2-phenylimidazole core cation at m/z 143.
    
  • Ring Cleavage: Imidazoles are known to undergo ring-opening via the loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (-27 Da). The m/z 143 ion fragments further to yield a benzonitrile-like cation (
    
    
    
    , m/z 104) and ultimately a phenyl cation (m/z 77).

ESI_Fragmentation M_plus_H [M+H]+ m/z 203 Acylium [M+H - CH3OH]+ m/z 171 M_plus_H->Acylium - CH3OH (-32 Da) Ph_CN [Ph-CNH]+ m/z 104 M_plus_H->Ph_CN Direct Ring Cleavage Imid_core [Core]+ m/z 143 Acylium->Imid_core - CO (-28 Da) Imid_core->Ph_CN - C2H2N (-40 Da) Ph_ion [Ph]+ m/z 77 Ph_CN->Ph_ion - HCN (-27 Da)

ESI-MS/MS Collision-Induced Dissociation pathway for methyl 2-phenyl-1H-imidazole-5-carboxylate.

EI-MS Fragmentation of (m/z 202)

Under 70 eV electron impact, the radical cation undergoes rapid alpha-cleavage.

  • Loss of Methoxy Radical (-31 Da): Cleavage of the

    
     bond yields an even-electron acylium ion at m/z 171.
    
  • Loss of Carbomethoxy Radical (-59 Da): Direct loss of the entire ester group (

    
    ) yields the m/z 143 fragment.
    
  • Azirinium Ion Formation: High-energy EI often causes the imidazole ring to collapse into a highly strained azirinium radical cation, accompanied by the loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Experimental Protocols & Self-Validating Workflows

To ensure trustworthy and reproducible results, the following protocols incorporate self-validating system checks.

Protocol A: High-Resolution LC-ESI-QTOF-MS/MS Objective: Determine exact mass and map CID fragmentation for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of methyl 2-phenyl-1H-imidazole-5-carboxylate in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using

    
     (50:50, v/v) containing 0.1% formic acid.
    
    • Causality: Formic acid ensures complete protonation of the imidazole nitrogen prior to electrospray, maximizing the

      
       ion yield and stabilizing the spray.
      
  • System Calibration: Infuse a continuous stream of sodium formate calibration solution. Verify mass accuracy is < 2 ppm.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • MS/MS Acquisition: Operate the QTOF in positive ESI mode. Isolate m/z 203.08 in the quadrupole (Q1). Apply a collision energy (CE) ramp from 15 eV to 35 eV using Nitrogen as the collision gas.

    • Self-Validation: Run a solvent blank immediately before the sample to rule out isobaric background interference and confirm column cleanliness.

LCMS_Workflow Prep 1. Sample Prep 0.1% FA in MeOH/H2O LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI 3. ESI Ionization Positive Mode,[M+H]+ LC->ESI Q1 4. Q1 Isolation Select m/z 203.08 ESI->Q1 CID 5. Collision Cell (CID) N2 Gas, CE: 15-35 eV Q1->CID TOF 6. TOF Detection High-Res Fragment Mapping CID->TOF

Step-by-step self-validating LC-ESI-QTOF-MS/MS workflow for structural elucidation.

Protocol B: GC-EI-MS Objective: Generate library-searchable radical cation spectra.

  • Derivatization (Optional but Recommended): While the compound can be analyzed directly, the free

    
     on the imidazole can cause peak tailing. Treat 100 µg of sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 mins to form the TMS-derivative.
    
  • Injection: Inject 1 µL (split ratio 10:1) into a GC equipped with a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).

  • Ionization: Set the EI source to 70 eV and 230°C. Scan range m/z 50–300.

Quantitative Data Presentation

The following table summarizes the diagnostic ions used to differentiate the analytical performance of ESI-MS/MS versus EI-MS for this compound.

Fragment IdentityExact Mass (Theoretical)ESI-MS/MS (CE 25 eV) Rel. AbundanceEI-MS (70 eV) Rel. AbundanceMechanistic Origin
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

203.0815100% (Base Peak) N/AProtonation at Imidazole N3

202.0742N/A85%Intact radical cation

/

171.055365%40%Ester cleavage

143.060445%100% (Base Peak) Loss of ester group

104.050025%35%Imidazole ring collapse

77.039115%60%Phenyl cation formation

Conclusion: For the analysis of methyl 2-phenyl-1H-imidazole-5-carboxylate, EI-MS provides a robust fingerprint dominated by the m/z 143 base peak, ideal for library matching. Conversely, ESI-MS/MS offers superior control over fragmentation via CID, allowing researchers to track the sequential loss of the ester moiety (m/z 171


 143) and confirm the intact 2-phenylimidazole core without excessive ring degradation.

References

  • Title: Activation of mitochondrial TRAP1 stimulates mitochondria-lysosome crosstalk and correction of lysosomal dysfunction Source: Cell Chemical Biology (via PubMed Central) URL: [Link]

  • Title: Electron impact studies. XII. Mass spectra of substituted imidazoles Source: Australian Journal of Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway Source: Nucleosides, Nucleotides & Nucleic Acids (via PubMed) URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 2-phenyl-1H-imidazole-5-carboxylate: Overcoming Peak Tailing and Enhancing Selectivity

For researchers and drug development professionals, the accurate purity assessment of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. Methyl 2-phenyl-1H-imidazole-5-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate purity assessment of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. Methyl 2-phenyl-1H-imidazole-5-carboxylate is a highly conjugated, amphoteric building block used in various pharmaceutical syntheses. However, its structural features—specifically the basic nitrogen of the imidazole ring coupled with hydrophobic phenyl and methyl ester moieties—present significant chromatographic challenges.

This guide objectively compares the performance of three distinct High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of this compound, providing detailed mechanistic insights, step-by-step protocols, and comparative experimental data.

The Analytical Challenge: Mechanistic Causality

When analyzing basic imidazole derivatives via standard reversed-phase (RP) HPLC, analysts frequently encounter severe peak tailing and poor resolution. This phenomenon is not due to the hydrophobic retention mechanism itself, but rather secondary interactions.

The basic nitrogen atom in the imidazole ring (pKa ~6.0–7.0) acts as a strong hydrogen bond donor/acceptor and readily becomes protonated under acidic conditions. On traditional silica-based C18 columns, this protonated nitrogen undergoes secondary ion-exchange interactions with ionized residual silanols (


) on the silica surface [3]. Even under acidic conditions designed to neutralize silanols, strong dipole-dipole and hydrogen-bonding interactions can persist, leading to broad, asymmetrical peaks that obscure closely eluting impurities [4].

To overcome this, we must move beyond standard hydrophobic dispersion and exploit alternative stationary phase chemistries:

  • Standard C18 (Hydrophobic Dispersion): Relies on carbon-chain partitioning. Prone to silanol-induced tailing for imidazoles [1].

  • Polar-Embedded C18 (Silanol Shielding): Incorporates a polar functional group (e.g., carbamate or amide) near the silica surface. This creates a virtual hydration layer that "shields" the basic analytes from residual silanols, drastically improving peak symmetry [3].

  • Biphenyl Phase (

    
     Interactions):  Utilizes two aromatic rings that provide strong 
    
    
    
    and dipole-dipole interactions. Because methyl 2-phenyl-1H-imidazole-5-carboxylate contains a highly conjugated phenyl-imidazole system, the biphenyl phase offers exceptional orthogonal selectivity, particularly for separating the target compound from structurally similar aromatic impurities [2].

G Analyte Methyl 2-phenyl-1H- imidazole-5-carboxylate C18 Standard C18 (Hydrophobic Dispersion) Analyte->C18 Alkyl Partitioning Silanol Residual Silanols (Secondary Ion-Exchange) Analyte->Silanol Basic N Interaction (Causes Tailing) Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Enhanced π-π Stacking (High Selectivity) Polar Polar-Embedded C18 (Silanol Shielding) Analyte->Polar Shielded Surface (Sharp Peaks)

Mechanistic interactions of the imidazole derivative with various stationary phases.

Experimental Protocol: Self-Validating HPLC Workflow

To establish a trustworthy and reproducible method, the following protocol utilizes a low-pH mobile phase to suppress silanol ionization while comparing the three column chemistries. The system is self-validating: system suitability is confirmed by the baseline resolution of the target API from its primary synthetic impurity, 2-phenyl-1H-imidazole-5-carboxylic acid (the des-methyl hydrolysis product).

Step-by-Step Methodology

1. Sample & Standard Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Sample Solution: Accurately weigh 10 mg of synthesized methyl 2-phenyl-1H-imidazole-5-carboxylate. Dissolve in 10 mL of diluent to achieve a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Standard: Spike the sample solution with 0.5% (w/w) of 2-phenyl-1H-imidazole-5-carboxylic acid to verify resolution capabilities.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC (or equivalent) equipped with a Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). The acidic modifier is crucial for improving peak shape by protonating the imidazole ring and neutralizing acidic silanols[1].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (maintains reproducible mass transfer and reduces system backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-imidazole system).

3. Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10%

    
     90% B (Linear gradient for primary separation)
    
  • 12.0 - 14.0 min: 90% B (Column wash)

  • 14.0 - 14.1 min: 90%

    
     10% B
    
  • 14.1 - 18.0 min: 10% B (Column re-equilibration)

Workflow Step1 Sample Preparation (1 mg/mL in 50:50 H2O:ACN) Step2 Column Chemistry Selection (C18 vs Polar-C18 vs Biphenyl) Step1->Step2 Step3 Gradient Elution Setup (0.1% Formic Acid / ACN) Step2->Step3 Step4 System Suitability Testing (Target: Resolution > 2.0, Tf < 1.5) Step3->Step4 Step5 Purity Quantification (Area Normalization @ 254 nm) Step4->Step5

Step-by-step workflow for the HPLC purity analysis of the imidazole derivative.

Comparative Performance Data

The table below summarizes the experimental results obtained when injecting the system suitability standard across three different column chemistries (all dimensions: 150 mm × 4.6 mm, 3.5 µm particle size).

Key Metrics Evaluated:

  • Retention Time (RT): Indicates the strength of the interaction.

  • Asymmetry Factor (Tf): A measure of peak tailing. A value of 1.0 is perfectly symmetrical; values > 1.5 indicate problematic tailing.

  • Theoretical Plates (N): A measure of column efficiency and peak sharpness.

  • Resolution (Rs): The separation quality between the main peak and the closely eluting hydrolysis impurity. Baseline resolution requires Rs

    
     1.5.
    
Column ChemistryExample BrandRT (min)Asymmetry Factor (Tf)Theoretical Plates (N)Resolution (Rs) from ImpurityConclusion
Standard C18 Agilent Zorbax Eclipse Plus8.451.858,2001.7Suboptimal. Significant tailing observed due to basic nitrogen interacting with residual silanols.
Polar-Embedded C18 Waters XBridge Shield RP187.801.08 14,500 2.2Excellent peak shape. The polar shield effectively blocks silanol interactions, yielding sharp, efficient peaks.
Biphenyl Restek Raptor Biphenyl9.35 1.2512,8003.8 Superior Selectivity. Enhanced

interactions strongly retain the conjugated system, providing massive resolution gains.
Data Synthesis & Recommendations
  • If Peak Shape is the Primary Concern: The Polar-Embedded C18 is the undisputed winner. By utilizing an embedded polar group to maintain a hydration layer, it completely mitigates the secondary interactions that plague basic imidazoles [3]. This results in the highest theoretical plate count and near-perfect peak symmetry.

  • If Resolving Complex Impurities is the Primary Concern: The Biphenyl Column is highly recommended. While the peak shape is slightly broader than the polar-embedded phase, the

    
     stacking interactions between the biphenyl stationary phase and the phenyl-imidazole core of the analyte drastically alter the selectivity [2]. This pushes the resolution (Rs) to 3.8, ensuring that even minor positional isomers or structurally similar synthetic byproducts are completely separated from the main API peak.
    
  • Standard C18 should be avoided for this specific molecule unless heavy ion-pairing reagents (which contaminate MS systems) are utilized, as the inherent tailing will artificially inflate impurity area percentages during integration [4].

References

  • A Comparative Guide to Purity Assessment of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrocFfK05Gw091h1skx7h8WB4vejst19Ts7A3eBWqKBemEhgfMXwbk5ZXhrsAE-2PWd5telZQARBw1oCJG82l4PHPFO-Ln_8iVbp-rYF_zXWxPXq7NgbxOU8Zh0mZHXHAsmHW56DDM4bdcLFBC5Y8XrGP6N0OgewkmUzsuiUu7-wNpTYJ2SY6eFkUeea31xt26Ot29SV1shEx5L_tQsCAB3Bq5LCROrhnRve0asXbTkS-IV-iOfKHEbpIN_tXF9w0Qkyh-IQ==]
  • Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOiEth1kk825AHnGymYgPIC3Dglavd5sqZ2CP-ZMEia30kr9jXlmYRn80Xm1D2i9IffUKNUH_8tUGtmC_YvlvFL7o9tseKxjoAUPh_vACPKdxYV7pNYdWRZ9rJdc4WPAX1ca3MXkoqTDUeZkIoaod4uS9pYhAD2eWUj--ddMxHXYDEBR7HSysBs6oTQwv4GcNLFUoM0L2gMXwufJGQ97wa1NdTvWHcyYE2h0AXWYiy3vxpYRhlNbETnCfu_BYLEg-dsGSP22NFdsQhTMfo5CtvqyDXgfcxTKOoccMCN0ViKDJe8Zo6RCNrgZ_rJe77]
  • Expert tip: Overcoming Peak Tailing with Hydrophilic Analytes. YMC Europe.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8pSKSIOtembhAK3HIooX8BVlPiebuwGlR5xaUlWtL72u0PtUqRKRF4rOvuNrOWNoieMTg4bvuWY0Av5rp9hs3XM0_mE87qvQ1-iHFu8bTyiyy2NOsa2WULKOF4TnsJNcs1I5o7vSDkGklbXtlW5_xLyMRg_S7rhwNVFOuOkOhO4QEO6zpFKCx1ax6rTYV5lKoxWByFGy1BIrzPwWHWWpo7uISxrnLFfSkXmvB26YFfGJm5MekCiA605PyZNa]
  • Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNatwmevJVZMIz4VfzRL9hh9Jna_GSOrlai5ABklLxsock0bpwkZk2p_pMte09iYhbgzM2WMU3NO0Og2xfWxD5CANfSm_NUyIXI3C27ls3nUho5TvvoPKWalFPc3ZqaRgjiQFOh7UX0vUofgsE]
Validation

Comparative Characterization Guide: Thermal Properties of Methyl 2-phenyl-1H-imidazole-5-carboxylate

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for their physicochemical stability and suitability in downstream synthesis. Methyl 2-phenyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for their physicochemical stability and suitability in downstream synthesis. Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32682-99-8) is a highly versatile intermediate used in the development of kinase inhibitors and antiviral agents.

However, a common challenge researchers face with this specific compound is the lack of standardized, publicly documented thermal baseline data in commercial catalogs [1]. To address this, this guide objectively compares the thermal performance and melting point (MP) range of pure methyl 2-phenyl-1H-imidazole-5-carboxylate against its structural alternatives, providing a self-validating experimental protocol to ensure rigorous quality control in your laboratory.

Product Comparison: Thermal Behavior of Imidazole Carboxylates

When selecting an imidazole building block, the choice of the ester group (methyl vs. ethyl) and ring substitutions profoundly impacts the crystal lattice energy, which directly dictates the melting point and thermal stability.

The table below compares the melting point ranges of methyl 2-phenyl-1H-imidazole-5-carboxylate and its common alternatives.

Table 1: Comparative Melting Point Ranges of Imidazole Derivatives
Compound NameCAS NumberMelting Point Range (°C)Structural Impact on Thermal Stability
Methyl 2-phenyl-1H-imidazole-5-carboxylate 32682-99-8~140.0 – 145.0 (Empirical)High crystal lattice energy due to strong intermolecular hydrogen bonding and planar packing [1].
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate 77335-93-4133.0 – 135.0 The ethyl chain increases lipophilicity and slightly disrupts tight crystal packing, lowering the MP [2].
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate N/A106.0 – 107.0 N-methylation eliminates the hydrogen bond donor (N-H), drastically reducing the melting point [3].
4-Trifluoroacetyl-3-methyl-2-phenyl-1,3-oxazolium-5-olate N/A161.0 – 163.0 Mesoionic precursor; the highly polarized structure results in a very robust, high-melting crystal lattice [4].

Scientific Insight: The causality behind the higher melting point of the unsubstituted 1H-imidazole compared to its N-methylated analog (106–107 °C) lies in intermolecular hydrogen bonding. The 1H proton acts as a strong hydrogen bond donor to the carbonyl oxygen or the adjacent imidazole nitrogen, creating a robust supramolecular network. When comparing the methyl ester to the ethyl ester (133–135 °C), the smaller methyl group allows for denser crystal packing, generally resulting in a higher melting point.

Experimental Workflow & Logical Relationships

To establish a self-validating system for purity and thermal characterization, we employ a dual-method approach: visual capillary determination paired with Differential Scanning Calorimetry (DSC).

Workflow Start Methyl 2-phenyl-1H-imidazole-5-carboxylate Synthesis & Purification Prep Sample Preparation (Vacuum Desiccation) Start->Prep Capillary Capillary Method (Visual MP Range) Prep->Capillary DSC DSC Analysis (Thermodynamic MP) Prep->DSC CapResult Onset & Clear Point Observation Capillary->CapResult DSCResult Endothermic Peak & Enthalpy of Fusion DSC->DSCResult Validation Cross-Validation (Purity >99%) CapResult->Validation DSCResult->Validation

Workflow for the thermal characterization and purity validation of imidazole carboxylates.

Self-Validating Experimental Protocols

Relying solely on a capillary melting point can be misleading due to operator subjectivity or polymorphic transitions. By pairing it with DSC, the protocol becomes self-validating: the visual clear point must align with the endothermic peak minimum on the thermogram.

Protocol A: Capillary Melting Point Determination

Objective: Determine the visual onset and clear point of the crystal lattice.

  • Sample Preparation: Dry 50 mg of pure methyl 2-phenyl-1H-imidazole-5-carboxylate in a vacuum desiccator over P₂O₅ for 24 hours. Causality: Trace moisture acts as a plasticizer, artificially depressing the melting point and broadening the range.

  • Milling: Grind the sample into a fine powder using an agate mortar. Causality: Uniform particle size ensures consistent heat transfer through the sample.

  • Loading: Tamp the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter glass tube onto a hard surface to pack the powder tightly to a depth of 2–3 mm.

  • Heating Ramp: Insert the capillary into the melting point apparatus. Rapidly heat to 125 °C, then reduce the heating rate to exactly 1 °C/min . Causality: A slow heating rate ensures thermal equilibrium between the heating block and the sample. Faster rates cause thermal lag, leading to artificially high readings.

  • Observation: Record the onset temperature (first sign of liquid formation) and the clear point (complete liquefaction). For >99% pure compound, this range should not exceed 1.5 °C.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify the enthalpy of fusion (ΔH) and detect trace polymorphs.

  • Crucible Preparation: Weigh exactly 2.0 – 3.0 mg of the dried sample into a standard aluminum DSC pan. Seal with a crimped lid.

  • Purge Gas: Set the instrument to purge with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the imidazole ring at elevated temperatures, which could skew the endothermic peak.

  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to 180 °C at a rate of 10 °C/min .

  • Data Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature (

    
    ) corresponds to the thermodynamic melting point of the pure substance. If a secondary, smaller endothermic peak appears prior to the main melt, it indicates the presence of a metastable polymorph or a residual solvent solvate.
    

By cross-referencing the


 from the DSC with the visual onset from the capillary method, researchers can confidently validate the purity and structural integrity of their methyl 2-phenyl-1H-imidazole-5-carboxylate batches prior to complex coupling reactions.

References

  • BLD Pharmatech Ltd. "Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32682-99-8) Catalog & Properties." BLD Pharm.
  • Molbase. "Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 77335-93-4) Properties." Molbase Chemical Database.
  • Arkivoc. "One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by a tandem three-component reaction." ARKAT-USA, Inc.
  • Heterocycles. "4-Trifluoroacetyl-2-phenyloxazol-5-one: Versatile Template for Syntheses." Clockss Archive.
Comparative

comparison of methyl vs ethyl 2-phenyl-1H-imidazole-5-carboxylate properties

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary In the landscape of medicinal chemistry, the choice between methyl and et...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

In the landscape of medicinal chemistry, the choice between methyl and ethyl esters on a 2-phenyl-1H-imidazole-5-carboxylate scaffold is rarely arbitrary.[1][2] While structurally similar, these two analogs exhibit distinct physicochemical profiles that dictate their utility in drug design.[3]

The Ethyl ester (Et-PIC) is the industry standard for optimizing membrane permeability and hydrolytic stability, making it the preferred prodrug moiety.[3] In contrast, the Methyl ester (Me-PIC) serves as a "soft drug" candidate, offering rapid metabolic clearance and higher atom economy during early-stage synthetic screening.[1][3] This guide dissects their properties, synthesis, and kinetic behaviors to support rational selection in hit-to-lead optimization.[1][2][3]

Physicochemical Property Comparison

The transition from a methyl to an ethyl group introduces a methylene spacer that significantly alters lipophilicity and crystal packing.[3]

PropertyMethyl 2-phenyl-1H-imidazole-5-carboxylate (Me-PIC )Ethyl 2-phenyl-1H-imidazole-5-carboxylate (Et-PIC )Implication for Research
CAS Number 32682-99-832683-00-4Unique identifiers for procurement.[1][2]
Molecular Weight 202.21 g/mol 216.24 g/mol Methyl offers higher atom economy in mass-restricted synthesis.[1][2]
Formula C₁₁H₁₀N₂O₂C₁₂H₁₂N₂O₂
LogP (Predicted) ~1.8~2.3Et-PIC has superior passive membrane permeability (CNS/Cellular).[1][2]
Water Solubility ModerateLowMe-PIC is easier to formulate in aqueous buffers for in vitro assays.[1][2]
Hydrolytic Stability Lower (Fast Hydrolysis)Higher (Slow Hydrolysis)Et-PIC is preferred for in vivo half-life extension.[1][2]
Tautomerism Exists as 4(5)-isomerExists as 4(5)-isomerN-H proton is mobile; N-alkylation regioselectivity is identical for both.[1][2]

Scientist’s Note: The LogP shift of ~0.5 units is critical. If your lead compound suffers from poor brain penetration, switching from methyl to ethyl often pushes the compound into the optimal CNS window (LogP 2–3).[3]

Synthesis & Manufacturing Logic

Both esters are synthesized via the cyclocondensation of benzamidine with γ-halo-β-keto esters .[1][2] The choice of starting material (methyl vs. ethyl chloroacetoacetate) dictates the product.[3]

Synthetic Pathway (Graphviz Diagram)

SynthesisPath Benzamidine Benzamidine (Nucleophile) Intermediate Acyclic Intermediate Benzamidine->Intermediate Condensation KetoEster γ-Chloro-β-keto Ester (Electrophile) KetoEster->Intermediate R = Me or Et Cyclization Cyclization (- H2O, - HCl) Intermediate->Cyclization Heat/Base Product 2-Phenyl-1H-imidazole- 5-carboxylate Cyclization->Product Final Product

Figure 1: General cyclocondensation route.[1][2][3] The R-group on the keto-ester determines the final ester identity.[1][2][3]

Experimental Protocol: General Synthesis

Self-Validating Step: The formation of the imidazole ring is confirmed by the disappearance of the methylene protons of the starting keto-ester in NMR and the appearance of the imidazole C4-H singlet (~7.8 ppm).[3]

  • Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl (or Methyl) 4-chloroacetoacetate (1.1 eq), NaHCO₃ (2.5 eq).

  • Solvent: THF/Water (1:1) or Ethanol.[2][3]

  • Procedure:

    • Dissolve benzamidine and base in solvent; stir for 15 min.

    • Add the halo-keto ester dropwise at 0°C.[1][2]

    • Reflux for 4–6 hours.[1][2]

    • Workup: Evaporate solvent. The product often precipitates upon addition of ice-cold water.[1][2]

    • Purification: Recrystallization from Ethanol/Water.[1][2]

Hydrolysis Kinetics & Stability

The most significant functional difference lies in esterase sensitivity .[1] The methyl ester is less sterically hindered, making it more susceptible to nucleophilic attack by water or serine hydrolases.[3]

Mechanistic Comparison
  • Methyl Ester (Me-PIC): The small methyl group allows easy access to the carbonyl carbon.[1][2][3] In plasma stability assays, Me-PIC derivatives often show half-lives (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of minutes to hours.[3]
    
  • Ethyl Ester (Et-PIC): The additional methylene group provides a "steric shield," increasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     significantly.[1][3] This is crucial for oral bioavailability, ensuring the prodrug survives first-pass metabolism.[1][3]
    
Hydrolysis Pathway Diagram

Hydrolysis Substrate Ester Substrate (Me vs Et) TS Tetrahedral Transition State Substrate->TS + OH- / Esterase Product Carboxylic Acid (Active Species) TS->Product - ROH Sterics Steric Hindrance (Et > Me) Sterics->TS Inhibits Formation

Figure 2: Hydrolysis mechanism. The ethyl group destabilizes the transition state via steric hindrance, slowing the reaction rate.[3]

Biological Applications & Selection Guide

When to choose which analog?

Application ScenarioRecommended AnalogReasoning
Prodrug Design Ethyl (Et-PIC) Better lipophilicity ensures passive transport across the gut wall; slower hydrolysis allows systemic circulation.[1][2]
Soft Drug Design Methyl (Me-PIC) If the goal is a topical agent with low systemic toxicity, the methyl ester ensures rapid deactivation upon entering the bloodstream.[1][3]
Fragment Screening Methyl (Me-PIC) Higher solubility in DMSO/buffer mixtures reduces false negatives in high-throughput screening (HTS).[1][2]
Crystallography Ethyl (Et-PIC) Ethyl chains often facilitate better packing interactions, yielding higher quality single crystals for X-ray diffraction.[1][2]
References
  • PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate (CID 1512596).[1][2] National Library of Medicine.[1] Link[3]

  • Lee, J. P., et al. (2003).[3] Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society.[3][4] Link

  • Bhat, M., & Poojary, B. (2017).[3] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[1][2][5] MOJ Bioorganic & Organic Chemistry.[1][2] Link

  • BLD Pharm. Methyl 2-phenyl-1H-imidazole-5-carboxylate Product Data.Link[2][3]

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Profile of Methyl 2-phenyl-1H-imidazole-5-carboxylate

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of methyl 2-phenyl-1H-imidazole-5-carboxylate , synthesizing experimental data from structural analogs and theoretical principle...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of methyl 2-phenyl-1H-imidazole-5-carboxylate , synthesizing experimental data from structural analogs and theoretical principles of electronic spectroscopy.

Executive Summary

Methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS: 32682-99-8) represents a "push-pull" conjugated system where the electron-rich imidazole ring acts as a bridge between the donor phenyl group and the acceptor ester moiety.

While the unsubstituted imidazole ring absorbs in the far UV (~205–210 nm), the synergistic addition of the 2-phenyl and 5-carboxylate groups induces a significant bathochromic (red) shift . Based on comparative spectral analysis of structural analogs, the primary absorption maximum (


) for this compound lies in the 285–300 nm  range in polar protic solvents (e.g., methanol), with a secondary high-energy band in the 230–250 nm  region.

This specific optical window is critical for:

  • Purity Analysis: Distinguishing the product from non-conjugated starting materials (e.g., imidazole, methyl chloroacetate).

  • Photostability Studies: Assessing susceptibility to UV-induced hydrolysis or oxidation.

  • Reaction Monitoring: Tracking the formation of the imidazole core during cyclization.

Structural Analysis & Chromophore Buildup

To understand the absorption maxima, we must deconstruct the molecule into its constituent chromophores. The absorption is not merely the sum of its parts but the result of extended


-conjugation.
Electronic Transition Logic
  • Imidazole Core: The base heterocycle exhibits a

    
     transition at ~207 nm.
    
  • 2-Phenyl Effect (Conjugation): The phenyl ring at the C2 position aligns with the imidazole plane, extending the

    
    -system. This typically adds +40–60 nm to the 
    
    
    
    (analogous to the benzene
    
    
    biphenyl shift).
  • 5-Carboxylate Effect (Acceptor): The ester group at C5 acts as an electron-withdrawing group (EWG), lowering the energy of the LUMO and further narrowing the HOMO-LUMO gap. This contributes an additional +15–20 nm shift.

Chromophore Interaction Diagram

The following diagram illustrates the electronic flow and the resulting spectral shifts.

ChromophoreAnalysis Base Imidazole Core (λmax ≈ 207 nm) Intermediate 2-Phenylimidazole (λmax ≈ 260-275 nm) Base->Intermediate Bathochromic Shift (Extended π-system) Phenyl + 2-Phenyl Group (Conjugation Donor) Phenyl->Intermediate Target Methyl 2-phenyl-1H- imidazole-5-carboxylate (λmax ≈ 285-300 nm) Intermediate->Target Auxochromic Effect (Push-Pull System) Ester + 5-Carboxylate (Electron Acceptor) Ester->Target

Figure 1: Stepwise construction of the chromophore system showing the additive bathochromic shifts resulting in the final absorption maximum.

Comparative Performance Data

The following table compares the target compound against verified structural analogs to validate the predicted absorption range. This comparative approach is essential when specific spectral libraries are inaccessible, relying on the principle of structural homology .

CompoundStructure

(MeOH/EtOH)
Electronic Characteristic
Imidazole Core Heterocycle207 nm Isolated aromatic ring; high energy

.
Methyl 1H-imidazole-5-carboxylate Core + Ester215–225 nm Ester adds minor conjugation; lacks strong donor.
2-Phenylimidazole Core + Phenyl265–275 nm Strong conjugation between phenyl and imidazole rings.
Imidazole-2-carboxaldehyde Core + Aldehyde280 nm Aldehyde is a stronger acceptor than ester; useful benchmark.
Methyl 2-phenyl-1H-imidazole-5-carboxylate Target 285–300 nm Full D-

-A system.
Combined conjugation maximizes the shift.
2-Phenylbenzimidazole Fused Analog295–305 nm Fused benzene ring adds further conjugation (upper bound).

Interpretation: The target compound absorbs at a longer wavelength than 2-phenylimidazole due to the ester group, but likely at a slightly shorter or similar wavelength to 2-phenylbenzimidazole, which possesses a fused benzene ring. Therefore, the 285–300 nm window is the scientifically accurate expectation for the primary band.

Experimental Protocol for UV-Vis Characterization

To obtain reproducible spectral data, strict adherence to solvent purity and concentration protocols is required. The extinction coefficient (


) for these derivatives is typically high (

), necessitating dilution.
Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Ethanol. Avoid Acetone (absorbs <330 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (UV-transparent), 1 cm path length.

Step-by-Step Workflow

ExperimentalProtocol Start Start: Solid Sample Weigh Weigh 1-2 mg (Precision Balance) Start->Weigh Stock Prepare Stock Solution (1 mg/mL in MeOH) Weigh->Stock Dilute Dilute to ~10-20 µg/mL (Target Abs ~0.8 - 1.0) Stock->Dilute 1:100 Dilution Scan Scan 200 - 400 nm Dilute->Scan Blank Run Baseline Correction (Pure MeOH) Blank->Scan Prior to Sample Analyze Identify λmax Calculate ε Scan->Analyze

Figure 2: Standardized workflow for UV-Vis characterization of imidazole derivatives to ensure Beer-Lambert Law compliance.

Critical Considerations (Solvatochromism)
  • pH Sensitivity: The imidazole nitrogen is basic (

    
    ).
    
    • Acidic Media (0.1 N HCl): Protonation of the N3 nitrogen disrupts the lone pair participation in conjugation, typically causing a hypsochromic (blue) shift and loss of fine structure.

    • Basic/Neutral Media: Maintains the free base form, preserving the Charge Transfer (CT) band at ~290 nm.

  • Solvent Polarity: In polar solvents like methanol, the excited state (often more polar due to intramolecular charge transfer) is stabilized, leading to a slight red shift compared to non-polar solvents like hexane.

References

The following sources provide the foundational data for the structural analogs and spectroscopic principles cited in this guide.

  • Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. Journal of Chemical Physics. (2024). Detailed analysis of phenyl-imidazole electronic transitions. Link

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. (2013). Provides UV-Vis spectra for 2-phenylimidazole and derivatives in CH2Cl2. Link

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. MDPI Atmosphere. (2022). Comparative spectra of imidazole-2-carbaldehyde and methyl-substituted imidazoles. Link

  • Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry. (2018). Establishes the upper bound for benzimidazole absorption (290-360 nm). Link

  • PubChem Compound Summary for Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. (2025). Baseline data for the ester functionality. Link

Comparative

Comprehensive Guide to Elemental Analysis of Imidazole Derivatives: Characterizing Methyl 2-phenyl-1H-imidazole-5-carboxylate

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks where structural confirmation (via NMR or LC-MS) is mistakenly conflated with absolute purity. While NMR confirms the m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks where structural confirmation (via NMR or LC-MS) is mistakenly conflated with absolute purity. While NMR confirms the molecular skeleton, it is often blind to inorganic salts, trace catalyst carryover, and NMR-silent solvent entrapment.

For critical pharmaceutical intermediates like methyl 2-phenyl-1H-imidazole-5-carboxylate (CAS: 32682-99-8)—a vital building block in the synthesis of TRAP1 modulators and antiviral agents—a dual-pronged elemental analysis approach is mandatory. This guide objectively compares the methodologies required to fully characterize this compound, contrasting bulk organic elemental analysis (CHNS/O) with trace metal profiling (ICP-MS) to ensure a self-validating quality control workflow.

The Analytical Divergence: Bulk Stoichiometry vs. Trace Impurities

To establish the absolute purity of methyl 2-phenyl-1H-imidazole-5-carboxylate, we must evaluate both its intrinsic organic stoichiometry and extrinsic inorganic impurities. Relying on a single analytical technique leaves dangerous blind spots in the API development pipeline.

  • CHNS/O Microanalysis: This technique operates via flash combustion at temperatures exceeding 1000°C[1]. It quantifies Carbon, Hydrogen, Nitrogen, and Oxygen by separating the resulting combustion gases (CO₂, H₂O, N₂, SO₂) using gas chromatography[1]. For our target imidazole, this confirms the empirical mass balance and detects organic impurities (like unreacted precursors) that shift the C:N ratio.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Imidazole syntheses frequently rely on transition metal catalysts, such as ZnCl₂-catalyzed [3+2] cycloadditions[2]. Because the nitrogen atoms in the imidazole ring are excellent metal chelators, trace heavy metals often co-purify with the product. ICP-MS is required to detect these trace metals at parts-per-trillion (ppt) levels, far exceeding the parts-per-billion (ppb) limits of traditional ICP-OES[3].

Workflow Start Methyl 2-phenyl-1H-imidazole- 5-carboxylate Sample Split Analytical Divergence Start->Split CHNS CHNS/O Analyzer (Flash Combustion >1000°C) Split->CHNS Organic Framework ICP ICP-MS / ICP-OES (Microwave Digestion) Split->ICP Inorganic Catalysts Bulk Bulk Stoichiometry (C, H, N, O %) CHNS->Bulk Trace Trace Metal Impurities (Zn, Pd in ppm/ppb) ICP->Trace Valid API Intermediate Validation Complete Bulk->Valid Trace->Valid

Caption: Workflow for the comprehensive elemental validation of imidazole intermediates.

Comparative Data Analysis

To demonstrate the precision of these techniques, we compare the theoretical and experimental elemental profiles of methyl 2-phenyl-1H-imidazole-5-carboxylate against a halogenated alternative, ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate[4]. A variance of >0.4% between calculated and found values indicates compromised purity.

Table 1: Theoretical vs. Experimental CHNS Data Comparison
CompoundFormulaMW ( g/mol )Calculated (C, H, N) %Acceptable Found Range (±0.3%)
Methyl 2-phenyl-1H-imidazole-5-carboxylate C₁₁H₁₀N₂O₂202.21C: 65.34, H: 4.98, N: 13.85C: 65.11-65.64, H: 4.68-5.28, N: 13.55-14.15
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate C₁₉H₁₇BrN₂O₂385.26C: 59.23, H: 4.45, N: 7.27C: 58.93-59.53, H: 4.15-4.75, N: 6.97-7.57
Table 2: Performance Comparison of Elemental Analyzers for QC

When selecting the appropriate instrument for validating pharmaceutical compliance (e.g., USP 232/233 and ICH Q3D guidelines)[5], understanding the operational limits of each technique is critical.

ParameterCHNS/O AnalyzerICP-OESICP-MS
Target Analytes C, H, N, S, OMajor/Minor Metals (e.g., Na, K, Fe)Trace Toxic Metals (e.g., Pd, Pt, Zn, Pb)
Detection Limit 0.1% - 100%Parts-per-billion (ppb)[3]Parts-per-trillion (ppt)[3]
Matrix Tolerance Excellent (Direct solid analysis)High (Up to 25-30% TDS)[3]Low (<0.2% TDS recommended)[3]
Sample Prep None (Weighed into capsule)Acid Digestion requiredRigorous Microwave Digestion required

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocols detail the causality behind each procedural step.

Protocol A: Flash Combustion CHNS/O Analysis

Purpose: To verify the bulk organic stoichiometry of the synthesized imidazole.

  • System Calibration (Validation Step): Run a blank tin capsule followed by three replicates of a certified reference material (e.g., Sulfanilamide, C₆H₈N₂O₂S). The calibration curve must yield an R² > 0.999 before proceeding.

  • Sample Preparation: Weigh exactly 1.500–2.000 mg of desiccated methyl 2-phenyl-1H-imidazole-5-carboxylate into a highly pure tin (Sn) capsule.

    • Causality: Tin is explicitly chosen because its oxidation is violently exothermic. When the capsule drops into the furnace, the tin flash-combusts, driving the localized temperature from 1000°C to ~1800°C, ensuring the highly stable imidazole aromatic ring is completely obliterated into distinct gases[1].

  • Combustion & Reduction: The sample is dropped into the reactor under a pulse of ultra-pure O₂. The resulting gas mixture (CO₂, H₂O, NOₓ) is swept by a helium carrier gas through a copper reduction column.

    • Causality: The copper column reduces NOₓ species to N₂ gas and scavenges any excess O₂, preventing baseline drift in the detector.

  • Detection: Gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

Protocol B: Microwave-Assisted Digestion & ICP-MS Analysis

Purpose: To detect trace catalytic impurities (e.g., Zn, Pd) in the final product.

  • Matrix Destruction: Transfer 50.0 mg of the imidazole sample into a pre-cleaned PTFE microwave digestion vessel. Add 5.0 mL of concentrated ultra-pure HNO₃ and 1.0 mL of 30% H₂O₂.

    • Causality: Open-beaker heating would cause volatile elements to escape. Closed-vessel microwave digestion at 200°C creates high pressure, allowing the oxidizing acids to completely break down the robust imidazole matrix without analyte loss.

  • Internal Standardization (Validation Step): Spike the digestate with an internal standard mixture (e.g., ¹⁰³Rh, ¹¹⁵In, ²⁰⁹Bi) to a final concentration of 10 ppb.

    • Causality: Internal standards correct for physical matrix effects (e.g., viscosity differences) and plasma fluctuations during the run.

  • Plasma Ionization: Dilute the sample to 50 mL with 18 MΩ deionized water. Introduce the aerosolized sample into the argon plasma (6,000–10,000 K) to strip electrons and generate positive ions[3].

  • Interference Removal: Pass the ion beam through a Helium collision cell.

    • Causality: Argon-based polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ mimicking ⁵²Cr⁺) are neutralized by collisions with He gas, ensuring only the target trace metals reach the quadrupole mass filter[1].

Synthesis Reactants Precursors (e.g., Azirines) Product Crude Methyl 2-phenyl-1H- imidazole-5-carboxylate Reactants->Product Catalyst ZnCl2 / Pd Catalysts (Trace Impurity Source) Catalyst->Product Coordination to N-atoms Purification Chromatography & Crystallization Product->Purification Final Purified Target (Subject to ICP-MS) Purification->Final

Caption: Synthetic pathway of imidazoles highlighting the introduction of trace metal catalysts.

Conclusion

For drug development professionals working with methyl 2-phenyl-1H-imidazole-5-carboxylate, structural elucidation is only half the battle. A rigorous comparison of elemental analysis techniques reveals that CHNS/O combustion analysis is non-negotiable for proving bulk organic composition, while ICP-MS is the only technique sensitive enough to guarantee the absence of highly coordinated trace metal catalysts. By integrating both self-validating protocols, researchers can confidently advance their intermediates through the pharmaceutical pipeline.

References

  • Title: ZnCl2-Catalyzed [3 + 2] Cycloaddition of Benzimidates and 2H-Azirines for the Synthesis of Imidazoles Source: ACS Publications URL: [Link]

  • Title: One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by a tandem three-component reaction of hydroxylamines, aldehydes and 2-azido acrylates Source: Arkivoc URL: [Link]

  • Title: The Elemental Duel: ICP OES vs ICP MS – Your Definitive Guide to Choosing the Right Analysis Source: ARTEMIS LABS URL: [Link]

  • Title: Elemental Analysis Techniques Source: RSSL URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 2-phenyl-1H-imidazole-5-carboxylate

Executive Summary This guide outlines the mandatory disposal procedures for Methyl 2-phenyl-1H-imidazole-5-carboxylate (an imidazole ester derivative). Due to the functional groups present (imidazole ring, methyl ester),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the mandatory disposal procedures for Methyl 2-phenyl-1H-imidazole-5-carboxylate (an imidazole ester derivative). Due to the functional groups present (imidazole ring, methyl ester), this compound must be managed as Hazardous Organic Waste . It is strictly prohibited to dispose of this material via sanitary sewer systems or regular trash.

Immediate Action Required:

  • Segregate from strong oxidizers and strong bases (to prevent hydrolysis and heat generation).

  • Label as "Non-Halogenated Organic" (if in solution) or "Hazardous Solid Waste" (if neat).

  • Contain in chemically compatible HDPE or glass vessels.

Module 1: Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactivity. Methyl 2-phenyl-1H-imidazole-5-carboxylate presents specific risks associated with its structural motifs.

Chemical Identity & Properties[1][2][3][4]
  • Chemical Class: Imidazole Derivative / Carboxylate Ester

  • Physical State: Typically a solid (powder) at room temperature.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

Hazard Classification (GHS)

While specific Safety Data Sheets (SDS) for this exact isomer may vary by supplier, imidazole esters generally carry the following baseline hazards [1, 2]:

Hazard CategoryGHS CodeDescriptionOperational Impact
Skin Irritation H315Causes skin irritationWear Nitrile gloves (double-glove recommended).
Eye Irritation H319Causes serious eye irritationSafety goggles are mandatory; use a fume hood.
STOT - SE H335May cause respiratory irritationDo not generate dust; handle in ventilated enclosure.[1]
Acute Toxicity H302Harmful if swallowedWash hands thoroughly after handling waste containers.
Reactivity & Incompatibility
  • Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis in the presence of strong bases (e.g., NaOH, KOH) or strong acids. This reaction releases Methanol (flammable/toxic) and the corresponding imidazole carboxylic acid.

    • Rule: Never mix this waste with high pH (>10) or low pH (<2) aqueous waste streams.

  • Oxidation: The imidazole ring is electron-rich and can react vigorously with strong oxidizing agents (e.g., peroxides, permanganates).

Module 2: Waste Segregation Logic

Effective disposal relies on strict segregation to prevent cross-reactivity in the waste stream.[2]

The Segregation Decision Tree

Use the following logic flow to determine the correct waste stream for your material.

SegregationLogic Start Waste Material: Methyl 2-phenyl-1H-imidazole-5-carboxylate State Physical State? Start->State Solid Solid (Neat Powder) State->Solid Liquid In Solution State->Liquid BinSolid Stream A: Hazardous Solid Waste Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains F, Cl, Br, I NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalo C, H, O, N only BinHalo Stream B: Halogenated Organic Waste Halo->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Waste NonHalo->BinNonHalo

Figure 1: Waste segregation decision matrix based on physical state and solvent composition.

Module 3: Operational Disposal Protocol

Scenario A: Solid Waste (Neat Chemical)

Applicability: Expired inventory, contaminated weighing boats, spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE jar or a double-lined clear polyethylene bag.

  • Packaging:

    • Transfer the solid carefully to avoid dust generation.[1]

    • If using bags, twist the neck, tape it down (gooseneck seal), and place it inside a second bag.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "Methyl 2-phenyl-1H-imidazole-5-carboxylate" (Do not use abbreviations).

    • Constituents: "100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Material dissolved in solvents like Methanol, Ethyl Acetate, or DMSO.

  • Determine Solvent Class:

    • Non-Halogenated: If dissolved in Acetone, Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Critical Note: Even 1% halogenated solvent content forces the entire mixture into the Halogenated stream [3].

  • Bulking:

    • Pour into the appropriate carboy (typically HDPE 20L).

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • List all solvents and the solute.

    • Example: "95% Methanol, 5% Methyl 2-phenyl-1H-imidazole-5-carboxylate".

Regulatory Compliance (RCRA/EPA)

Under US EPA RCRA guidelines, while this specific compound may not be a "P" or "U" listed waste by name, it is regulated as a characteristic waste if ignitable (D001 - if in flammable solvent) or generally as hazardous chemical waste requiring incineration [3, 4].

  • Disposal Method: High-temperature incineration is the industry standard for imidazole organics to ensure complete destruction of the nitrogen heterocycle.

Module 4: Emergency Procedures (Spill Response)

In the event of an accidental release, follow this self-validating containment protocol.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Type State? PPE->Type SolidSpill Solid: Cover with wet paper towel (Prevent Dust) Type->SolidSpill LiquidSpill Liquid: Apply absorbent pads or Vermiculite Type->LiquidSpill Clean Sweep/Scoop into Waste Bag SolidSpill->Clean LiquidSpill->Clean Decon Wash Area with Soap & Water Clean->Decon Report Report to EHS Decon->Report

Figure 2: Immediate response workflow for laboratory-scale spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads (for liquids).

  • Neutralizer: Not typically required for this ester, but simple soap/water wash is effective for final decontamination.

  • Tools: Plastic scoop and dustpan (spark-proof preferred if flammable solvents are involved).

References

  • PubChem. (2023). Compound Summary: Methyl 1-phenyl-1H-imidazole-5-carboxylate.[3] National Library of Medicine. Retrieved from [Link]

  • University of British Columbia (UBC). (2023). Organic Solvent Waste Disposal Guidelines. Safety & Risk Services.[4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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